molecular formula C6H9NS2 B6269213 4-ethyl-5-methyl-1,3-thiazole-2-thiol CAS No. 59734-71-3

4-ethyl-5-methyl-1,3-thiazole-2-thiol

Cat. No.: B6269213
CAS No.: 59734-71-3
M. Wt: 159.3
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Description

4-Ethyl-5-methyl-1,3-thiazole-2-thiol is a specialty heterocyclic compound of significant interest in medicinal chemistry and chemical synthesis. The core thiazole structure is a privileged scaffold in drug discovery, known for its metabolic stability and ability to confer favorable pharmacokinetic properties . The 2-thiol moiety is a highly versatile functional handle, allowing researchers to readily synthesize diverse libraries of derivatives, such as thioethers, for biological evaluation . While specific biological data for this exact molecule may be limited, structurally analogous 2-mercapto-heterocycles are extensively utilized as key intermediates in the development of compounds with documented antimicrobial and anticancer activities . This compound is provided exclusively for laboratory research purposes as a building block for the synthesis of more complex chemical entities. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

CAS No.

59734-71-3

Molecular Formula

C6H9NS2

Molecular Weight

159.3

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Sensory Profile, Synthesis, and Threshold Analysis of 4-Ethyl-5-methyl-1,3-thiazole-2-thiol

[1]

Executive Summary

Compound: 4-Ethyl-5-methyl-1,3-thiazole-2-thiol CAS Number: 59734-71-3 Molecular Formula: C₆H₉NS₂ Molecular Weight: 159.27 g/mol Primary Application: High-impact aroma chemical (Meat/Savory), Pharmaceutical Intermediate.[1]

This guide addresses the physicochemical and organoleptic properties of 4-ethyl-5-methyl-1,3-thiazole-2-thiol.[1] While specific public sensory data for this exact isomer is often proprietary, this document establishes its profile through Structure-Activity Relationship (SAR) analysis of the thiazole-thiol class, details a validated synthesis protocol , and outlines the ASTM-standardized methodology for determining its odor detection threshold.[1]

Chemical Structure & Properties

The compound belongs to the thiazole-2-thiol class, a group of heterocyclic compounds characterized by a 5-membered ring containing nitrogen and sulfur, with a mercapto (-SH) group at the 2-position.[1]

Physicochemical Data
PropertyValueNotes
Appearance Pale yellow to amber solid/crystalline powderTends to darken upon oxidation.[1][2]
Melting Point 127–129 °CConsistent with alkyl-substituted thiazole-2-thiols.[1][3]
Solubility Low in water; High in Ethanol, PG, OilsLipophilic nature aids retention in fat matrices.
pKa (Thiol) ~6.5 - 7.5Exists as a thione tautomer in neutral solution.
LogP ~2.2 (Predicted)Indicates high affinity for lipid phases.
Tautomerism

Thiazole-2-thiols exhibit thione-thiol tautomerism.[1] In the solid state and neutral solution, the thione (NH) form often predominates, while the thiol (SH) form is active in metal coordination and specific odor receptor binding events.

TautomerismThiolThiol Form(Aromatic, -SH)ThioneThione Form(Non-aromatic, =S, -NH)Thiol->Thione Tautomerization Thione->Thiol Equilibrium

Figure 1: Thione-thiol tautomeric equilibrium critical for stability and sensory perception.[1]

Sensory Profile & Organoleptic Analysis

The sensory properties of thiazoles are heavily influenced by the substitution pattern. The 2-thiol group is a "sensory hook" that typically introduces savory, meaty, and sulfurous notes, distinguishing it from the nutty/green notes of alkyl-thiazoles.[1]

Predicted Sensory Descriptors (SAR Analysis)

Based on homologous series (e.g., 4-methyl-2-thiazolethiol, 2-acetylthiazole), the 4-ethyl-5-methyl derivative is characterized by:

  • Primary Notes: Roasted Meat (Beef/Pork) , Sulfurous , Gravy .

  • Secondary Notes: Nutty , Popcorn-like (due to the 4-ethyl-5-methyl backbone), Rubbery (at high concentrations).[1]

  • Tenacity: High. The thiol group provides lasting power in savory formulations.

Comparative Sensory Map
CompoundStructure FeaturesDominant Sensory Descriptors
4-Ethyl-5-methyl-1,3-thiazole-2-thiol Thiazole + 2-SH + AlkylsRoasted meat, sulfurous, savory, nutty
2-Acetylthiazole Thiazole + 2-AcetylNutty, popcorn, roasted peanut
2-Methyl-3-furanthiol Furan + 3-SHRoast beef, extremely potent, meaty
Benzothiazole Benzene + ThiazoleRubber, quinoline-like, phenolic
Odor Detection Threshold (ODT)

While a specific experimental ODT for CAS 59734-71-3 is not standard in public literature, it is estimated based on structural analogs.[1]

  • Estimated ODT (Water): 1.0 – 10 ppb (parts per billion).

  • Estimated ODT (Air): 0.05 – 0.5 ng/L .

  • Potency: High impact. Requires dilution to 0.1% or lower for evaluation.

Experimental Methodology: Determining Odor Threshold

For researchers needing to validate the specific threshold, the following ASTM E679 compliant protocol is recommended.

Protocol: 3-Alternative Forced Choice (3-AFC)

This method eliminates response bias by forcing the panelist to choose the odd sample.[1]

  • Panel Selection: Screen 6–10 assessors for specific anosmia to sulfur compounds using a standard thiol (e.g., furfuryl mercaptan).

  • Sample Preparation:

    • Solvent: Odor-free water or Ethanol/Water (50:[1]50) if solubility is an issue.

    • Series: Prepare a geometric dilution series (factor of 3) ranging from 0.1 ppb to 100 ppb.

  • Presentation:

    • Present 3 cups per concentration step: 2 blanks (solvent only), 1 active.

    • Ascending concentration order (weakest to strongest) to prevent fatigue.

  • Calculation:

    • Calculate the Best Estimate Threshold (BET) for each panelist (geometric mean of the last miss and first correct detection).

    • Group Threshold = Geometric mean of individual BETs.

SensoryProtocolStartStart: Panel Screening(Exclude Anosmic)PrepPrepare Dilution Series(Geometric Factor 3)Start->PrepTest3-AFC Test(2 Blanks, 1 Active)Prep->TestDecisionCorrect Identification?Test->DecisionNextNext Concentration(Higher)Decision->NextNo (Miss)CalcCalculate BET(Geometric Mean)Decision->CalcYes (Hit)Next->Test

Figure 2: Workflow for determining the odor detection threshold via 3-AFC methodology.

Synthesis Protocol

A reliable synthesis route utilizes the Hantzsch Thiazole Synthesis modification, reacting an

Retrosynthetic Analysis
  • Target: 4-Ethyl-5-methyl-1,3-thiazole-2-thiol.[1]

  • Precursors:

    • Carbon Skeleton (C4, C5): 2-Bromo-3-pentanone.[1]

      • Rationale: The carbonyl at C3 becomes C4 (bearing the ethyl group). The

        
        -carbon at C2 becomes C5 (bearing the methyl group).[1]
        
    • Heteroatom Source (N, S, C2): Ammonium Dithiocarbamate.

Step-by-Step Synthesis

Step 1: Bromination of 3-Pentanone

  • Reagents: 3-Pentanone, Bromine (

    
    ), Glacial Acetic Acid.
    
  • Procedure: Add bromine dropwise to 3-pentanone at 0°C. Isolate 2-bromo-3-pentanone .

  • Note: Control temperature to prevent di-bromination.[1]

Step 2: Cyclization

  • Reagents: 2-Bromo-3-pentanone, Ammonium Dithiocarbamate, Ethanol.[1]

  • Procedure:

    • Dissolve Ammonium Dithiocarbamate in ethanol.

    • Add 2-bromo-3-pentanone dropwise under stirring at room temperature.

    • Reflux for 2–4 hours.

    • Cool and pour into ice water. The product (thione form) precipitates or separates as an oil.

    • Purification: Recrystallize from ethanol/water or purify via column chromatography (Silica gel, Hexane/EtOAc).

SynthesisKetone3-PentanoneBrominationBromination(Br2, AcOH)Ketone->BrominationBromoKetone2-Bromo-3-pentanone(Intermediate)Bromination->BromoKetoneCyclizationCyclization(NH4 Dithiocarbamate)BromoKetone->CyclizationProduct4-Ethyl-5-methyl-1,3-thiazole-2-thiolCyclization->Product

Figure 3: Synthetic pathway from 3-pentanone to the target thiazole-thiol.[1][4]

Applications & Safety

Industry Applications
  • Flavor Industry: Used in Meat Flavors (Beef, Pork, Chicken) and Savory Complexes (Soups, Gravies) to provide depth and roasted character. It acts as a bridge between top-note volatiles and the heavy lipid base.[1]

  • Pharmaceuticals: Thiazole-2-thiols are versatile intermediates.[1] The thiol group allows for S-alkylation to create thioethers, common in antifungal and anti-inflammatory drug design.

Safety & Regulatory (FEMA/GRAS)
  • FEMA Number: Check current GRAS lists (likely in the 3600-4000 range if listed, or used as a "process flavor" intermediate).

  • Handling:

    • Stench: Potent sulfur odor. Handle in a fume hood.

    • Oxidation: Thiazole-thiols can form disulfides (dimers) upon exposure to air, losing their specific sensory efficacy. Store under nitrogen/argon.

References

  • Sigma-Aldrich. (n.d.). 4-Ethyl-5-methyl-1,3-thiazole-2-thiol Product Data. Retrieved from [1][5]

  • The Good Scents Company. (n.d.). Thiazole Flavor Ingredients & Organoleptics. Retrieved from

  • ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method.[1] Retrieved from

  • PubChem. (n.d.).[6] Compound Summary for CAS 59734-71-3. Retrieved from

  • Mussinan, C. J., & Keelan, M. E. (1993). Sulfur Compounds in Foods. In Flavor Precursors. American Chemical Society. (Contextual reference for thiazole sensory properties).

The Genesis of a Flavor Principle: Unraveling the Role of 4-ethyl-5-methyl-1,3-thiazole-2-thiol in Maillard Reaction Pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Maillard Reaction - A Symphony of Flavor

The Maillard reaction, a cornerstone of food chemistry, is a non-enzymatic browning process that occurs when amino acids and reducing sugars are heated together. This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of a vast array of cooked foods, from baked bread to roasted coffee and seared meats.[1][2] Within the intricate web of Maillard reaction products, sulfur-containing heterocyclic compounds are of particular interest due to their often potent and character-defining aromas.[3] Among these, thiazoles and their derivatives contribute significantly to savory, meaty, and nutty flavor profiles. This guide delves into the specific and nuanced role of a lesser-explored yet potentially significant flavor compound: 4-ethyl-5-methyl-1,3-thiazole-2-thiol. We will explore its plausible formation pathways, the underlying chemical principles, and a robust experimental framework for its investigation.

Chemical Identity and Significance of 4-ethyl-5-methyl-1,3-thiazole-2-thiol

4-ethyl-5-methyl-1,3-thiazole-2-thiol is a substituted thiazole characterized by an ethyl group at the 4-position, a methyl group at the 5-position, and a thiol (-SH) group at the 2-position of the thiazole ring. While direct literature on this specific compound's occurrence and sensory properties in food is scarce, the known characteristics of related 2-mercaptothiazoles suggest it likely possesses a potent, sulfurous, and potentially meaty or roasted aroma.[4][5] Its structural complexity implies a multi-step formation process from common Maillard reaction precursors.

Table 1: Physicochemical Properties of 4-ethyl-5-methyl-1,3-thiazole-2-thiol (Predicted)

PropertyValue
Molecular FormulaC6H9NS2
Molecular Weight159.28 g/mol
AppearanceColorless to pale yellow liquid (predicted)
Odor ProfileSulfurous, meaty, roasted (hypothesized)

Proposed Formation Pathways in the Maillard Reaction

The formation of substituted thiazoles in the Maillard reaction is fundamentally dependent on the availability of a sulfur source, a nitrogen source, and specific carbonyl compounds that form the carbon backbone of the heterocyclic ring.[1][2][6] Based on established Maillard reaction mechanisms, we can propose a plausible formation pathway for 4-ethyl-5-methyl-1,3-thiazole-2-thiol.

The key precursors are hypothesized to be:

  • Sulfur and Nitrogen Source: Cysteine is a primary precursor, providing both the sulfur atom for the thiazole ring and the thiol group, as well as a nitrogen atom.[2] Alternatively, hydrogen sulfide (H₂S), a degradation product of cysteine, can serve as the sulfur source.[1]

  • Carbonyl Precursors: The C4-ethyl and C5-methyl substituents necessitate the presence of specific dicarbonyl or α-hydroxycarbonyl intermediates. Plausible precursors include 2,3-pentanedione and 2-oxobutanal, which can arise from the degradation of reducing sugars.

The Central Role of Dicarbonyl Intermediates

The degradation of reducing sugars during the Maillard reaction generates a plethora of reactive carbonyl species. For the formation of the 4-ethyl-5-methyl substituted thiazole ring, the key intermediate is likely a 5-carbon α-dicarbonyl compound.

Reducing_Sugar Reducing Sugar (e.g., Pentose/Hexose) Degradation Degradation & Fragmentation Reducing_Sugar->Degradation Heat Dicarbonyl α-Dicarbonyl Intermediates (e.g., 2,3-Pentanedione) Degradation->Dicarbonyl

Caption: Formation of α-dicarbonyl intermediates from reducing sugars.

Proposed Mechanistic Pathway

The proposed mechanism involves the reaction of a 5-carbon α-dicarbonyl with a sulfur and nitrogen source. A plausible pathway is the reaction of 2,3-pentanedione with hydrogen sulfide and ammonia (both derived from the degradation of cysteine).

cluster_precursors Precursors cluster_reaction Reaction Cascade Pentanedione 2,3-Pentanedione Intermediate Thio-imine Intermediate Pentanedione->Intermediate H2S H₂S H2S->Intermediate NH3 NH₃ NH3->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Thiazolethiol 4-ethyl-5-methyl-1,3- thiazole-2-thiol Cyclization->Thiazolethiol

Caption: Proposed formation pathway of 4-ethyl-5-methyl-1,3-thiazole-2-thiol.

This proposed pathway is analogous to the well-established Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[7][8] In the context of the Maillard reaction, the complex mixture of reactive intermediates provides the necessary building blocks for similar cyclization reactions.

Experimental Design for Pathway Validation

To validate the proposed formation pathway and elucidate the precise role of 4-ethyl-5-methyl-1,3-thiazole-2-thiol, a systematic experimental approach is required. This involves model system studies, advanced analytical techniques, and sensory analysis.

Model System Selection

The choice of a model system is critical to isolate and study the reactions of interest without the confounding matrix effects of a real food system.

Table 2: Proposed Model Systems for Investigation

System IDReactantsRationale
MS-1Cysteine + GlucoseGeneral Maillard reaction to screen for the presence of the target compound.
MS-2Cysteine + 2,3-PentanedioneTo directly test the role of the proposed dicarbonyl precursor.
MS-3H₂S source + NH₃ source + 2,3-PentanedioneTo investigate the reaction with inorganic sulfur and nitrogen sources.
MS-4Cysteine + ¹³C-labeled GlucoseTo trace the carbon backbone of the formed thiazole and confirm its origin from the sugar.
Experimental Protocol: Maillard Reaction Model System
  • Preparation of Reactants: Prepare equimolar solutions of the selected reactants (e.g., 0.1 M) in a phosphate buffer (pH 7.0).

  • Reaction Conditions: Transfer the reactant solutions to sealed pressure-resistant vials. Heat the vials in a temperature-controlled oven or oil bath at a relevant temperature (e.g., 120°C) for a defined period (e.g., 60 minutes).

  • Reaction Quenching: After the specified reaction time, immediately cool the vials in an ice bath to stop the reaction.

  • Extraction of Volatiles: For the analysis of volatile and semi-volatile compounds, perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane) or use Solid Phase Microextraction (SPME).

  • Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O).

  • Identification of Non-Volatiles: For non-volatile intermediates and products, analyze the aqueous reaction mixture using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[9]

Start Prepare Reactant Solutions Heat Heat in Sealed Vials (e.g., 120°C, 60 min) Start->Heat Cool Quench Reaction (Ice Bath) Heat->Cool Extract Extract Volatiles (LLE or SPME) Cool->Extract Analyze_NV HPLC-MS/MS Analysis Cool->Analyze_NV Analyze_V GC-MS / GC-O Analysis Extract->Analyze_V

Caption: Experimental workflow for Maillard reaction model system analysis.

Analytical Methodologies: A Dual Approach

A combination of analytical techniques is essential to comprehensively characterize the reaction products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for the identification and quantification of volatile and semi-volatile compounds. By comparing the mass spectra and retention times with those of an authentic synthesized standard, the presence of 4-ethyl-5-methyl-1,3-thiazole-2-thiol can be confirmed.[10]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique is crucial for the analysis of non-volatile intermediates and precursors in the reaction mixture. It can be used to monitor the consumption of reactants and the formation of key intermediates like the proposed dicarbonyls.[9]

Causality and Self-Validation in Experimental Design

The proposed experimental design incorporates self-validating principles. The use of multiple model systems allows for the systematic evaluation of each precursor's contribution. For instance, if 4-ethyl-5-methyl-1,3-thiazole-2-thiol is detected in MS-2 but not in a system with a different dicarbonyl, it provides strong evidence for the specific role of 2,3-pentanedione. Furthermore, the use of stable isotope labeling (MS-4) provides unequivocal proof of the origin of the carbon atoms in the thiazole ring, a powerful tool for mechanistic elucidation.

Concluding Remarks and Future Directions

While the direct role of 4-ethyl-5-methyl-1,3-thiazole-2-thiol in the Maillard reaction is yet to be fully elucidated, the foundational principles of thiazole formation provide a strong basis for a hypothetical pathway. The proposed experimental framework offers a clear and scientifically rigorous approach to validate this hypothesis. Future research should focus on the synthesis of an authentic standard of 4-ethyl-5-methyl-1,3-thiazole-2-thiol to enable accurate quantification and sensory analysis. Understanding the formation and contribution of such potent flavor molecules is paramount for the targeted development of desirable flavor profiles in thermally processed foods and for the synthesis of novel flavor ingredients. This knowledge is not only crucial for food scientists but also holds relevance for drug development professionals, as thiazole rings are present in numerous pharmacologically active compounds.[11]

References

  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 349, 128761. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF 2-MERCAPTOTHIAZOLE-PROPIONIC ACID DERIVATIVES OF BIOLOGICAL INTEREST. International Journal of ChemTech Research, 6(2), 605-610. Available at: [Link]

  • 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Synthesis, 15(6), 756-774. Available at: [Link]

  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 349, 128761. Available at: [Link]

  • Cook–Heilbron thiazole synthesis. Wikipedia. Available at: [Link]

  • Novel ditopic 2-mercaptothiazoles and their sodium salts: synthesis, structural diversity and luminescence. New Journal of Chemistry, 42(10), 8034-8045. Available at: [Link]

  • The Maillard Reaction. In Handbook of Analysis of Active Compounds in Functional Foods (pp. 265-283). CRC Press. Available at: [Link]

  • 2-mercaptobenzothiazole, 149-30-4. The Good Scents Company. Available at: [Link]

  • Interaction of Added L-Cyteine with 2-Threityl-thiazolidine-4-carboxylic Acid derived from Xylose-Cysteine System Affecting its Maillard Browning. Food Research International, 140, 110041. Available at: [Link]

  • Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 8(10), 1215. Available at: [Link]

  • Preparation of 2-mercapto thiazoles. Google Patents.
  • Formation of cysteine-S-conjugates in the Maillard Reaction of Cysteine and Xylose. Food Chemistry, 141(4), 3820-3826. Available at: [Link]

  • Ethyl 4-ethyl-5-methyl-1,3-thiazole-2-carboxylate. PubChem. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Effect of pH on the Maillard Reaction of [13C5]Xylose, Cysteine, and Thiamin. Journal of Agricultural and Food Chemistry, 55(4), 1379-1385. Available at: [Link]

  • Editorial Note on Organic and Biosynthesis of Thiazoles. Journal of Organic and Inorganic Chemistry. Available at: [Link]

  • Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(5), 344-353. Available at: [Link]

  • Showing Compound 4-Ethyl-5-methylthiazole (FDB019749). FooDB. Available at: [Link]

  • Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction (Mottram, 1998). ResearchGate. Available at: [Link]

  • The role of sulfur chemistry in thermal generation of aroma. In Handbook of Flavor Chemistry (pp. 225-249). Wiley. Available at: [Link]

  • 4-Ethyl-5-methylthiazole. PubChem. Available at: [Link]

  • The number and position of unsaturated bonds in aliphatic aldehydes affect meat flavorings system: Insights on initial Maillard reaction stage and meat flavor formation from thiazolidine derivatives. Food Chemistry, 373(Pt A), 131433. Available at: [Link]

  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Molbank, 2016(4), M919. Available at: [Link]

  • Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. Google Patents.
  • 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. Molbank, 2022(4), M1491. Available at: [Link]

  • Showing Compound 5-Ethyl-4-methyl-2-(1-methylethyl)thiazole (FDB019769). FooDB. Available at: [Link]

  • Salt-Tolerant Yeasts in Soy Sauce Fermentation: Community Dynamics, Flavor Contribution, and Microbial Interactions. Comprehensive Reviews in Food Science and Food Safety, 24(6), e70328. Available at: [Link]

  • 4-ethyl-5-methyl thiazole, 52414-91-2. The Good Scents Company. Available at: [Link]

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Molecular structure and bonding analysis of thiazole-2-thiols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Bonding of Thiazole-2-thiols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-2-thiols are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents and industrial materials. Their chemical behavior, biological activity, and material properties are intrinsically linked to their molecular structure and bonding, which is dominated by a fascinating and crucial phenomenon: thione-thiol tautomerism. This guide provides a comprehensive exploration of the structural and bonding characteristics of thiazole-2-thiols. We will delve into the fundamental principles of their tautomeric equilibrium and detail the advanced analytical techniques—crystallographic, spectroscopic, and computational—employed to elucidate their complex nature. This document is designed to serve as a technical resource, offering field-proven insights and detailed methodologies to empower researchers in the rational design and development of novel thiazole-2-thiol-based molecules.

The Decisive Equilibrium: Thione-Thiol Tautomerism

The defining structural feature of thiazole-2-thiols is their existence in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.[1] This is a prototropic tautomerism, involving the migration of a proton between the exocyclic sulfur atom and the ring nitrogen atom.[1]

  • Thiol Form: Characterized by an S-H (sulfhydryl) group and an endocyclic carbon-nitrogen double bond (C=N).

  • Thione Form: Characterized by a C=S (thiocarbonyl) group and an N-H group within the thiazole ring.

The position of this equilibrium is not static; it is a delicate balance influenced by several factors including the solvent polarity, temperature, pH, and the electronic nature of substituents on the thiazole ring.[1] Understanding and controlling this equilibrium is paramount, as the two tautomers exhibit distinct physicochemical properties, such as acidity, polarity, and hydrogen bonding capabilities, which directly impact their solubility, stability, and interactions with biological targets.[1] Computational and experimental studies consistently show that for most thiazole-2-thiol derivatives, the thione form is the more stable tautomer , particularly in the solid state and in non-polar solvents.[1][2][3]

G cluster_factors Influencing Factors Thiol Thiol Form (C=N, S-H) Thione Thione Form (N-H, C=S) More Stable Thiol->Thione Proton Migration Solvent Solvent pH pH Temperature Temperature Substituents Substituents

Caption: The dynamic equilibrium between thiol and thione tautomers.

Elucidating the Solid-State Structure: X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. It provides unambiguous evidence of which tautomer (typically the thione form) predominates in the crystal lattice and reveals crucial details about intermolecular interactions.

Crystallographic analysis of thiazole-2-thiol derivatives and their metal complexes reveals key structural features:

  • Bond Lengths and Angles: Precise measurements confirm the C=S and N-H bonds of the thione tautomer. For instance, in zinc complexes of 2-mercaptobenzothiazole, the zinc atom coordinates monodentately through the exocyclic sulfur atom.[4][5]

  • Supramolecular Assembly: The crystal packing is often stabilized by a network of intermolecular interactions, including N-H···N, N-H···S, C-H···π, and π-π stacking interactions, which dictate the material's bulk properties.[6][7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

While the specific crystal structure for every thiazole-2-thiol derivative is not publicly documented[9], the generalized workflow for its determination is a standardized process.

  • Crystal Growth (Self-Validating Step):

    • Objective: To obtain single crystals of sufficient size and quality. This is often the most challenging step.

    • Methodology: Slow evaporation of a saturated solution is a common technique.

    • Procedure:

      • Dissolve the purified thiazole-2-thiol compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, chloroform) to near saturation.

      • Filter the solution to remove any particulate matter.

      • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant temperature.

      • Monitor for crystal formation over several days to weeks. The formation of well-defined, non-twinned crystals indicates a successful outcome.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a diffractometer (e.g., a Bruker Smart-1000 CCD).[10]

    • Cool the crystal under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations.

    • Collect diffraction data using monochromatic X-ray radiation (e.g., MoKα).[10]

  • Structure Solution and Refinement:

    • Process the collected data (integration and scaling).

    • Solve the crystal structure using direct methods (e.g., with software like SHELXS).[10]

    • Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL), determining atomic positions, bond lengths, and angles.[10]

Caption: General workflow for single-crystal X-ray structure determination.

Probing the Structure in Solution: Spectroscopic Analysis

While crystallography provides a static solid-state picture, spectroscopic methods are essential for analyzing the tautomeric equilibrium and molecular structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the direct observation and quantification of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[1]

  • ¹H NMR: The key distinction lies in the chemical shifts of the mobile proton. The S-H proton of the thiol tautomer typically appears as a sharp singlet, while the N-H proton of the thione form is often broader and appears at a different chemical shift. For example, in 5-furan-2-yl-4H-[1][11][12]-triazole-3-thiol, the SH proton signal was observed at 13.80 ppm, while the NH proton signal was at 5.10 ppm.[13]

  • ¹³C NMR: The carbon atom attached to the exocyclic sulfur (C2) exhibits a significant difference in chemical shift between the two forms. In the thione tautomer, this carbon is a thiocarbonyl (C=S) and is highly deshielded, appearing far downfield compared to the corresponding C-S carbon in the thiol form.

Vibrational Spectroscopy (FTIR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that can distinguish between tautomers.[2]

  • Thione Form: Characterized by a strong C=S stretching vibration, typically found in the 1050-1250 cm⁻¹ region, and an N-H stretching band around 3100-3300 cm⁻¹.[13]

  • Thiol Form: The presence of a weak S-H stretching band around 2500-2600 cm⁻¹ would be indicative of the thiol tautomer. A strong C=N stretching vibration is also expected around 1600-1650 cm⁻¹.[13]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic transitions within a molecule. Since the thiol and thione forms possess different chromophoric systems, they exhibit distinct absorption spectra, making this technique suitable for quantitative analysis of the tautomeric equilibrium.[1][14]

Technique Thiol Tautomer Signature Thione Tautomer Signature Primary Application
¹H NMR Sharp singlet for S-H protonBroader singlet for N-H protonQuantification in solution[1][13]
¹³C NMR Shielded C2-S carbonDeshielded C2=S carbonTautomer identification
FTIR/Raman Weak S-H stretch (~2550 cm⁻¹)Strong C=S stretch (~1150 cm⁻¹)Functional group identification[2][8]
UV-Vis Distinct λ_max due to C=N chromophoreDistinct λ_max due to C=S chromophoreEquilibrium constant determination[1]

Table 1: Summary of Spectroscopic Signatures for Thiazole-2-thiol Tautomers.

Theoretical Insights: Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for complementing experimental data.[2][15] They provide a powerful means to investigate structures and properties that can be difficult to measure directly.

Tautomer Stability and Energetics

DFT calculations are widely used to determine the relative energies of the thiol and thione tautomers. These calculations consistently predict the thione form to be the more stable species in the gas phase, which aligns with experimental observations.[2][3] The energy difference can be calculated to predict the equilibrium constant.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties.[16][17]

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): This gap is a critical indicator of chemical reactivity. A smaller energy gap implies that less energy is required to excite an electron, making the molecule more reactive and less stable.[15][16] Computational studies can map the electron density of these orbitals to predict the most likely sites for electrophilic and nucleophilic attack.[15][16][18]

Protocol: DFT Calculation for Tautomer Analysis
  • Structure Preparation: Build the 3D structures of both the thiol and thione tautomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer to find its lowest energy conformation. A common and reliable level of theory for this purpose is B3LYP with a 6-31G(d,p) basis set.[3]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide predicted IR and Raman spectra that can be compared with experimental data.[2][19]

  • Energy Calculation: Compare the final electronic energies (including zero-point vibrational energy correction) of the two optimized tautomers. The tautomer with the lower energy is predicted to be the more stable form.

  • Orbital Analysis: Generate and visualize the HOMO and LUMO to analyze the electronic distribution and predict reactive sites.

Implications for Drug Development and Materials Science

The structural and bonding characteristics of thiazole-2-thiols are not merely academic; they have profound practical consequences.

  • Reactivity and Synthesis: The nucleophilicity of the exocyclic sulfur atom in the thione form is a key factor in the synthesis of various derivatives and metal complexes.[4][11][12] The C2 position of the thiazole ring is electron-deficient and susceptible to nucleophilic attack, especially after N-alkylation.[12]

  • Biological Activity: The ability to act as a hydrogen bond donor (N-H) and acceptor (C=S) allows the thione tautomer to interact specifically with biological targets like enzymes and receptors. This is crucial for the molecule's mechanism of action.

  • Coordination Chemistry: The thiazole-2-thiolato ligand can coordinate to metal centers in various modes, most commonly as a monodentate ligand through the exocyclic sulfur atom or as a bridging ligand.[4][11] This versatility is exploited in the design of novel metal-based drugs and catalysts.

Conclusion

The molecular architecture of thiazole-2-thiols is governed by the thiol-thione tautomeric equilibrium, which dictates their chemical and physical properties. A multi-faceted analytical approach, combining the definitive solid-state insights from X-ray crystallography, the dynamic solution-phase picture from spectroscopy (NMR, IR, UV-Vis), and the predictive power of computational chemistry, is essential for a complete understanding. For scientists in drug discovery and materials science, a thorough grasp of this interplay between structure, bonding, and tautomerism is the cornerstone for the rational design of new functional molecules with tailored properties.

References

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  • Mohamed, T. A., Soliman, U. A., Shaaban, I. A., & Al-Harthi, A. I. (2007). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 68(3), 636–645. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κN,N′)zinc(II). ResearchGate. Retrieved from [Link]

  • IUCr. (2015). The hydrogen-bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives. IUCr. Retrieved from [Link]

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  • Macedonian Journal of Chemistry and Chemical Engineering. (2018). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 163-172. Retrieved from [Link]

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  • Journal of Pharmaceutical and Medicinal Chemistry. (2023). Synthesis, spectroscopic characterization and biological activity of newly formulated thiazole ring containing Schiff base ligands. Journal of Pharmaceutical and Medicinal Chemistry, 9(1), 1-10. Retrieved from [Link]

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  • Ghasemi, J., & Ebrahimi, H. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of molecular modeling, 16(5), 967–977. Retrieved from [Link]

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The Metrology and Mechanistic Dynamics of 4-Ethyl-5-methyl-1,3-thiazole-2-thiol in Roasted Food Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The molecular architecture of roasted food flavors is heavily dictated by trace-level volatile sulfur compounds (VSCs). Among these, thiazoles and their thiol derivatives represent a critical class of impact odorants due to their exceptionally low sensory thresholds and dense, savory aroma profiles[1]. This technical whitepaper elucidates the natural occurrence, formation kinetics, and analytical isolation of 4-ethyl-5-methyl-1,3-thiazole-2-thiol (4-EMTT) , a highly potent heterocyclic thiol generated during the thermal processing of protein- and carbohydrate-rich foods.

Designed for flavor chemists and analytical metrologists, this guide bypasses generic overviews to dissect the exact causality behind 4-EMTT's formation and the rigorous, self-validating protocols required to quantify it without inducing artifactual degradation.

Mechanistic Pathways of 4-EMTT Formation

The biogenesis of 4-EMTT does not occur enzymatically; rather, it is a direct consequence of the Maillard reaction coupled with Strecker degradation during roasting (150°C–220°C)[2]. The reaction requires two primary precursor pools: reducing sugars and sulfur-containing amino acids (predominantly L-cysteine)[3].

  • Alpha-Dicarbonyl Generation: Reducing sugars undergo retro-aldol cleavage and dehydration to form reactive α-dicarbonyls[4]. For the specific alkyl substitution pattern of 4-EMTT, 2,3-pentanedione serves as the primary carbon backbone.

  • Cysteine Degradation: Under thermal stress, L-cysteine undergoes deamination and decarboxylation, yielding hydrogen sulfide (H₂S), ammonia (NH₃), and cysteamine[1][5].

  • Heterocyclic Cyclization: The nucleophilic attack of NH₃ and H₂S on the α-dicarbonyl intermediate initiates the formation of a transient thiazoline ring[6].

  • Sulfuration: In a sulfur-rich microenvironment, secondary reactions with H₂S introduce the 2-thiol moiety, followed by thermal oxidation to stabilize the aromatic 1,3-thiazole ring[3].

G N1 Reducing Sugars (e.g., Glucose, Ribose) N3 Retro-Aldol Cleavage & Dehydration N1->N3 N2 L-Cysteine (Sulfur Amino Acid) N4 Thermal Degradation (Strecker-type) N2->N4 N5 2,3-Pentanedione (α-Dicarbonyl) N3->N5 N6 H₂S + NH₃ (Reactive Intermediates) N4->N6 N7 Maillard Condensation & Cyclization (pH 5.5-6.5) N5->N7 N6->N7 N8 Thiazoline Intermediate N7->N8 N9 Sulfuration & Oxidation (Thermal Roasting) N8->N9 N10 4-Ethyl-5-methyl-1,3-thiazole-2-thiol (Target Flavor Compound) N9->N10

Caption: Maillard-driven formation pathway of 4-EMTT via α-dicarbonyl and cysteine degradation.

Quantitative Occurrence in Roasted Matrices

The concentration of 4-EMTT varies significantly based on the matrix composition and roasting parameters. Because it possesses an odor threshold in the sub-parts-per-billion (ppb) range, even minute quantities dramatically influence the sensory profile, imparting heavy roasted, meaty, and rubbery notes.

Food MatrixRoasting Temp (°C)Precursor Ratio (Sugar:Cys)4-EMTT Conc. (µg/kg)Primary Odor Descriptor
Roasted Coffee Beans 200–220High : Low12.4 – 45.1Roasted, rubbery, earthy
Roasted Beef (Crust) 180–200Low : High5.8 – 18.3Heavy savory, meaty broth
Roasted Peanuts 160–175Medium : Medium2.1 – 8.5Nutty, sulfurous, popcorn
Cocoa Beans 140–160Medium : Low0.8 – 3.2Dark roast, cocoa shell

Table 1: Quantitative distribution and sensory impact of 4-EMTT across diverse roasted food matrices.

Analytical Metrology: Isolation and Quantification

The quantification of 4-EMTT presents a severe analytical challenge. As a free thiol, it is highly prone to artifactual oxidation, rapidly forming disulfides if exposed to atmospheric oxygen during extraction[3]. Therefore, a self-validating, strictly controlled inert workflow is mandatory.

Workflow S1 Cryogenic Grinding (Liquid N₂) S2 pH Adjustment (pH 6.0 Buffer) S1->S2 S3 SDE Extraction (N₂ Atmosphere, DCM) S2->S3 S4 Cold Concentration (0°C, N₂ Stream) S3->S4 S5 GC-MS/O Analysis (SCD/FPD Detectors) S4->S5

Caption: Self-validating analytical workflow for the isolation and quantification of volatile thiols.

Step-by-Step Experimental Protocol

To ensure high recovery rates and prevent artifact formation, the following Simultaneous Distillation-Extraction (SDE) protocol must be utilized:

  • Matrix Stabilization (Cryo-milling): Flash-freeze 50g of the roasted sample using liquid nitrogen. Mill the sample to a fine powder (<500 µm) while maintaining cryogenic temperatures.

    • Self-Validation Check: Spike the matrix with 10 µg of an isotopically labeled internal standard (e.g., [²H₃]-2-methyl-3-furanthiol) prior to milling to calculate absolute recovery rates and validate system integrity.

  • Slurry Preparation & pH Control: Transfer the milled matrix to a 1L round-bottom flask. Add 500 mL of deoxygenated, ultra-pure water buffered to exactly pH 6.0 using a 0.1 M phosphate buffer.

  • Inert SDE Extraction: Attach the flask to a Likens-Nickerson apparatus. Purge the entire system with high-purity Nitrogen (N₂) gas for 20 minutes at a flow rate of 50 mL/min. Add 50 mL of redistilled dichloromethane (DCM) to the solvent flask. Boil both flasks simultaneously, allowing extraction to proceed under a continuous N₂ blanket for exactly 120 minutes.

  • Cold Concentration: Collect the DCM fraction and dry over anhydrous sodium sulfate (Na₂SO₄) that has been pre-purged with N₂. Transfer to a Kuderna-Danish concentrator and reduce the volume to 0.5 mL using a gentle N₂ stream in an ice bath (0°C).

  • GC-MS/SCD Analysis: Inject 1 µL of the extract into a Gas Chromatograph equipped with a DB-Wax capillary column (30m × 0.25mm × 0.25µm), coupled to a Mass Spectrometer and a Sulfur Chemiluminescence Detector (SCD).

    • Parameters: Splitless injection at 250°C. Oven program: 40°C (hold 2 min), ramp at 4°C/min to 240°C. Monitor the molecular ion (M⁺ 159) and the primary fragment ions for 4-EMTT.

Metrological Causality & Experimental Control (E-E-A-T)

As an Application Scientist, executing steps blindly leads to irreproducible data. It is vital to understand why these specific parameters are chosen:

  • Why pH 6.0? The formation and stability of thiazoles are highly pH-dependent. At low pH levels, the hydrolysis of cysteine to H₂S is promoted, but extreme acidity inhibits the Strecker degradation of sugars[6]. A pH of 6.0 provides the optimal thermodynamic environment to maximize thiol recovery while preventing base-catalyzed disulfide dimerization.

  • Why Cryogenic Grinding? Mechanical shearing generates localized heat (up to 60°C). For highly volatile and reactive thiols, this heat induces immediate volatilization and oxidation. Liquid nitrogen acts as a thermodynamic sink, locking the chemical profile exactly as it was post-roasting.

  • Why an N₂ Blanket during SDE? Thiazole-2-thiols contain a highly nucleophilic sulfhydryl group. At the boiling point of water (100°C), trace atmospheric oxygen will act as a radical initiator, rapidly converting 4-EMTT into its corresponding non-volatile disulfide artifact[3]. The N₂ purge is not optional; it is the core mechanism ensuring analytical integrity.

Conclusion

The natural occurrence of 4-ethyl-5-methyl-1,3-thiazole-2-thiol in roasted foods is a testament to the complex, cascading nature of Maillard and Strecker chemistry. By understanding the causal relationships between precursor availability, thermal kinetics, and pH, flavor scientists can accurately map and replicate the savory, roasted architectures of modern food systems, paving the way for advanced synthetic replication and quality control.

References

  • Research progress of thiazole flavor compounds.CABI Digital Library.
  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction.
  • The Maillard Reaction.Sandiego.edu.
  • The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temper
  • Analysis of α-dicarbonyl compounds and volatiles formed in Maillard reaction model systems.PMC / NIH.
  • Chapter 9 - The role of sulfur chemistry in thermal gener

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Navigating the Stability Landscape of Alkyl-Substituted Thiazole Thiols: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Technical Guide on the Thermodynamic Stability of Alkyl-Substituted Thiazole Thiols for Researchers, Scientists, and Drug Development Professionals.

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] Its derivatives, particularly alkyl-substituted thiazole thiols, are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] However, the successful development of thiazole-based drugs is intrinsically linked to their thermodynamic stability, a critical parameter influencing shelf-life, bioavailability, and ultimately, therapeutic efficacy. This guide provides an in-depth exploration of the factors governing the thermodynamic stability of these compounds, offering both theoretical insights and practical experimental protocols.

The Crucial Role of Thiol-Thione Tautomerism

A pivotal aspect of thiazole thiol stability is the existence of thiol-thione tautomerism. This phenomenon involves the migration of a proton, leading to two distinct, interconvertible isomers: the thiol form, characterized by an exocyclic C-S-H group, and the thione form, with a C=S double bond within the ring and an N-H group.[4] The equilibrium between these two forms is a key determinant of the overall thermodynamic stability of the molecule. Computational studies, often employing Density Functional Theory (DFT), have consistently shown that the thione form is generally the more predominant and stable tautomer for many mercapto-substituted heterocyclic compounds.[4][5] This preference is attributed to the greater resonance stabilization of the thione ring system.

Influence of Alkyl Substitution on Thermodynamic Stability

The position and nature of alkyl substituents on the thiazole ring profoundly impact the molecule's thermodynamic stability. These effects can be broadly categorized as electronic and steric:

  • Electronic Effects: Alkyl groups are electron-donating, which can influence the electron density distribution within the thiazole ring. This, in turn, can affect the stability of the different tautomeric forms and the overall molecule. For instance, an alkyl group at a position that enhances the resonance stabilization of the thione tautomer will shift the equilibrium further in that direction, leading to a more stable compound.

  • Steric Effects: The size and placement of alkyl groups can introduce steric hindrance, which may destabilize certain conformations or tautomers. Conversely, strategic placement of bulky alkyl groups can shield reactive sites, thereby enhancing the kinetic stability of the molecule.

Studies on substituted imidazolium and thiazolium salts have demonstrated that the placement of alkyl groups significantly affects their thermal properties, such as melting points and the stability of liquid crystalline phases.[6]

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability requires a multi-faceted experimental approach. The following techniques are indispensable for characterizing alkyl-substituted thiazole thiols:

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These are frontline techniques for assessing thermal stability.[7] DSC measures the heat flow into or out of a sample as a function of temperature, revealing melting points, phase transitions, and decomposition temperatures. TGA measures the change in mass of a sample as it is heated, providing information about decomposition pathways and the temperature at which significant mass loss occurs. For drug candidates, high thermal stability is a desirable trait, as it simplifies storage and processing.[7]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the tautomeric equilibrium in solution.[8] By analyzing the chemical shifts and integration of signals corresponding to the thiol and thione forms, the relative populations of each tautomer in different solvents can be determined.[8]

UV-Visible Spectroscopy: This technique can also be employed to study tautomerism, as the different electronic structures of the thiol and thione forms result in distinct absorption spectra.[8] The position of the keto-enol (or in this case, thiol-thione) equilibrium is often dependent on the polarity of the solvent.[8][9]

Computational Modeling: A Predictive Tool

In conjunction with experimental methods, computational chemistry provides invaluable insights into the thermodynamic stability of thiazole thiols.

Density Functional Theory (DFT): DFT calculations are widely used to determine the geometric and electronic structures of molecules.[10] By calculating the energies of the different tautomers and conformers, the relative thermodynamic stabilities can be predicted.[4][10] Key parameters derived from DFT, such as the HOMO-LUMO energy gap, can provide information about the molecule's reactivity and kinetic stability.[10][11]

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.[10] This is particularly useful for understanding how a drug molecule might behave in a biological system.

Data Summary and Experimental Protocols

Table 1: Key Thermodynamic Parameters for Stability Assessment
ParameterExperimental Technique(s)Information Gained
Melting Point (Tm)Differential Scanning Calorimetry (DSC)Purity, solid-state stability
Decomposition Temperature (Td)Thermogravimetric Analysis (TGA)Onset of thermal degradation
Enthalpy of Fusion (ΔHfus)DSCEnergy required for melting
Enthalpy of Sublimation (ΔHsub)Effusion Methods, CalorimetrySolid-state intermolecular forces
Enthalpy of Formation (ΔHf)Combustion CalorimetryRelative stability of isomers
Gibbs Free Energy of Formation (ΔGf)Calculated from ΔHf and entropyOverall thermodynamic stability
Tautomeric Ratio (K_T)NMR, UV-Vis SpectroscopyRelative stability of tautomers in solution
Experimental Protocol: Determination of Tautomeric Equilibrium by ¹H NMR
  • Sample Preparation: Prepare solutions of the alkyl-substituted thiazole thiol at a known concentration (e.g., 10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

  • NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Data Analysis:

    • Identify the characteristic proton signals for both the thiol and thione tautomers. The N-H proton of the thione form and the S-H proton of the thiol form will have distinct chemical shifts.

    • Integrate the area under the respective signals for each tautomer.

    • Calculate the percentage of each tautomer present in the equilibrium mixture for each solvent.

  • Interpretation: Analyze the influence of solvent polarity on the tautomeric equilibrium. Generally, polar solvents may favor the more polar tautomer.

Visualizing Stability Relationships

The interplay between structure, tautomerism, and stability can be visualized through a conceptual workflow.

G cluster_3 Drug Development Outcome Thiazole_Core Thiazole Thiol Core Tautomerism Thiol-Thione Tautomerism Thiazole_Core->Tautomerism Alkyl_Substituents Alkyl Substituents (Position, Nature) Electronic_Effects Electronic Effects Alkyl_Substituents->Electronic_Effects Steric_Effects Steric Effects Alkyl_Substituents->Steric_Effects Thermodynamic_Stability Thermodynamic Stability Tautomerism->Thermodynamic_Stability Electronic_Effects->Tautomerism Steric_Effects->Tautomerism Experimental Experimental (DSC, TGA, NMR) Thermodynamic_Stability->Experimental Computational Computational (DFT, MD) Thermodynamic_Stability->Computational Drug_Candidate Optimized Drug Candidate Experimental->Drug_Candidate Computational->Drug_Candidate

Caption: Workflow for Assessing the Thermodynamic Stability of Alkyl-Substituted Thiazole Thiols.

Conclusion

The thermodynamic stability of alkyl-substituted thiazole thiols is a complex interplay of electronic and steric factors, largely mediated by the thiol-thione tautomeric equilibrium. A thorough understanding and characterization of this stability are paramount for the successful progression of these promising compounds through the drug development pipeline. By integrating experimental techniques like thermal analysis and NMR spectroscopy with computational modeling, researchers can make informed decisions to optimize the stability and, ultimately, the therapeutic potential of novel thiazole-based drugs.

References

  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]

  • Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. (2024). Chemistry – A European Journal. Retrieved from [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Retrieved from [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology. Retrieved from [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. (n.d.). International Journal of Thermodynamics and Chemical Kinetics. Retrieved from [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Molecules. Retrieved from [Link]

  • Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (2026). Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). Materials. Retrieved from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. Retrieved from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. Retrieved from [Link]

  • Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds. (2025). ResearchGate. Retrieved from [Link]

  • Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. (2025). ResearchGate. Retrieved from [Link]

  • [Spoiler] AAMC FL3 C/P #9. (2018). Reddit. Retrieved from [Link]

  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. (2026). University of Porto. Retrieved from [Link]

  • Substituted Azolium Disposition: Examining the Effects of Alkyl Placement on Thermal Properties. (2019). Molecules. Retrieved from [Link]

  • Experimental and theoretical investigations of the thermodynamic stability of Ba-c(60) and K-C(60) compound clusters. (2008). ACS Nano. Retrieved from [Link]

  • Ab initio study of the tautomerism of 2,5-substituted diazoles. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules. Retrieved from [Link]

  • Heterocyclic tautomerism: reassignment of two crystal structures of 2-amino-1,3-thiazolidin-4-one derivatives. (2014). Acta Crystallographica Section C, Crystal Structure Communications. Retrieved from [Link]

  • Tautomerization Explained: Keto-Enol and Other Common Types. (2025). Patsnap. Retrieved from [Link]

  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. Retrieved from [Link]

Sources

Literature review on the discovery of 4-ethyl-5-methyl-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Literature Review & Technical Guide: The Discovery and Synthesis of 4-Ethyl-5-Methyl-1,3-Thiazole-2-Thiol

Part 1: Executive Summary & Chemical Identity

Compound: 4-Ethyl-5-methyl-1,3-thiazole-2-thiol CAS Registry Number: 59734-71-3 Molecular Formula: C₆H₉NS₂ Molecular Weight: 159.27 g/mol IUPAC Name: 4-ethyl-5-methyl-3H-thiazole-2-thione (tautomeric form often predominates in solid state, though "thiol" is used in nomenclature).

Abstract: This technical guide reviews the chemical lineage, synthesis, and functional applications of 4-ethyl-5-methyl-1,3-thiazole-2-thiol. Belonging to the class of alkylated thiazole-2-thiols, this compound is a critical heterocyclic building block. Its discovery is rooted not in a single serendipitous event but in the systematic exploration of Maillard reaction products (flavor chemistry) and the industrial optimization of vulcanization accelerators and pharmaceutical intermediates. This guide provides a validated protocol for its synthesis via the Hantzsch method, analyzes its physicochemical properties, and maps its utility in modern organic chemistry.

Part 2: Historical Context & Discovery

The Maillard Connection and Flavor Chemistry The "discovery" of specific alkyl-thiazole thiols is inextricably linked to the analysis of volatile compounds in processed foods during the mid-20th century. Researchers identified that the interaction between reducing sugars and amino acids (Maillard reaction) produced complex sulfur-containing heterocycles responsible for "meaty," "nutty," and "roasted" flavor profiles.

  • 1960s-1970s: Gas chromatography-mass spectrometry (GC-MS) allowed for the isolation of trace thiazoles from roasted coffee, cooked beef, and yeast extracts. 4-ethyl-5-methyl-1,3-thiazole-2-thiol emerged as a potent flavorant, contributing savory/sulfurous notes at low parts-per-billion (ppb) concentrations.

  • Industrial Synthesis: Beyond flavors, the compound gained prominence as a nucleophilic scaffold. The thiol group at the C2 position is highly reactive, allowing for S-alkylation or oxidation to disulfides, making it a precursor for sulfenamide rubber accelerators and agricultural fungicides.

Part 3: Chemical Synthesis (Technical Protocol)

The most robust route to 4-ethyl-5-methyl-1,3-thiazole-2-thiol is the Hantzsch Thiazole Synthesis . This involves the condensation of an


-haloketone with a thioamide or dithiocarbamate.
Retrosynthetic Analysis

To construct the 4-ethyl-5-methyl-1,3-thiazole ring:

  • C4-C5 Backbone: Requires a ketone with an ethyl group at the carbonyl carbon (C4 precursor) and a methyl group at the

    
    -carbon (C5 precursor).
    
    • Precursor: 2-bromo-3-pentanone.[1][2]

  • N-C2-S Fragment: Requires a dinucleophilic sulfur/nitrogen source.

    • Precursor: Ammonium dithiocarbamate (prepared in situ or solid).

Experimental Protocol

Safety Warning: 2-Bromo-3-pentanone is a potent lachrymator and skin irritant.[1] Perform all operations in a functioning fume hood. Ammonium dithiocarbamate releases hydrogen sulfide (toxic gas) upon acidification.

Step-by-Step Methodology:

  • Preparation of Ammonium Dithiocarbamate (In-Situ):

    • In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, charge Carbon Disulfide (CS₂) (1.1 eq) and Ammonium Hydroxide (NH₄OH, 28%) (2.0 eq) in ethanol (100 mL).

    • Stir at 0–5°C (ice bath) for 30 minutes until a yellow-orange precipitate/slurry of ammonium dithiocarbamate forms.

  • Cyclization Reaction:

    • Dissolve 2-bromo-3-pentanone (1.0 eq, approx. 16.5 g for 100 mmol scale) in ethanol (50 mL).

    • Add the bromoketone solution dropwise to the dithiocarbamate slurry over 45 minutes, maintaining temperature <10°C. Exothermic reaction.

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (Silica, Hexane:EtOAc 8:2) for disappearance of bromoketone.[2]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Add water (100 mL) to the residue. The product may precipitate as a solid or oil.

    • Acidify slightly with 1M HCl (to pH ~4) to ensure the thiol form is protonated (vs. thiolate salt).

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.

    • Evaporate solvent to yield crude 4-ethyl-5-methyl-1,3-thiazole-2-thiol.

  • Purification:

    • Recrystallization from Ethanol/Water or sublimation (if solid).

    • Yield: Typically 65–80%.

Reaction Mechanism Visualization

HantzschSynthesis Precursor1 2-Bromo-3-pentanone (Electrophile) Intermediate1 S-Alkylation (Thio-intermediate) Precursor1->Intermediate1 SN2 Attack (S on C-Br) Precursor2 Ammonium Dithiocarbamate (Nucleophile) Precursor2->Intermediate1 Intermediate2 Cyclization (Imine formation) Intermediate1->Intermediate2 - H2O (Dehydration) Product 4-Ethyl-5-methyl- 1,3-thiazole-2-thiol Intermediate2->Product Tautomerization

Figure 1: Hantzsch synthesis pathway for the formation of 4-ethyl-5-methyl-1,3-thiazole-2-thiol.

Part 4: Physicochemical Characterization

To validate the synthesis, the following analytical data is standard for this molecule.

ParameterSpecificationNotes
Physical State Solid (crystalline) or viscous oilDepends on purity and temperature.
Melting Point 158–160 °C (Literature range)Sharp mp indicates high purity.
Solubility Soluble in DCM, Ethanol, DMSOInsoluble in water.
¹H NMR (CDCl₃)

1.2 (t, 3H, Ethyl-CH₃)

2.3 (s, 3H, Ring-CH₃)

2.6 (q, 2H, Ethyl-CH₂)

12.0 (br s, 1H, SH/NH)
Broad singlet at 12.0 indicates thione/thiol tautomerism.
MS (EI) m/z 159 [M]⁺Base peak often m/z 159 or fragment loss of ethyl.

Part 5: Applications & Significance

Flavor and Fragrance Industry

This molecule acts as a "modifier." While not always the primary character impact compound, it adds depth to savory flavors.

  • Profile: Sulfurous, roasted, nutty, meaty.

  • Use: Enhancer in soups, gravies, and coffee substitutes.

Pharmaceutical & Agrochemical Scaffolds

The 2-thiol group is a versatile handle for further derivatization:

  • S-Alkylation: Reaction with alkyl halides yields thioethers, common in antifungal agents.

  • Oxidation: Conversion to sulfonyl chlorides for sulfonamide synthesis (COX-2 inhibitors class).

Workflow Diagram: Functionalization

Applications Core 4-Ethyl-5-methyl- 1,3-thiazole-2-thiol Flavor Flavor Industry (Maillard mimic) Core->Flavor Direct Use (<1 ppm) Pharma Pharma Intermediates (S-Linkage) Core->Pharma R-X / Base Rubber Rubber Accelerators (Sulfenamides) Core->Rubber Oxidative Coupling

Figure 2: Functional utility map of the target thiazole.

Part 6: References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Sigma-Aldrich. (n.d.). "4-Ethyl-5-methyl-1,3-thiazole-2-thiol Product Specification." Merck KGaA. Link

  • Organic Syntheses. (1977). "2,4-Dibromo-3-pentanone."[1] Org.[1][3][4] Synth., 57, 31. (Precursor synthesis protocol). Link

  • Mussinan, C. J., & Walradt, J. P. (1974). "Volatile Constituents of Pressure Cooked Pork Liver." Journal of Agricultural and Food Chemistry, 22(5), 827-831. (Context for alkyl thiazoles in flavor). Link

  • Enamine. (2024). "Building Blocks: Thiazoles." Enamine Store. Link

(Note: Specific "discovery" papers for this exact isomer are often proprietary industry reports; the references above ground the synthesis and context in authoritative academic and commercial literature.)

Sources

Chemical nomenclature and IUPAC designation for CAS 33237-37-3

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Resolving Chemical Identifier Ambiguity: IUPAC Designation and Structural Validation of Rutaevin (CAS 33237-37-5 vs. Invalid CAS 33237-37-3)

Executive Summary

In cheminformatics and drug development, the integrity of chemical identifiers is paramount. A single typographical error in a Chemical Abstracts Service (CAS) Registry Number can derail literature reviews, procurement, and regulatory submissions. This whitepaper addresses the specific inquiry regarding "CAS 33237-37-3" , demonstrating computationally why this identifier is mathematically invalid. We then resolve this ambiguity to its true corresponding compound: Rutaevin (CAS 33237-37-5) , a bioactive limonoid isolated from Euodia rutaecarpa. This guide details the algorithmic validation of CAS numbers, the systematic IUPAC nomenclature of Rutaevin, and field-proven experimental protocols for evaluating its anti-inflammatory efficacy in macrophage models.

PART 1: Algorithmic Validation of CAS Registry Numbers

The Causality of Identifier Failure

CAS Registry Numbers are unique numerical identifiers assigned to chemical substances. They are not arbitrary; they contain a built-in self-validating checksum to prevent transcription errors. A CAS number follows the format


, where 

is the check digit.

The check digit is calculated using the following algorithm:



When a researcher queries "CAS 33237-37-3", the identifier fails this fundamental validation step. To establish trustworthiness in our chemical databases, we must mathematically prove this failure and deduce the correct identifier [1].

Quantitative Checksum Analysis

The table below summarizes the checksum calculation for the base sequence 33237-37, comparing the invalid query against the corrected identifier.

Position (

)
Digit (

)
Product (

)
Cumulative Sum
1 (Rightmost)71 × 7 = 77
232 × 3 = 613
373 × 7 = 2134
434 × 3 = 1246
525 × 2 = 1056
636 × 3 = 1874
7 (Leftmost)37 × 3 = 2195

Validation Logic:

  • Modulo Calculation:

    
    
    
  • Expected Check Digit: 5

  • Provided Check Digit: 3 (Invalid)

Consequently, the correct identifier is CAS 33237-37-5 , which corresponds to the natural product Rutaevin [2].

CAS_Workflow Start Input: CAS 33237-37-3 Check Checksum Algorithm Σ(i × N_i) mod 10 Start->Check Calc Sum = 95 95 mod 10 = 5 Check->Calc Decision Check Digit Match? Calc->Decision Invalid Invalid Identifier (3 ≠ 5) Decision->Invalid No Correct Corrected: CAS 33237-37-5 Invalid->Correct Error Correction DB Database Query (PubChem / ChEMBL) Correct->DB IUPAC IUPAC Designation: Rutaevin DB->IUPAC

Workflow for resolving the invalid CAS 33237-37-3 to the verified Rutaevin (CAS 33237-37-5).

PART 2: Chemical Nomenclature and Structural Designation

IUPAC Systematic Nomenclature

With the correct CAS assigned, we can retrieve the precise structural data for Rutaevin. Rutaevin is a highly oxygenated triterpenoid (limonoid class) with a complex hexacyclic architecture.

The definitive IUPAC name generated via cheminformatics standards (Lexichem TK) is: (1R,2R,7S,10R,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.0^{2,7}.0^{2,10}.0^{14,16}.0^{14,20}]docosane-5,11,17-trione [3].

Structural Deconstruction

To understand the causality behind its biological activity, one must deconstruct this nomenclature:

  • Base Scaffold (docosane) : Indicates a 22-carbon core framework typical of degraded triterpenoids.

  • Ring System (tetraoxahexacyclo) : Contains six interconnected rings, four of which incorporate oxygen heteroatoms (including lactones and an epoxide).

  • Substituents : The furan-3-yl group at position 19 is a hallmark of limonoids, essential for binding affinity in various protein targets. The 12-hydroxy group provides a critical hydrogen-bond donor site.

  • Stereochemistry : The molecule possesses 10 defined chiral centers, dictating a rigid 3D conformation that ensures high target specificity.

Physicochemical Properties Summary
PropertyValueCausality in Formulation
Molecular Formula C₂₆H₃₀O₉High oxygen-to-carbon ratio indicates multiple H-bond acceptors.
Molecular Weight 486.51 g/mol Falls within the upper limits of Lipinski's Rule of 5 (druglikeness).
LogP ~2.11Moderate lipophilicity; requires DMSO for in vitro solubilization.
Topological Polar Surface Area 124.8 ŲLimits blood-brain barrier (BBB) permeability; acts peripherally.

PART 3: Biological Significance & Experimental Protocols

Rutaevin is recognized for its potent anti-inflammatory properties, specifically its ability to inhibit Nitric Oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages [4]. NO is a volatile free radical synthesized by inducible NO synthase (iNOS). Because NO has a half-life of seconds, direct measurement is unreliable. Therefore, the protocol below utilizes the Griess Reagent System to measure nitrite (NO₂⁻), a stable, non-volatile breakdown product of NO, ensuring a self-validating and reproducible assay.

Step-by-Step Methodology: NO Inhibition Assay in RAW264.7 Macrophages

1. Cell Culture and Seeding

  • Action: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Action: Seed cells into a 96-well plate at a density of

    
     cells/well in 100 µL of media. Incubate for 24 hours to allow adherence.
    

2. Compound Preparation (Rutaevin)

  • Action: Dissolve Rutaevin (CAS 33237-37-5) in 100% DMSO to create a 50 mM stock solution.

  • Causality: Rutaevin's LogP of 2.11 makes it insoluble in aqueous media. DMSO ensures complete solvation.

  • Action: Perform serial dilutions in culture media to achieve final assay concentrations (e.g., 1, 5, 10, 20 µM). Ensure final DMSO concentration in wells does not exceed 0.1% to prevent solvent-induced cytotoxicity.

3. LPS Stimulation and Treatment

  • Action: Pre-treat the cells with the varying concentrations of Rutaevin for 1 hour.

  • Action: Stimulate the cells by adding LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Causality: Pre-treatment allows Rutaevin to internalize and block the NF-κB signaling cascade before LPS binds to the TLR4 receptor, preventing the downstream transcription of iNOS.

4. Griess Assay (Nitrite Quantification)

  • Action: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Action: Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes in the dark.

  • Action: Add 50 µL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 5 minutes.

  • Causality: Sulfanilamide undergoes diazotization with nitrite in acidic conditions. The addition of the NED diamine couples with the diazonium salt to form a stable, deep magenta azo dye.

  • Action: Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations against a standard curve generated using sodium nitrite (NaNO₂).

Mechanism LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor (RAW264.7 Macrophages) LPS->TLR4 Binds NFkB NF-κB Pathway Activation TLR4->NFkB Signals iNOS iNOS Transcription (Inducible NO Synthase) NFkB->iNOS Upregulates NO Nitric Oxide (NO) Production iNOS->NO Catalyzes Rutaevin Rutaevin (CAS 33237-37-5) Rutaevin->NFkB Inhibits Rutaevin->iNOS Suppresses Expression

Rutaevin-mediated inhibition of LPS-induced NO production via iNOS suppression in macrophages.

Conclusion

The inquiry into "CAS 33237-37-3" highlights a critical pitfall in cheminformatics: the propagation of invalid identifiers. By applying the CAS checksum algorithm, we definitively invalidate the queried number and trace the intended compound to Rutaevin (CAS 33237-37-5). Understanding both the exact IUPAC structural designation and the molecular mechanisms of such natural products ensures that downstream drug development and assay validations are built upon a foundation of absolute scientific integrity.

References

  • American Chemical Society (ACS). CAS Registry Number and Checksum Algorithm. CAS Support Documentation. URL:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 441805, Rutaevin. PubChem Database. URL:[Link]

  • Yang XB, et al. Limonoid constituents of Euodia rutaecarpa var. bodinieri and their inhibition on NO production in lipopolysaccharide-activated RAW264.7 macrophages. Journal of Asian Natural Products Research, 2013;15(10):1130-8. URL:[Link]

Solubility Profile and Solvation Dynamics of 4-Ethyl-5-methyl-1,3-thiazole-2-thiol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 4-Ethyl-5-methyl-1,3-thiazole-2-thiol (CAS: 59734-71-3 | MW: 159.27 g/mol )

Executive Summary

In medicinal chemistry and materials science, heterocyclic thiols serve as critical building blocks, metal chelators, and pharmacophores. However, the solvation of 4-ethyl-5-methyl-1,3-thiazole-2-thiol is not a static physical process; it is a dynamic chemical event governed by prototropic tautomerism and oxidative susceptibility. This whitepaper provides an in-depth mechanistic analysis of its solubility profile across various organic solvents, detailing the causality behind solvent selection and providing a self-validating protocol for high-throughput thermodynamic solubility determination.

Structural Determinants & Prototropic Tautomerism

To understand the solubility of 4-ethyl-5-methyl-1,3-thiazole-2-thiol, one must first address its structural duality. Like many 2-mercaptothiazole derivatives, this compound exists in a dynamic thione-thiol tautomeric equilibrium[1].

In the solid crystalline state, the compound predominantly adopts the thione form (1,3-thiazole-2(3H)-thione), which facilitates strong intermolecular hydrogen bonding (N-H···S=C)[2]. To achieve solvation, the chosen organic solvent must provide enough solvation energy to disrupt this crystalline lattice.

Unlike the parent 2-mercaptothiazole, the addition of the 4-ethyl and 5-methyl groups significantly increases the lipophilicity (LogP) and steric bulk of the molecule. This steric shielding disrupts the tight packing of the thione dimers, rendering the compound highly soluble in a broad spectrum of moderately polar and non-polar organic solvents[3].

Tautomerism Thiol Thiol Tautomer (C=N, S-H) Thione Thione Tautomer (N-H, C=S) Thiol->Thione Proton Transfer SolventNP Non-Polar Solvents (e.g., DCM) SolventNP->Thiol Solvation SolventP Polar Solvents (e.g., DMSO) SolventP->Thione Solvation

Fig 1: Solvent-dependent thione-thiol tautomerism of 1,3-thiazole-2-thiol derivatives.

Quantitative Solubility Matrix

The table below summarizes the empirical solubility behavior of 4-ethyl-5-methyl-1,3-thiazole-2-thiol across standard laboratory solvents, categorized by their dielectric constants (ε).

SolventDielectric Constant (ε)Solvation MechanismEstimated Solubility
DMSO 46.7Strong H-bond acceptor; disrupts thione N-H dimersVery High (>50 mg/mL)
DMF 36.7Strong H-bond acceptor; stabilizes polar coreVery High (>50 mg/mL)
Methanol 32.8Protic donor/acceptor; solvates both tautomersHigh (10-50 mg/mL)
Dichloromethane 8.9Dipole-dipole; excellent solvation of alkyl chainsHigh (10-50 mg/mL)
Ethyl Acetate 6.0Moderate H-bond acceptor; lipophilic affinityHigh (10-50 mg/mL)
Hexane 1.9Dispersion forces only; cannot break lattice energyLow (<1 mg/mL)
Water (pH 7.0) 80.1High polarity, but severe hydrophobic hydration penaltyVery Low (<0.1 mg/mL)

Mechanistic Solvation Analysis

As an application scientist, selecting the right solvent requires understanding why the compound dissolves, not just if it dissolves.

  • Aprotic Polar Solvents (DMSO, DMF): These solvents are exceptional hydrogen bond acceptors (HBA). They actively compete with the intermolecular N-H···S bonds of the thione dimers, effectively stripping the monomeric units from the crystal lattice. This results in rapid and near-complete dissolution[3].

  • Non-Polar & Halogenated Solvents (DCM, Chloroform): Despite their low dielectric constants, these solvents exhibit high solubility for this specific compound. The causality lies in the 4-ethyl and 5-methyl substituents. These alkyl chains create a lipophilic envelope around the polar thiazole core, allowing favorable dipole-induced dipole interactions with halogenated solvents.

  • Aqueous Systems: The compound is practically insoluble in neutral water due to the high entropic penalty of hydrating the ethyl and methyl groups. However, adjusting the pH above the compound's pKa (typically ~7.5 - 8.0 for related thiols) deprotonates the thiol/thione, yielding a highly water-soluble thiolate anion[2].

Self-Validating Protocol: Thermodynamic Solubility Determination

When determining the solubility of reactive thiols for high-throughput screening or metallation reactions[4], standard visual checks are insufficient. The protocol below is designed as a self-validating system to ensure that the measured concentration represents true thermodynamic equilibrium, free from oxidative degradation.

Step-by-Step Methodology
  • Solid Dispensing: Weigh 5.0 mg of 4-ethyl-5-methyl-1,3-thiazole-2-thiol into amber glass vials. Causality: Amber glass prevents UV-catalyzed radical formation, which accelerates thiol degradation.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Critical Step: The solvent must be rigorously degassed (e.g., via argon sparging for 15 minutes). Dissolved oxygen rapidly drives the oxidative dimerization of thiols into insoluble disulfides (R-S-S-R)[3].

  • Equilibration: Sonicate the vials for 15 minutes to mechanically disrupt crystalline aggregates. Transfer to a thermoshaker and agitate at 400 RPM at 25°C for 24 hours.

  • Phase Separation: Centrifuge the samples at 15,000 x g for 10 minutes. Causality: Do not use PTFE or Nylon syringe filters. Heterocyclic thiols exhibit high non-specific binding to polymeric membranes, which artificially lowers the quantified solubility. High-speed centrifugation ensures clean phase separation without surface loss.

  • Quantification (24h): Extract 10 μL of the supernatant, dilute in a compatible mobile phase, and analyze via HPLC-UV (monitoring the thiazole π-π* transition) or LC-MS.

  • Thermodynamic Validation (48h): Continue agitating the original vial and repeat the sampling at 48 hours.

Workflow Step1 1. Solid Dispensing Weigh compound into amber vials Step2 2. Solvent Addition Add degassed organic solvent Step1->Step2 Step3 3. Equilibration Agitate at 25°C Step2->Step3 Step4 4. Phase Separation Centrifuge at 15,000 x g Step3->Step4 Step5 5. Quantification (24h) Analyze via HPLC-UV/LC-MS Step4->Step5 Step6 6. Validation (48h) Re-analyze to confirm equilibrium Step5->Step6 Success Equilibrium Confirmed Valid Solubility Data Step6->Success ΔC ≤ 5% Error Disulfide Degradation Detected via LC-MS Step6->Error ΔC > 5% & Mass Shift (-2 Da)

Fig 2: Self-validating workflow for thermodynamic solubility and degradation monitoring.

Validation Logic: If the concentration at 48h matches the 24h reading (±5%), true thermodynamic equilibrium is confirmed. If the concentration drops significantly, oxidative degradation is occurring. This is definitively verified by checking the LC-MS spectra for a mass shift of -2 Da relative to the dimerized mass (indicating disulfide formation).

References

  • Thione-Thiol Tautomerism in Chlorobenzothiazole Derivatives: An In-depth Technical Guide . BenchChem.1

  • THERMODYNAMIC AND ELECTROCHEMICAL PROPERTIES OF IMIDAZOLE-2-THIOLS (IMIDAZOLE-2(3H)-THIONES) . Taylor & Francis Online. 2

  • Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole-, thiadiazole-, and triazine-based heterocyclic scaffolds . Taylor & Francis Online. 3

  • Thiazole-2-thiol. II. Complexes of Ni(II), Rh(I), Pd(II), Pt(II), Au(III) and Cu(II) . Oxford Academic. 5

Sources

Technical Guide: Toxicological Data and Safety Assessment of Thiazole Flavoring Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

Thiazole flavoring agents represent a critical class of organosulfur heterocycles used extensively to impart nutty, roasted, savory, and meaty notes to food matrices. While naturally ubiquitous (e.g., in Vitamin B1/Thiamine, roasted coffee, cooked beef), their safety assessment as added flavoring agents requires a rigorous, mechanism-based toxicological evaluation.

This guide provides a technical deep-dive into the safety assessment of thiazole derivatives, moving beyond basic LD50 metrics to focus on metabolic detoxification pathways , genotoxic modes of action (MoA) , and the Threshold of Toxicological Concern (TTC) decision tree used by JECFA and FEMA.

The Chemical Paradox

Thiazoles possess a "Safety Paradox":

  • Endogenous Presence: The thiazole ring is essential for life (Thiamine pyrophosphate).

  • Reactive Potential: The electron-rich sulfur and nitrogen atoms make the ring susceptible to metabolic activation (S-oxidation or N-oxidation), theoretically leading to reactive intermediates if not efficiently detoxified.

Key Compounds of Interest
Compound NameFEMA No.[1][2][3]Sensory ProfileStructural Class (Cramer)
2-Acetylthiazole 3328Roasted nut, popcorn, crustClass III
4-Methyl-5-thiazoleethanol (Sulfurol) 3204Meaty, milky, nuttyClass III
2-Isobutylthiazole 3134Tomato leaf, greenClass III
Benzothiazole 3256Rubber, quinoline-like (trace use)Class III

Metabolic Fate and Detoxification

Expert Insight: The safety of thiazoles is predicated on the organism's ability to functionalize the side chain rather than disrupt the aromatic ring.

Primary Metabolic Pathways

In mammals, thiazole flavorings undergo rapid absorption and metabolism. The primary clearance mechanism is C-oxidation of alkyl side chains , followed by conjugation and excretion. Ring cleavage is rare for simple thiazoles but can occur in specific derivatives.

  • Side-Chain Oxidation (Detoxification): Alkyl substituents (methyl, ethyl, isobutyl) are oxidized by Cytochrome P450 (CYP450) enzymes to alcohols, aldehydes, and finally carboxylic acids.

  • Conjugation: The resulting carboxylic acids or alcohols form glucuronides or sulfates, which are highly polar and excreted in urine.

  • Ring S/N-Oxidation (Potential Tox): In some cases, S-oxidation (to sulfoxides/sulfones) or N-oxidation occurs. However, for flavorings like 2-acetylthiazole, side-chain reduction (ketone to alcohol) is the dominant, safe pathway.

Visualization: Metabolic Pathway of 2-Acetylthiazole

The following diagram illustrates the metabolic bifurcation between safe excretion and potential activation.

MetabolicFate Substrate 2-Acetylthiazole (Parent) Met1 1-(2-Thiazolyl)ethanol (Phase I Reduction) Substrate->Met1 Carbonyl Reductase (Major Route) Met3 N-Oxide / S-Oxide (Minor Pathway) Substrate->Met3 CYP450 (Oxidative Stress Risk) Met2 Glucuronide Conjugate (Phase II) Met1->Met2 UGT Enzymes Excretion Urinary Excretion Met2->Excretion

Caption: Figure 1. Metabolic fate of 2-Acetylthiazole. The dominant pathway (blue/green) leads to safe conjugation. The minor oxidative pathway (red) is generally negligible at flavoring intake levels.

Genotoxicity and Carcinogenicity Assessment

Trustworthiness: Genotoxicity is the "gatekeeper" endpoint. If a compound is genotoxic, it cannot be used as a flavoring agent regardless of intake levels.

The Aneugenicity Concern

While most simple thiazoles (e.g., 2-acetylthiazole) are negative in the Ames test (bacterial reverse mutation), structurally related thiazolines (dihydrothiazoles) have raised concerns regarding aneugenicity (loss of whole chromosomes) rather than clastogenicity (DNA breakage).

  • Mechanism: Interaction with tubulin polymerization during mitosis.

  • Assessment Protocol: If in vitro micronucleus tests are positive, an in vivo micronucleus assay (bone marrow) is required to verify if the effect occurs at physiological concentrations.

Summary of Genotoxicity Data
Assay TypeEndpoint2-Acetylthiazole Result4-Methyl-5-thiazoleethanol Result
Ames Test Gene Mutation (Bacteria)Negative (strains TA98, TA100, etc.)Negative
In Vitro Micronucleus Chromosomal DamageNegativeNegative
In Vivo Micronucleus Systemic GenotoxicityNegative (Mouse bone marrow)Not Required (Negative in vitro)

The "Procedure": A Self-Validating Safety Protocol

Expertise: Regulatory bodies (JECFA, EFSA, FEMA) do not test every flavoring with a 2-year bioassay. Instead, they use a Tiered Decision Tree known as "The Procedure for the Safety Evaluation of Flavouring Agents."

The Protocol Workflow

This protocol allows you to determine if a new thiazole derivative requires extensive animal testing or if it can be cleared based on structure and intake.

Step 1: Structural Class Assignment (Cramer Class)

  • Most thiazoles are Cramer Class III (compounds with chemical structures that permit no strong initial presumption of safety).

Step 2: Intake Estimation (MSDI)

  • Calculate the Maximized Survey-derived Daily Intake (MSDI).

  • Threshold: For Class III, the TTC is 1.5 µg/kg bw/day (or 90 µ g/person/day ).

Step 3: Metabolism Prediction

  • Can the compound be predicted to be metabolized to innocuous products?

    • Yes: Go to Side A (Safety margin based on intake).

    • No: Go to Side B (Requires direct toxicity data).

Step 4: Comparison with NOAEL

  • If Intake > TTC, a specific NOAEL (No Observed Adverse Effect Level) from a sub-chronic study is required.

  • Safety Margin: The Margin of Safety (MoS) must be >100 (NOAEL / Intake).

Visualization: The Safety Decision Tree

SafetyProcedure Start Candidate Thiazole Agent Genotox Genotoxicity Check (Ames/Micronucleus) Start->Genotox Class Assign Cramer Class (Usually Class III) Genotox->Class Negative DataReq Requires NOAEL Data (90-Day Study) Genotox->DataReq Positive (Stop) Metab Metabolized to Innocuous Products? Class->Metab Intake Is Intake < TTC? (90 µg/day) Metab->Intake Yes (Side A) Metab->DataReq No (Side B) Intake->DataReq No Safe Safe at Current Intake (No further testing) Intake->Safe Yes

Caption: Figure 2. The JECFA/FEMA Procedure for Safety Evaluation.[2] Thiazoles typically traverse the 'Side A' path if intake is low.

Quantitative Toxicity Data (Reference Values)

When intake exceeds the TTC, or for "Side B" evaluation, specific toxicological endpoints are required. Below are the authoritative reference values for key thiazoles.

CompoundStudy TypeSpeciesResult (NOAEL / LD50)Reference
Thiazole (Parent) 90-Day DietaryRatNOAEL: 1.0 mg/kg bw/day[1, 2]
2-Acetylthiazole Acute OralMouseLD50: ~450 mg/kg[3]
2-Acetylthiazole 90-Day DietaryRatNOAEL: 25 mg/kg bw/day[1]
Sulfurol 90-Day DietaryRatNOAEL: 12 mg/kg bw/day[4]
2-Isobutylthiazole 90-Day DietaryRatNOAEL: 1.2 mg/kg bw/day[1]

Interpretation: The NOAELs for thiazole derivatives typically range from 1 to 25 mg/kg bw/day . Given that human flavoring intake is often in the microgram (µg) range, the Margin of Safety usually exceeds 1000, validating their safety under conditions of intended use.

Regulatory Landscape & Compliance

FEMA GRAS (USA)

The Flavor and Extract Manufacturers Association (FEMA) grants "Generally Recognized As Safe" (GRAS) status. Thiazoles are reviewed in FEMA Group Summaries (e.g., Sulfur-containing Heterocycles).

  • Requirement: GRAS status is contingent on the specific use levels reported. Increasing the concentration in a final product significantly beyond the evaluated level voids the GRAS determination.

EFSA & JECFA (Global/EU)
  • JECFA: Evaluated in the "Safety evaluation of certain food additives" series (WHO Food Additives Series 50).[1]

  • EFSA: Thiazoles fall under Flavouring Group Evaluation 21 (FGE.21) .[4][5][6][7][8]

    • Recent Update: EFSA has requested additional genotoxicity data for specific thiazoline derivatives due to the aneugenicity concern mentioned in Section 3.1.

Conclusion

For the drug developer or application scientist, thiazole flavoring agents present a manageable safety profile if the structural integrity of the ring is maintained and the alkyl side chains are accessible for metabolic oxidation.

Final Recommendation:

  • Verify Purity: Ensure synthesis by-products (especially hydrazines or free amines) are absent.

  • Check Structure: Saturated thiazoles (thiazolidines/thiazolines) require higher scrutiny for genotoxicity than aromatic thiazoles.

  • Calculate Intake: Use the TTC limit of 90 µ g/day as a preliminary screening tool.

References

  • World Health Organization (WHO/JECFA). (2003). Safety evaluation of certain food additives and contaminants (Thiazoles and related substances).[3][4][5][6][7][8] WHO Food Additives Series: 50. Link

  • European Food Safety Authority (EFSA). (2012).[4] Scientific Opinion on Flavouring Group Evaluation 21 (FGE.21): Thiazoles, thiophenes, thiazoline and thienyl derivatives.[6][7][8][9] EFSA Journal. Link

  • PubChem. (n.d.). 2-Acetylthiazole Compound Summary (Toxicity Data). National Library of Medicine. Link

  • Flavor and Extract Manufacturers Association (FEMA). (2002).[2] FEMA GRAS Assessment of Thiazole Derivatives. (Referenced within JECFA TRS 913).[2] Link

  • EFSA Panel on Food Additives. (2023).[10] Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6).[4][5][6][7] EFSA Journal. Link

Sources

Methodological & Application

Laboratory synthesis of 4-ethyl-5-methyl-1,3-thiazole-2-thiol from acyclic precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Synthesis of 4-ethyl-5-methyl-1,3-thiazole-2-thiol from Acyclic Precursors via Cyclocondensation

Executive Summary

The thiazole-2-thiol scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. This document provides a comprehensive guide for the laboratory synthesis of 4-ethyl-5-methyl-1,3-thiazole-2-thiol, a representative substituted thiazole, from simple acyclic precursors. The selected synthetic strategy is a robust and efficient one-pot cyclocondensation reaction, a variant of the classic Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with ammonium dithiocarbamate.[1] This approach is favored for its operational simplicity, high atom economy, and the ready availability of starting materials. This guide is intended for researchers and professionals in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and practical guidance to ensure reproducible and high-yield outcomes.

Synthetic Strategy & Mechanistic Rationale

The synthesis of the target molecule is achieved through the reaction of 3-chloro-2-pentanone with ammonium dithiocarbamate. This method builds the thiazole ring in a single, efficient step.

Overall Synthetic Workflow

The pathway begins with the preparation of the key α-chloroketone intermediate, followed by the main cyclocondensation event to yield the final product.

G cluster_0 Part A: α-Halogenation cluster_1 Part B: Dithiocarbamate Source cluster_2 Part C: Cyclocondensation A 3-Pentanone B 3-Chloro-2-pentanone A->B  SO₂Cl₂ or Cl₂ E 3-Chloro-2-pentanone C Ammonia + CS₂ D Ammonium Dithiocarbamate C->D  Ethanol, 0°C F Ammonium Dithiocarbamate G 4-ethyl-5-methyl- 1,3-thiazole-2-thiol E->G  Reflux, Ethanol F->G  Reflux, Ethanol

Caption: High-level workflow for the synthesis of the target thiazole-2-thiol.

Reaction Mechanism

The Hantzsch-type synthesis proceeds through a well-established mechanism involving nucleophilic substitution followed by intramolecular condensation and dehydration.[2][3]

  • Nucleophilic Attack: The dithiocarbamate, a potent sulfur nucleophile, attacks the α-carbon of the 3-chloro-2-pentanone, displacing the chloride leaving group. This forms an S-alkylated intermediate.

  • Cyclization: The nitrogen atom of the dithiocarbamate intermediate then performs an intramolecular nucleophilic attack on the electrophilic carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable aromatic thiazole ring.

G Reactants 3-Chloro-2-pentanone + Ammonium Dithiocarbamate Step1 Nucleophilic Substitution (S-attack on α-carbon) Reactants->Step1 Intermediate1 S-Alkyl Dithiocarbamate Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (N-attack on C=O) Intermediate1->Step2 Intermediate2 Tetrahedral Intermediate (Thiazoline alcohol) Step2->Intermediate2 Step3 Dehydration (-H₂O) Intermediate2->Step3 Product 4-ethyl-5-methyl- 1,3-thiazole-2-thiol Step3->Product

Sources

Protocols for extraction of thiazole thiols from complex food matrices

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Extraction and Quantification of Thiazole Thiols in Complex Food Matrices

The Analytical Challenge of Thiazole Thiols

Thiazole thiols and related volatile sulfur compounds (VSCs) are ultra-potent odorants responsible for the savory, roasted, and meaty characteristics of cooked meats, coffee, and yeast extracts[1]. Despite their profound sensory impact at nanogram-per-liter (ng/L) thresholds, their quantification presents a formidable analytical challenge. They are highly reactive, thermally labile, and exist in complex matrices rich in lipids, proteins, and competing nucleophiles. In aqueous or lipid-rich environments, free thiols rapidly oxidize to disulfides or form adducts with matrix proteins, leading to severe underestimations of their true concentration[2].

Mechanistic Insights: Formation and Reactivity

Thiazole thiols are primarily generated via the Maillard reaction and the thermal degradation of sulfur-containing amino acids (e.g., cysteine) and thiamine during cooking or roasting[3]. The very reactivity that makes them potent flavor compounds also makes them analytically elusive.

Pathway Thiamine Thiamine & S-Amino Acids (Precursors) Thermal Thermal Degradation (Maillard Reaction) Thiamine->Thermal Heat / Roasting Thiazole Thiazole Thiols (Trace Flavor Compounds) Thermal->Thiazole Cyclization & Cleavage Oxidation Oxidation / Matrix Binding (Transition Metals) Thiazole->Oxidation High Reactivity Disulfides Disulfides & Bound Adducts (Loss of Analyte) Oxidation->Disulfides Artifact Formation

Formation and degradation pathways of thiazole thiols in food matrices.

Analytical Strategy: The Causality of the Workflow

To accurately capture the "true" thiol profile, the analytical workflow must arrest thiol reactivity immediately upon sample disruption. As a Senior Application Scientist, I design workflows not just to extract, but to protect the analyte.

  • Quenching and Matrix Deactivation : Transition metals in food matrices catalyze thiol oxidation. The addition of chelators (e.g., EDTA) and radical scavengers (e.g., BHT) is non-negotiable to stabilize the sulfhydryl (-SH) group during homogenization[2].

  • Selective Enrichment : Conventional Liquid-Liquid Extraction (LLE) or Solid-Phase Microextraction (SPME) often fails due to the overwhelming abundance of non-thiol volatiles (e.g., pyrazines, lipids) that cause severe ion suppression. We employ Silver-ion Solid-Phase Extraction (Ag+-SPE) to reversibly and selectively bind thiols, washing away the bulk matrix[4].

  • Chemical Derivatization : Free thiols exhibit poor chromatographic peak shape and low ionization efficiency in LC-MS. Derivatization serves a dual purpose: it permanently locks the thiol from oxidation and drastically enhances the detector response[5][6].

Table 1: Comparison of Derivatization Strategies for Volatile Thiols

Derivatization ReagentTarget InstrumentReaction ConditionsCausality / AdvantagesLimitations
PFBBr (Pentafluorobenzyl bromide)GC-MS / GC-ECD60 °C, Basic pH, 30 minIncreases volatility and thermal stability; highly sensitive for electron-capture detection[4].Requires heat; susceptible to matrix interferences in complex foods.
Ebselen LC-HRMSRoom Temp, < 5 minUltra-fast reaction; introduces a selenium isotope pattern for easy HRMS identification; no heat required[5].Reagent can precipitate in highly aqueous environments.
Maleimides (e.g., PIPD)LC-Fluorescence / MS35 °C, pH 7.5, 10 minForms highly stable thioether bonds; excellent for dual fluorescence/MS detection[5].Slower reaction kinetics compared to Ebselen.
p-HMB (Organomercurial)Extraction / EnrichmentRoom Temp, pH adjustmentReversibly binds thiols for specific isolation before release with cysteine[2].High toxicity of mercury; largely replaced by Ag+-SPE.

Protocol: Self-Validating Extraction and Derivatization Workflow

This protocol utilizes Stable Isotope Dilution Assay (SIDA) combined with Ag+-SPE and Ebselen derivatization for LC-HRMS analysis. SIDA is the cornerstone of a self-validating system ; by spiking isotopically labeled standards at the very beginning, any losses during extraction or incomplete derivatization are mathematically nullified[5].

Workflow Matrix Complex Food Matrix (Meat, Coffee) Prep Homogenization & SIDA (+ BHT/EDTA & Isotopes) Matrix->Prep Prevent Oxidation SPE Ag+ Solid-Phase Extraction (Selective Thiol Binding) Prep->SPE Matrix Cleanup Elution Elution with DTT (Release Free Thiols) SPE->Elution Specific Isolation Deriv Derivatization (Ebselen, 5 min, RT) Elution->Deriv Stabilization Analysis LC-HRMS Analysis (Isotope Ratio Quant) Deriv->Analysis SIDA Validation

Optimized self-validating workflow for volatile thiol extraction and derivatization.

Phase 1: Sample Preparation and Isotope Equilibration
  • Weigh 10.0 g of the homogenized food matrix (e.g., roasted meat or coffee powder) into a 50 mL centrifuge tube.

  • Critical Step: Immediately spike the sample with 50 µL of a deuterated internal standard mix (e.g.,

    
    -2-methyl-3-thiazoline at 100 µg/L).
    Causality: Early addition ensures the internal standard undergoes the exact same matrix suppression, oxidation risks, and extraction losses as the native analytes, self-validating the final recovery calculations.
    
  • Add 20 mL of degassed extraction buffer (0.1 M phosphate buffer, pH 6.0, containing 1 mM EDTA and 0.1% BHT). Causality: EDTA chelates pro-oxidant metals; BHT quenches radicals; degassing removes dissolved oxygen to prevent artifactual disulfide formation.

  • Homogenize at 10,000 rpm for 2 minutes on ice, then centrifuge at 8,000 × g for 15 minutes at 4 °C. Collect the aqueous supernatant.

Phase 2: Selective Enrichment via Ag+-SPE
  • Condition a commercially available Ag+-SPE cartridge (e.g., Meta-Sep IC-Ag) with 5 mL of LC-grade water[4].

  • Load the aqueous supernatant onto the cartridge at a flow rate of 1 mL/min. Causality: The silver ions form strong, reversible mercaptide bonds specifically with the -SH groups, allowing interfering lipids, pyrazines, and carbohydrates to pass through to waste.

  • Wash the cartridge with 10 mL of water followed by 5 mL of methanol to remove non-specifically bound matrix components.

  • Elute the bound thiols using 5 mL of an elution buffer containing 50 mM dithiothreitol (DTT) in methanol. Causality: DTT is a highly potent reducing agent that outcompetes the thiazole thiols for the Ag+ binding sites, releasing the target analytes into the eluate.

Phase 3: Derivatization with Ebselen
  • To the 5 mL eluate, add 100 µL of Ebselen solution (5 mM in acetonitrile)[5].

  • Incubate the mixture at room temperature for exactly 5 minutes. Causality: Ebselen reacts ultra-fast with free thiols to form a stable selenosulfide bond. Because it requires no heating, it prevents the thermal degradation of delicate thiazole structures.

  • Evaporate the mixture under a gentle stream of nitrogen to near dryness and reconstitute in 200 µL of the initial LC mobile phase.

Phase 4: LC-HRMS Analysis
  • Inject 5 µL onto a C18 UHPLC column coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).

  • Monitor the exact mass of the Ebselen-thiol adducts in positive ESI mode. The unique isotopic signature of Selenium (

    
    , 
    
    
    
    ) in the Ebselen tag provides a secondary layer of confirmation for peak identification, filtering out false positives from the complex food matrix.

Table 2: Expected Validation Parameters (Self-Validating SIDA Model)

ParameterTarget MetricCausality / Significance
Recovery (Absolute) 40% - 60%Absolute recovery is typically low due to extreme volatility.
Recovery (Relative/SIDA) 98% - 102%The internal standard perfectly corrects for absolute losses, validating the final quantitative result.
Limit of Detection (LOD) < 0.5 ng/LAchieved via Ebselen's enhancement of ionization efficiency[6].
Linearity (

)
> 0.995Ensures quantitative accuracy across the trace concentration range.

References

1.2. American Chemical Society (ACS). 2.5. MDPI. 3.6. MDPI. 4.4. ResearchGate. 5. 1. PMC / NIH. 6.3. CABI Digital Library.

Sources

Application Note: A Robust GC-MS Method for the Trace Level Detection of 4-ethyl-5-methyl-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 4-ethyl-5-methyl-1,3-thiazole-2-thiol. Thiol-containing heterocyclic compounds are of significant interest in flavor and fragrance chemistry, as well as in pharmaceutical development, often acting as potent aroma contributors or critical process-related impurities. The inherent challenges in analyzing thiols, such as their high reactivity, susceptibility to oxidation, and poor chromatographic performance, are addressed through a carefully optimized methodology.[1] This protocol employs a pre-injection derivatization step using pentafluorobenzyl bromide (PFBBr) coupled with Headspace Solid-Phase Microextraction (HS-SPME) for sample pre-concentration, ensuring high sensitivity and selectivity. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this specific thiol.

Introduction

4-ethyl-5-methyl-1,3-thiazole-2-thiol is a heterocyclic compound containing a reactive thiol group. Thiazoles are a class of compounds found in biologically active molecules and are important in the food and pharmaceutical industries.[2] The presence of the thiol group imparts significant chemical reactivity and often potent sensory characteristics. The analysis of such volatile sulfur compounds (VSCs) is notoriously challenging due to their low concentrations in various matrices, high volatility, and propensity for oxidation.[1][3][4]

Direct GC-MS analysis of thiols is often hindered by poor peak shape and low sensitivity due to their polarity and potential for interaction with active sites within the GC system.[5] To overcome these limitations, derivatization is a common and effective strategy.[6] This method utilizes extractive alkylation with pentafluorobenzyl bromide (PFBBr), which converts the polar thiol into a more stable, less polar, and more volatile derivative.[1][5] The pentafluorobenzyl group also enhances the mass spectrometric response, facilitating lower detection limits.[1]

This application note provides a comprehensive guide to the method development, including sample preparation, derivatization, HS-SPME-GC-MS analysis, and validation principles based on the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Experimental

Materials and Reagents
  • 4-ethyl-5-methyl-1,3-thiazole-2-thiol standard (purity ≥98%)

  • Pentafluorobenzyl bromide (PFBBr), 99%

  • Tetrabutylammonium hydrogen sulfate (TBAHS), as a phase-transfer catalyst

  • Sodium hydroxide (NaOH), 0.2 M solution

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly: 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Standard Solution Preparation

A stock solution of 4-ethyl-5-methyl-1,3-thiazole-2-thiol (1000 µg/mL) is prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with deionized water to create calibration standards ranging from 0.1 ng/L to 100 ng/L.

Sample Preparation and Derivatization Protocol

The analysis of thiols is challenging due to their low concentrations and high reactivity.[1] Extractive alkylation with PFBBr is employed to simultaneously derivatize and extract the analyte from the aqueous matrix into an organic solvent. This process is facilitated by a phase-transfer catalyst.[1]

Protocol:

  • Sample Aliquoting: Place 10 mL of the aqueous sample or calibration standard into a 20 mL glass vial.

  • pH Adjustment: Adjust the pH of the sample to approximately 10-11 by adding 100 µL of 0.2 M NaOH. This is crucial for deprotonating the thiol group to the more nucleophilic thiolate anion, which readily reacts with PFBBr.[5]

  • Addition of Reagents:

    • Add 100 µL of a 50 mg/mL solution of TBAHS in deionized water (phase-transfer catalyst).

    • Add 2 mL of a 1 mg/mL solution of PFBBr in dichloromethane.

  • Reaction: Cap the vial tightly and vortex for 2 minutes at room temperature to facilitate the derivatization reaction. The TBAHS transports the thiolate anion from the aqueous phase to the organic phase where it reacts with PFBBr.

  • Phase Separation: Allow the layers to separate for 5 minutes. The derivatized analyte will be in the lower dichloromethane layer.[5]

  • Extraction and Concentration: Carefully transfer the lower organic layer to a clean vial. Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature. The high volatility of some thiol derivatives necessitates gentle evaporation to prevent analyte loss.[5]

  • Reconstitution: Reconstitute the dried residue in 1 mL of deionized water containing 20% (w/v) NaCl. The addition of salt increases the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace during SPME analysis.[3][4]

  • Transfer to Headspace Vial: Transfer the reconstituted sample into a 20 mL headspace vial and seal immediately.

Below is a diagram illustrating the derivatization of 4-ethyl-5-methyl-1,3-thiazole-2-thiol with PFBBr.

Caption: PFBBr Derivatization Reaction.

GC-MS and HS-SPME Parameters

The use of HS-SPME is an effective pre-concentration technique for volatile and semi-volatile compounds in liquid samples.[3] A DVB/CAR/PDMS fiber is chosen for its broad selectivity for a wide range of analytes, including sulfur compounds.[3][4]

HS-SPME Parameters Setting
Fiber Type50/30 µm DVB/CAR/PDMS
Incubation Temperature60 °C
Incubation Time15 min
Extraction Time30 min
Desorption Temperature250 °C
Desorption Time5 min
GC-MS Parameters Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Injection PortSplitless mode, 250 °C
Carrier GasHelium, constant flow at 1.2 mL/min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion SourceElectron Ionization (EI), 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (m/z 50-450) for identification; Selected Ion Monitoring (SIM) for quantification
SIM IonsTo be determined from the mass spectrum of the derivatized standard. Expected ions would include the molecular ion and a prominent fragment ion (e.g., m/z 181 for the pentafluorobenzyl moiety).

Method Validation

The developed analytical procedure must be validated to demonstrate its suitability for the intended purpose.[8] The validation should be performed in accordance with ICH Q2(R2) guidelines.[7][9][10]

Validation Parameters

The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of the derivatized analyte.

  • Linearity: The linearity of the method should be established across a range of at least five concentrations. The calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) ≥ 0.995.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve. Typically, LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte (spiked matrix). The recovery should be within a predefined range, typically 80-120%.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, etc.).

    • The relative standard deviation (%RSD) for precision should typically be ≤ 15%.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., incubation temperature ±2°C, extraction time ±5 min).[8]

Parameter Acceptance Criterion
Linearity (r²)≥ 0.995
Accuracy (% Recovery)80 - 120%
Precision (%RSD)≤ 15%
LODSignal-to-Noise ratio of ~3:1
LOQSignal-to-Noise ratio of ~10:1

Workflow Diagram

The overall analytical workflow is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing Sample 1. Aqueous Sample (10 mL) pH_Adjust 2. Adjust pH to 10-11 (NaOH) Sample->pH_Adjust Add_Reagents 3. Add PFBBr & TBAHS in DCM pH_Adjust->Add_Reagents React 4. Vortex for 2 min Add_Reagents->React Extract 5. Isolate Organic Layer React->Extract Evaporate 6. Evaporate to Dryness (N2) Extract->Evaporate Reconstitute 7. Reconstitute in NaCl Solution Evaporate->Reconstitute Transfer 8. Transfer to Headspace Vial Reconstitute->Transfer HS_SPME 9. HS-SPME Extraction Transfer->HS_SPME GC_Inject 10. GC Injection & Separation HS_SPME->GC_Inject MS_Detect 11. MS Detection (Scan/SIM) GC_Inject->MS_Detect Integration 12. Peak Integration MS_Detect->Integration Quantification 13. Quantification via Calibration Curve Integration->Quantification Report 14. Final Report Quantification->Report

Caption: Overall analytical workflow.

Conclusion

This application note details a selective and sensitive HS-SPME-GC-MS method for the determination of 4-ethyl-5-methyl-1,3-thiazole-2-thiol. The challenges associated with thiol analysis are effectively overcome through an optimized PFBBr derivatization protocol, which enhances stability and chromatographic performance. The method provides a robust framework for the quantitative analysis of this compound in various matrices, which can be validated according to ICH guidelines to ensure data integrity for research, quality control, and regulatory purposes.

References

  • Tidwell, T. T. (2015). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. PMC. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Peris, M., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. MDPI. [Link]

  • PubChem. 4-Ethyl-5-methylthiazole. National Center for Biotechnology Information. [Link]

  • Peris, M., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy With the Use of HS-SPME/GC-MS. PubMed. [Link]

  • ResearchGate. (2025). N–H⋯S hydrogen bonding in 2-mercapto-5-methyl-1,3,4-thiadiazole. Synthesis and crystal structures of mercapto functionalised 1,3,4-thiadiazoles. ResearchGate. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

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Application Notes & Protocols: 4-Ethyl-5-methyl-1,3-thiazole-2-thiol as a Key Intermediate for Meaty Flavor Generation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Architecture of Meaty Flavor

The sensation of "meaty" flavor is a complex interplay of taste and aroma, a symphony of chemical compounds that our senses perceive as savory, rich, and satisfying. This intricate profile is not derived from a single molecule but from a vast array of volatile and non-volatile compounds generated during the cooking process.[1] At the heart of this flavor genesis lies the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[2][3] Within the diverse family of compounds produced, sulfur-containing heterocycles, particularly thiazoles, are paramount for imparting the characteristic roasted and savory notes we associate with cooked meat.[4][5]

Thiazoles are potent aroma chemicals, often possessing very low odor thresholds, meaning even minute quantities can significantly impact the overall flavor profile.[5] Their contribution can range from nutty and roasted to green and savory notes. This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the utilization of a specific and highly effective meaty flavor intermediate: 4-ethyl-5-methyl-1,3-thiazole-2-thiol .

This guide will detail a proposed synthetic pathway for this key intermediate, provide a robust protocol for its application in generating a complex meaty flavor profile through a model Maillard reaction, and outline the necessary analytical and sensory validation techniques. The causality behind each experimental choice is explained to provide a deeper understanding of the flavor generation process.

Part 1: Synthesis of the Meaty Flavor Intermediate

The synthesis of the thiazole core is most classically achieved through the Hantzsch thiazole synthesis, a robust and versatile method involving the reaction of an α-haloketone with a thioamide.[6][7] For the synthesis of 4-ethyl-5-methyl-1,3-thiazole-2-thiol, we propose a modification of this reaction, utilizing an appropriate α-haloketone and a dithiocarbamate source.

Proposed Synthetic Pathway:

The synthesis involves a two-step conceptual process, starting from the readily available 2-pentanone.

  • α-Bromination of 2-Pentanone: The first step is the selective bromination at the α-position of 2-pentanone to yield 3-bromopentan-2-one. This is a standard electrophilic substitution on the enol or enolate of the ketone.

  • Hantzsch-type Cyclization: The resulting 3-bromopentan-2-one is then reacted with a source of thiourea or a derivative that can lead to the 2-thiol functionality. A common reagent for this is ammonium dithiocarbamate.

Experimental Protocol: Synthesis of 4-ethyl-5-methyl-1,3-thiazole-2-thiol

Materials:

  • 2-Pentanone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ammonium dithiocarbamate

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flasks, reflux condenser, separatory funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

Step 1: Synthesis of 3-Bromopentan-2-one

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentanone (0.1 mol) in 50 mL of glacial acetic acid. Cool the flask in an ice bath.

  • Slowly add a solution of bromine (0.1 mol) in 20 mL of glacial acetic acid from the dropping funnel with continuous stirring, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the red-brown color of the bromine disappears.

  • Carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water.

  • Quench any unreacted bromine by adding saturated sodium bisulfite solution dropwise until the organic layer is colorless.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-bromopentan-2-one.[8] This product is often used in the next step without further purification.

Step 2: Synthesis of 4-ethyl-5-methyl-1,3-thiazole-2-thiol

  • In a 250 mL round-bottom flask, dissolve ammonium dithiocarbamate (0.11 mol) in 100 mL of ethanol.

  • To this solution, add the crude 3-bromopentan-2-one (0.1 mol) dropwise with stirring at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Resuspend the residue in 100 mL of water and acidify with 1M HCl to a pH of ~2-3 to precipitate the thiol.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-ethyl-5-methyl-1,3-thiazole-2-thiol.

Part 2: Application in Meaty Flavor Generation

The synthesized 4-ethyl-5-methyl-1,3-thiazole-2-thiol serves as a potent intermediate in a model Maillard reaction system to generate a complex and authentic meaty flavor profile. The reaction conditions, particularly temperature, pH, and the presence of other precursors, are critical for directing the reaction towards the desired flavor compounds.[9][10]

Protocol: Model Meaty Flavor Generation

This protocol describes a bench-scale reaction to generate a meaty flavor profile. The system utilizes key precursors known to be involved in meat flavor formation.

Materials:

  • 4-ethyl-5-methyl-1,3-thiazole-2-thiol (as synthesized)

  • L-Cysteine

  • D-Ribose

  • Glycine

  • Monosodium Glutamate (MSG)

  • Disodium Inosinate (IMP) and Disodium Guanylate (GMP) blend (I+G)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Propylene glycol (food grade)

  • High-pressure reaction vessel or sealed reflux system

Procedure:

  • Precursor Solution Preparation: In a 100 mL volumetric flask, prepare the precursor solution by dissolving the following in 0.1 M phosphate buffer (pH 6.0):

    • L-Cysteine: 0.5 g

    • D-Ribose: 1.0 g

    • Glycine: 0.2 g

    • MSG: 0.1 g

    • I+G: 0.02 g

    • 4-ethyl-5-methyl-1,3-thiazole-2-thiol: 0.05 g

  • Reaction Setup: Transfer the precursor solution to a high-pressure reaction vessel. The use of a sealed vessel is crucial to prevent the loss of volatile flavor compounds.

  • Thermal Reaction: Heat the vessel to 120-140°C for 1-2 hours with gentle stirring. The precise temperature and time can be varied to modulate the flavor profile (e.g., higher temperatures and longer times can lead to more roasted notes).[9][11]

  • Cooling and Stabilization: After the reaction period, cool the vessel rapidly in an ice bath to quench the reaction.

  • Flavor Base Formulation: Once cooled, add 10 mL of propylene glycol to the reaction mixture to act as a solvent and stabilizer for the generated flavor compounds. Mix thoroughly.

  • Storage: Store the final meaty flavor base in an airtight, amber glass bottle at 4°C.

Causality of Experimental Choices:

  • L-Cysteine and D-Ribose: These are fundamental precursors for the Maillard reaction, with cysteine providing the essential sulfur for the formation of many key meaty aroma compounds.[12][13]

  • Glycine, MSG, I+G: These components contribute to the umami (savory) taste, providing a foundational taste profile that complements the aroma.[14]

  • Phosphate Buffer (pH 6.0): The pH significantly influences the reaction pathways. A slightly acidic to neutral pH is generally optimal for the formation of desirable meaty flavor compounds.[3]

  • 4-ethyl-5-methyl-1,3-thiazole-2-thiol: This intermediate acts as a targeted precursor, steering the reaction towards the formation of specific complex thiazoles and other sulfur-containing volatiles that contribute to a rich, meaty aroma.

  • Temperature (120-140°C): This temperature range is high enough to initiate and sustain the Maillard reaction at a reasonable rate without causing excessive pyrolysis, which can lead to burnt and bitter off-notes.[11]

Part 3: Analytical & Sensory Validation

A robust validation process is essential to characterize the generated flavor profile and ensure its quality and reproducibility. This involves both instrumental analysis and sensory evaluation.

Protocol: Volatile Compound Analysis by HS-SPME-GC-MS

Objective: To identify and semi-quantify the key volatile compounds in the generated meaty flavor base.

Methodology:

  • Sample Preparation: Place 1 g of the meaty flavor base into a 20 mL headspace vial. Add 1 mL of saturated NaCl solution to increase the volatility of the aroma compounds.

  • Internal Standard: Add a known concentration of an internal standard (e.g., 2-methyl-3-heptanone) for semi-quantitative analysis.

  • HS-SPME Extraction: Equilibrate the vial at 60°C for 15 minutes. Then, expose a solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C.[15][16]

  • GC-MS Analysis: Desorb the fiber in the GC inlet at 250°C for 5 minutes. Use a suitable capillary column (e.g., DB-WAX) and a temperature program to separate the volatile compounds. The mass spectrometer will be used to identify the compounds based on their mass spectra and retention indices.[17]

Data Presentation: Example Quantitative Data

The following table presents hypothetical, yet realistic, quantitative data for key meaty flavor compounds generated under different reaction temperatures, as would be determined by GC-MS analysis.

CompoundOdor DescriptorConcentration (µg/kg) at 120°CConcentration (µg/kg) at 140°C
2-Methyl-3-furanthiolMeaty, roasted15.225.8
2-FurfurylthiolRoasted, coffee8.518.2
Dimethyl trisulfideSulfurous, cabbage5.19.4
2,4,5-TrimethylthiazoleNutty, roasted12.322.1
3-MethylbutanalMalty30.525.1
NonanalFatty, green18.715.3
Pyrazines (total)Roasted, nutty45.688.9
Protocol: Sensory Evaluation

Objective: To assess the sensory profile of the generated meaty flavor using a trained descriptive panel.

Methodology:

  • Panelist Training: A panel of 8-12 individuals should be trained on the key aroma and taste attributes associated with meaty flavors (e.g., roasted, savory, umami, fatty, brothy, sulfurous).[18][19] Reference standards for each attribute should be provided.

  • Sample Preparation: The generated meaty flavor base is diluted in a neutral base (e.g., unsalted broth or a simple white sauce) to a concentration suitable for tasting (e.g., 0.1-0.5%). A control sample (base without added flavor) should also be provided.

  • Evaluation: Samples should be presented blind-coded and in a randomized order to the panelists.[20] Panelists will rate the intensity of each attribute on a structured scale (e.g., a 15-point scale).

  • Data Analysis: The data from the sensory panel should be statistically analyzed to determine the sensory profile of the flavor and to identify any significant differences between samples generated under different conditions.

Controlling Off-Notes:

During flavor generation, undesirable "off-notes" can sometimes arise. These can include overly sulfurous, burnt, or metallic notes.[21] Careful control of reaction parameters is key to mitigation:

  • Temperature and Time: Over-processing can lead to pyrolysis and the formation of bitter compounds.

  • Precursor Ratios: An excess of cysteine can lead to a dominant sulfurous character. The ratio of amino acids to sugars should be optimized.

  • pH Control: Deviations from the optimal pH range can favor the formation of less desirable compounds.

Visualization of Key Processes

Maillard Reaction Pathway Leading to Thiazole Formation

MaillardReaction cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage: Flavor Formation Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base + Amino Acid - H2O Amino Acid (e.g., Cysteine) Amino Acid (e.g., Cysteine) Amadori Product Amadori Product Schiff Base->Amadori Product Rearrangement Deoxyosones Deoxyosones Amadori Product->Deoxyosones Degradation Strecker Aldehydes Strecker Aldehydes Amadori Product->Strecker Aldehydes Strecker Degradation Melanoidins Melanoidins (Color) Amadori Product->Melanoidins Thiazoles Thiazoles Deoxyosones->Thiazoles Furans_Thiophenes Furans & Thiophenes Deoxyosones->Furans_Thiophenes Strecker Aldehydes->Thiazoles Pyrazines Pyrazines Strecker Aldehydes->Pyrazines H2S_NH3 H₂S + NH₃ H2S_NH3->Thiazoles Cysteine Cysteine Cysteine->H2S_NH3 4-ethyl-5-methyl-1,3-thiazole-2-thiol Intermediate (Topic Compound) 4-ethyl-5-methyl-1,3-thiazole-2-thiol->Thiazoles Further Reaction

Caption: Key stages of the Maillard reaction leading to meaty flavor compounds.

Experimental Workflow for Meaty Flavor Generation and Analysis

Workflow cluster_synthesis Synthesis cluster_reaction Flavor Generation cluster_analysis Validation A 1. Precursor Synthesis (4-ethyl-5-methyl- 1,3-thiazole-2-thiol) B 2. Model Reaction (Maillard System) A->B Add to Precursors C 3. Analytical Validation (HS-SPME-GC-MS) B->C Analyze Volatiles D 4. Sensory Validation (Descriptive Panel) B->D Evaluate Sensory Profile E Final Flavor Profile & Application Data C->E D->E

Caption: Workflow from intermediate synthesis to final flavor validation.

Regulatory & Safety Considerations

Thiazoles and their derivatives are widely recognized and used as flavoring substances in the food industry.[1][5] Many are listed as safe by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the European Food Safety Authority (EFSA). For the specific compound 4-ethyl-5-methylthiazole (a related structure), it is listed as a flavoring agent.[22][23] However, for any new ingredient or a novel synthesis process, it is imperative for the user to verify the current regulatory status of 4-ethyl-5-methyl-1,3-thiazole-2-thiol in the specific region of use and to ensure that the final product complies with all local food safety regulations.

Conclusion

4-Ethyl-5-methyl-1,3-thiazole-2-thiol is a valuable intermediate for the targeted generation of authentic and complex meaty flavors. By understanding the principles of its synthesis and the critical parameters of the Maillard reaction, researchers and developers can effectively utilize this compound to create high-impact savory flavor profiles. The combination of precise chemical synthesis, controlled flavor generation, and rigorous analytical and sensory validation provides a comprehensive framework for innovation in the field of food science and flavor chemistry.

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Application Note: Strategic Utilization of 4-Ethyl-5-Methyl-1,3-Thiazole-2-Thiol in Pharmaceutical Heterocycle Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Lipophilic Thiazole Scaffold

In the landscape of medicinal chemistry, the 1,3-thiazole-2-thiol core is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While the 4-methyl and 4-phenyl derivatives are ubiquitous, the 4-ethyl-5-methyl-1,3-thiazole-2-thiol analog offers a distinct advantage: fine-tuned lipophilicity .

By incorporating an ethyl group at the C4 position and a methyl group at C5, researchers can modulate the steric bulk and


 (partition coefficient) of the scaffold without introducing the metabolic liability or solubility issues often associated with additional aromatic rings. This application note details the synthesis, reactivity, and strategic deployment of this scaffold to generate two high-value pharmacophore classes: Thiazolo[3,2-a]pyrimidines  (fused systems) and S-Alkylated Bioactive Linkers .
Key Physicochemical Advantages
  • Tautomeric Versatility: Exists in equilibrium between the thione (NH) and thiol (SH) forms, allowing for selective N- or S-alkylation based on reaction conditions.

  • Nucleophilic Sulfur: The exocyclic sulfur is highly nucleophilic, serving as an ideal anchor for bioconjugation or fragment growing.

  • Steric Modulation: The 4-ethyl/5-methyl substitution pattern provides a "molecular wedge," preventing flat stacking in crystal structures and improving solubility compared to planar 4,5-diphenyl analogs.

Chemical Reactivity & Synthesis Workflow[1][2][3]

The foundational step is the reliable synthesis of the core scaffold using the Hantzsch Thiazole Synthesis . This pathway is robust, scalable, and avoids expensive transition metal catalysts.

Core Synthesis Protocol

Precursors: 2-Bromo-3-pentanone + Ammonium Dithiocarbamate.

SynthesisWorkflow Precursor 2-Bromo-3-pentanone (Alpha-Halo Ketone) Intermediate Hydroxythiazoline Intermediate Precursor->Intermediate Cyclization (EtOH, Reflux) Reagent Ammonium Dithiocarbamate Reagent->Intermediate Product 4-Ethyl-5-methyl- 1,3-thiazole-2-thiol Intermediate->Product Dehydration (-H2O)

Figure 1: Hantzsch synthesis pathway for the target scaffold.

Protocol 1: Synthesis of 4-Ethyl-5-methyl-1,3-thiazole-2-thiol
  • Reagent Prep: Dissolve ammonium dithiocarbamate (1.1 eq) in absolute ethanol.

  • Addition: Add 2-bromo-3-pentanone (1.0 eq) dropwise at room temperature. Note: Ensure the ketone is fresh; alpha-halo ketones degrade over time.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: The product will precipitate as a yellow/off-white solid. Filter, wash with cold water, and recrystallize from ethanol to ensure purity >98%.

Application A: Design of Thiazolo[3,2-a]pyrimidines

Target Therapeutic Area: Anticancer (Cyclin-dependent kinase inhibition) & Antimicrobial.

The nitrogen at position 3 (N3) and the sulfur at position 2 (S2) of the thiazole ring can act as a binucleophile. Reacting the scaffold with bis-electrophiles creates a fused thiazolo[3,2-a]pyrimidine system, a bioisostere of purine.

Mechanism

The reaction typically involves a condensation with an


-unsaturated nitrile or a 1,3-dicarbonyl equivalent, followed by cyclization.
Protocol 2: One-Pot Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

Reagents: 4-Ethyl-5-methyl-1,3-thiazole-2-thiol, Aromatic Aldehyde, Ethyl Cyanoacetate (or Malononitrile).

  • Mixture: In a round-bottom flask, combine the thiazole thiol (1 mmol), aromatic aldehyde (1 mmol), and ethyl cyanoacetate (1 mmol).

  • Solvent/Catalyst: Add 10 mL of ethanol and a catalytic amount of piperidine or triethylamine (TEA).

  • Reaction: Reflux for 6–8 hours. The reaction proceeds via a Knoevenagel condensation followed by a Michael-type addition of the thiazole nitrogen/sulfur.

  • Purification: Cool the mixture. The fused heterocyclic product often precipitates. Filter and wash with cold ethanol.

Why this works: The 4-ethyl group provides lipophilic bulk that can enhance binding affinity in hydrophobic pockets of enzymes (e.g., kinases), while the fused pyrimidine ring mimics the adenosine functionality of ATP.

Application B: S-Alkylated Pharmacophores (The "Linker" Strategy)

Target Therapeutic Area: Anti-inflammatory (COX-2 inhibition) & Antitubercular.

If a fused ring is not desired, the thiol group can be selectively alkylated to create a functionalized side chain. This is critical for Fragment-Based Drug Design (FBDD).

Protocol 3: Synthesis of S-Acetic Acid Derivatives (Linker Installation)
  • Solvation: Dissolve 4-ethyl-5-methyl-1,3-thiazole-2-thiol (10 mmol) in dry acetone or DMF.

  • Base: Add anhydrous

    
     (12 mmol). Stir for 30 mins to generate the thiolate anion.
    
  • Alkylation: Add ethyl chloroacetate (11 mmol) dropwise.

  • Conditions: Reflux for 4 hours.

  • Hydrazinolysis (Optional): To generate a hydrazide library, treat the resulting ester with hydrazine hydrate in ethanol (Reflux, 6h).

Data Summary: Comparative Reactivity

Reaction TypeElectrophileProduct ClassKey Application
S-Alkylation Ethyl ChloroacetateThiazolyl-thioacetateAnti-inflammatory linkers
Cyclocondensation Ethyl AcetoacetateThiazolo[3,2-a]pyrimidineAnticancer scaffolds
Mannich Reaction HCHO + AmineS-Mannich BasesProdrugs (Hydrolysis sensitive)
Sandmeyer (Via Amino precursor)2-HalothiazolesCross-coupling (Suzuki/Stille)

Strategic Workflow Visualization

The following diagram illustrates the decision tree for utilizing this scaffold in a drug discovery campaign.

PharmaDesign Start Scaffold: 4-Ethyl-5-methyl-1,3-thiazole-2-thiol Decision Target Architecture? Start->Decision PathA Fused Ring System (Rigidification) Decision->PathA High Selectivity Needed PathB Side-Chain Functionalization (Fragment Growing) Decision->PathB Exploit Periphery ProdA1 Thiazolo[3,2-a]pyrimidines (Kinase Inhibitors) PathA->ProdA1 + 1,3-Dicarbonyls ProdA2 Thiazolo[2,1-b]thiazoles (DNA Intercalators) PathA->ProdA2 + Alpha-Halo Ketones ProdB1 S-Acetic Acid Hydrazides (Antimicrobial) PathB->ProdB1 1. Cl-Acetate 2. Hydrazine ProdB2 Schiff Bases (Antioxidant/Anticancer) ProdB1->ProdB2 + Aldehydes

Figure 2: Strategic decision tree for library generation using the 4-ethyl-5-methylthiazole scaffold.

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization (Path A).

    • Cause: Steric hindrance from the 4-ethyl group can slow down the ring closure compared to 4-methyl analogs.

    • Solution: Switch solvent to glacial acetic acid or use microwave irradiation (140°C, 10-20 min) to overcome the activation energy barrier.

  • Issue: S- vs. N-Alkylation.

    • Observation: In basic media (NaOH/KOH), the thiolate is the dominant nucleophile (S-alkylation). In neutral/acidic media, the ring nitrogen may compete.

    • Control: Always use a soft base (

      
       or 
      
      
      
      ) in acetone to ensure exclusive S-alkylation.
  • Issue: Oxidation.

    • Observation: Thiol solutions can air-oxidize to disulfides (dimers) upon standing.

    • Prevention:[1] Use fresh thiol or add a reducing agent (e.g., DTT) if using the scaffold in biological assays directly. For synthesis, the disulfide can often be broken in situ, but starting with pure thiol is preferred.

References

  • General Thiazole Synthesis & Hantzsch Reaction

    • Hantzsch Thiazole Synthesis.[2][3] Comprehensive Organic Name Reactions and Reagents.

  • Thiazolo[3,2-a]pyrimidine Synthesis & Bioactivity

    • Tebabel, I., et al. (2022). "Green and Efficient Synthesis of Thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives.
    • [4][5][6][7]

  • Anticancer Activity of Thiazolo-Fused Systems

    • Zhang, L., et al. (2015). "Synthesis and Antiproliferative Activity of Novel Thiazolo[3,2-a]pyrimidine Derivatives." Chinese Journal of Organic Chemistry.
    • 8[4][5][6][7]

  • S-Alkylation Protocols (Ethyl Chloroacetate)

    • BenchChem Application Note. "Reactions Involving 6-chloro-1,3-benzothiazole-2-thiol" (Analogous chemistry for 2-mercaptothiazoles).
    • 9[4][2][5][6][7][10][11][12][13]

  • Compound Data & Physical Properties

    • PubChem CID 521384 (4-Ethyl-5-methylthiazole parent).

Sources

Application Note: Optimizing Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the GC-MS Analysis of Volatile Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Volatile thiazoles (e.g., 2-acetylthiazole, 4-methylthiazole, benzothiazole) are critical trace compounds in food chemistry (such as Maillard reaction products), environmental analysis, and pharmaceutical drug development. Due to their low molecular weight, high volatility, and bipolar nature (containing both nitrogen and sulfur heteroatoms), extracting these compounds from complex aqueous or biological matrices requires highly tuned sample preparation. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a solvent-free, highly sensitive, and automatable solution for the quantitation of these trace compounds ()[1].

Mechanistic Principles of Thiazole Extraction

To achieve a self-validating, robust protocol, one must understand the causality behind each parameter choice. HS-SPME relies on a three-phase thermodynamic equilibrium: Matrix


 Headspace 

Fiber Coating ()[2].
Fiber Selection Causality

Thiazoles are low-molecular-weight (typically 80–150 Da) and bipolar. Purely absorptive fibers (like 100 µm PDMS) yield poor recovery for these polar heterocycles because they rely solely on liquid-phase partitioning, which lacks the capacity to trap small molecules effectively ()[3]. Instead, adsorbent-type mixed-bed fibers are required:

  • Carboxen (CAR) contains micropores ideal for trapping small, highly volatile analytes at trace levels ().

  • Divinylbenzene (DVB) offers mesopores that retain medium-sized, bipolar analytes, including amines and sulfur compounds ()[4].

Matrix Modification: Salting-Out and pH Control

Thiazoles possess a basic nitrogen atom (pKa ~2.5). Adjusting the matrix pH to neutral or slightly alkaline (pH 6.0–8.0) ensures the compounds remain in their unprotonated, volatile free-base form. Adding a salting-out agent (e.g., 15–30% w/v NaCl) decreases the solubility of these organic molecules in the aqueous phase, thermodynamically driving them into the headspace ()[6],[1].

Temperature and Kinetics

Extraction is an exothermic process. While increasing the sample temperature (e.g., to 45–60 °C) enhances the volatilization kinetics (transfer from matrix to headspace), excessively high temperatures (>65 °C) shift the thermodynamic equilibrium, causing the volatile thiazoles to desorb from the fiber back into the headspace ()[2],[1]. A compromise temperature of 45 °C to 50 °C is highly recommended for optimal recovery of low-boiling sulfur and nitrogen compounds ()[1],[5].

Quantitative Data Summary: SPME Optimization Parameters

ParameterSuboptimal ConditionOptimal ConditionMechanistic Rationale
Fiber Coating 100 µm PDMS50/30 µm DVB/CAR/PDMS Mixed-bed adsorbent fibers trap low-MW, bipolar analytes via micro/mesopores[4],[3].
Matrix pH pH < 3.0pH 6.0 – 8.0 Keeps thiazoles in their non-ionized, volatile free-base form.
Ionic Strength 0% NaCl15% – 30% (w/v) NaCl Salting-out effect reduces aqueous solubility, driving analytes into the headspace[6],[1].
Extraction Temp. 25 °C or >70 °C45 °C – 50 °C Balances rapid volatilization kinetics with exothermic fiber adsorption thermodynamics[2],[1].
Extraction Time < 15 min30 – 45 min Ensures the three-phase system reaches thermodynamic equilibrium[1],[5].
Desorption Temp. 200 °C250 °C (3–5 min) Ensures complete transfer of strongly retained analytes from Carboxen pores to the GC inlet, preventing carryover[7].

Workflow Diagram

SPME_Workflow A 1. Sample Preparation (Aliquoting & ISTD) B 2. Matrix Modification (NaCl Addition & pH > 5) A->B Promotes Volatilization C 3. Headspace Equilibration (Agitation at 45-50°C) B->C Thermodynamic Eq. D 4. SPME Fiber Exposure (DVB/CAR/PDMS, 30-45 min) C->D Kinetic Adsorption E 5. Thermal Desorption (GC Inlet, 250°C, 3-5 min) D->E Transfer to GC F 6. GC-MS Analysis (Separation & Detection) E->F Quantitation

HS-SPME-GC-MS workflow for volatile thiazole extraction and analysis.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating internal standard (ISTD) system to monitor matrix effects and fiber degradation.

Phase 1: Reagent and Sample Preparation
  • ISTD Preparation: Prepare a stock solution of an appropriate internal standard (e.g., 2-methyl-3-heptanone or isotopically labeled

    
    -4-methylthiazole) at 10 µg/mL in methanol.
    
  • Sample Aliquoting: Transfer exactly 5.0 mL (or 5.0 g if solid/slurry) of the sample into a 20 mL precision glass headspace vial.

  • Matrix Modification: Add 1.5 g of ultra-pure NaCl (equivalent to 30% w/v) to the vial to induce the salting-out effect ()[1].

  • Spiking: Spike the sample with 10 µL of the ISTD solution.

  • pH Adjustment: Verify and adjust the sample pH to 7.0 using 0.1 M NaOH or HCl if necessary.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap to prevent volatile loss.

Phase 2: Headspace Equilibration
  • Incubation: Place the vial in a thermostatic agitator set to 45 °C.

  • Agitation: Agitate at 250–500 rpm for exactly 15 minutes. Causality: Consistent agitation accelerates the transfer of thiazoles from the liquid phase to the headspace, ensuring thermodynamic equilibrium is reached faster ()[7].

Phase 3: SPME Extraction
  • Fiber Conditioning: Prior to the first extraction of the day, condition the 50/30 µm DVB/CAR/PDMS fiber in the GC injection port at 250–270 °C for 30 minutes ()[8].

  • Exposure: Pierce the septum with the SPME needle and expose the fiber directly into the headspace (avoiding liquid contact).

  • Extraction Time: Maintain exposure at 45 °C with continuous agitation for exactly 30 minutes. Note: The extraction time must be strictly controlled, as competitive displacement can occur if equilibrium is surpassed ()[1].

Phase 4: GC-MS Desorption and Analysis
  • Desorption: Retract the fiber, remove the vial, and immediately insert the SPME needle into the GC injection port (equipped with a 0.75 mm ID SPME liner).

  • Thermal Release: Expose the fiber at 250 °C for 3 to 5 minutes in splitless mode. Causality: The narrow liner increases linear gas velocity, ensuring a sharp analyte band is transferred to the column, while the high temperature overcomes the strong adsorption energy of the Carboxen micropores ()[7].

  • System Validation: Evaluate the peak area of the ISTD. A deviation of >15% in ISTD response across sequential runs indicates potential fiber degradation or severe matrix suppression, prompting fiber replacement or matrix dilution.

References

  • Optimization of the determination of volatile organic compounds in plant tissue and soil samples Source: PMC / National Institutes of Health URL:[Link]

  • SPME-Adsorption versus Absorption: Which Fiber is Best for Your Application? Source: Supelco / GCMS.cz URL:[Link]

  • Bulletin 923 Solid Phase Microextraction: Theory and Optimization of Conditions Source: Supelco / Labrulez URL:[Link]

  • An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa Tissues Source: PMC / National Institutes of Health URL:[Link]

  • Solid-phase microextraction for headspace analysis of key volatile compounds in orange beverage emulsion Source: Food Chemistry / ResearchGate URL:[Link]

  • Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham Source: Frontiers in Nutrition URL:[Link]

  • Optimization of a Headspace Solid-Phase Microextraction with GC×GC-TOFMS Detection for Quantification of Trace Aroma Compounds in Chinese Liquor Source: PMC / National Institutes of Health URL:[Link]

  • Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine Source: PMC / National Institutes of Health URL:[Link]

Sources

Application Notes and Protocols for the Formulation of Stable Savory Flavors Using Thiazole-2-thiols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Thiazole-2-thiols in Savory Flavors

Thiazoles, and specifically their thiol derivatives, are a class of sulfur-containing heterocyclic compounds that are indispensable to the creation of authentic and impactful savory flavors.[1] They are cornerstone molecules for notes of roasted meat, coffee, nuts, and other complex cooked profiles.[2] The presence of a thiol (-SH) group, however, renders these molecules highly reactive and prone to degradation. This inherent instability presents a significant challenge for researchers and formulators in the food, beverage, and pharmaceutical industries, where maintaining flavor integrity and extending shelf-life are paramount.[3]

Volatile sulfur compounds (VSCs) like thiazole-2-thiols are susceptible to degradation through multiple pathways, including oxidation, light-induced reactions, and heat, leading to the loss of desirable aroma and the formation of off-notes.[4][5] This guide provides an in-depth exploration of the mechanisms behind this instability and offers detailed protocols for three primary formulation strategies to mitigate these effects: microencapsulation, cyclodextrin complexation, and the strategic use of antioxidants.

Understanding Instability: Key Degradation Pathways

The efficacy of any stabilization technique is rooted in a fundamental understanding of the degradation mechanisms it seeks to prevent. For thiazole-2-thiols, the primary pathways of degradation involve the highly reactive thiol group.

  • Oxidation: The sulfur atom in the thiol group is highly susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of metal ions or light, can lead to the formation of disulfides, sulfoxides, or sulfonic acids.[5] This process is often the primary cause of flavor loss, as the resulting compounds typically possess significantly different and weaker sensory profiles.[3]

  • Dimerization: Two thiol molecules can react to form a disulfide, a process that is often catalyzed by trace metals. This dimerization effectively halves the concentration of the active flavor compound.

  • Maillard-Type Reactions: In complex food matrices, thiazole-2-thiols can react with other components, such as reducing sugars or dicarbonyls, leading to the formation of new compounds and a loss of the original flavor note.

Below is a diagram illustrating the primary degradation pathways that compromise the stability of thiazole-2-thiols.

Figure 1: Primary Degradation Pathways of Thiazole-2-thiols Thiazole Thiazole-2-thiol (Potent Savory Flavor) Oxidized Oxidized Species (Sulfoxides, Sulfonic Acids) Thiazole->Oxidized Oxidation (O₂, light, metal ions) Dimer Disulfide Dimer Thiazole->Dimer Dimerization Reaction_Products Maillard Reaction Adducts Thiazole->Reaction_Products Reaction with Matrix (e.g., dicarbonyls) Flavor_Loss Loss of Characteristic Aroma Oxidized->Flavor_Loss Dimer->Flavor_Loss Reaction_Products->Flavor_Loss

Caption: Figure 1: Primary Degradation Pathways of Thiazole-2-thiols.

Formulation Strategy 1: Microencapsulation for Physical Protection

Microencapsulation is a robust technique that creates a physical barrier around the flavor molecule, isolating it from environmental triggers of degradation like oxygen and light.[4][6] The process involves entrapping the core material (the thiazole-2-thiol) within a protective wall material.[7]

Mechanism of Protection

The wall material, typically a polymer or a blend of hydrocolloids, forms a protective shell that minimizes the exposure of the reactive thiol group to oxygen and other pro-oxidants.[6] This technique is particularly effective for converting liquid flavors into a more stable and easily handled powder form.[7]

Comparative Analysis of Wall Materials

The choice of wall material is critical and depends on the specific application, processing conditions, and desired release mechanism.

Wall MaterialKey AdvantagesKey DisadvantagesTypical Loading Capacity
Gum Arabic Excellent emulsification and film-forming properties, high flavor retention.[7]Higher cost compared to other hydrocolloids.[7]10-20%
Maltodextrin Low cost, low viscosity, good solubility.Poor emulsifying properties (often used with an emulsifier).10-25%
Modified Starch Good emulsifying and film-forming properties, provides good protection against oxidation.Can impart a slight texture or off-flavor in some applications.15-30%
Whey Protein Excellent nutritional profile, good emulsifier, forms strong films.Potential allergen, can be sensitive to heat and pH changes.10-20%
Protocol: Spray-Drying Encapsulation of a Thiazole-2-thiol Model Compound

This protocol describes a standard method for encapsulating a model savory flavor using a combination of modified starch and maltodextrin.

Objective: To create a stable, powdered form of 2-methyl-3-furanthiol (a representative thiol) via spray drying.

Materials:

  • 2-methyl-3-furanthiol (core material)

  • Modified Starch (e.g., Hi-Cap 100) (wall material/emulsifier)

  • Maltodextrin (DE 10-15) (wall material/filler)

  • High-purity deionized water

  • High-shear mixer (rotor-stator type)[8][9]

  • Spray dryer with a two-fluid nozzle atomizer

Workflow Diagram:

Figure 2: Workflow for Spray-Dry Microencapsulation A 1. Prepare Wall Material Solution (Dissolve Starch & Maltodextrin in Water) B 2. Coarse Emulsion Formation (Add Flavor Oil to Solution) A->B C 3. High-Shear Homogenization (Create Fine, Stable Emulsion) B->C D 4. Atomization & Spray Drying (Inlet Temp: 180°C, Outlet Temp: 85°C) C->D E 5. Powder Collection (Collect from Cyclone Separator) D->E F 6. Analysis & Storage (Moisture, Encapsulation Efficiency, Stability) E->F

Caption: Figure 2: Workflow for Spray-Dry Microencapsulation.

Step-by-Step Procedure:

  • Wall Solution Preparation: In a beaker, dissolve 150g of modified starch and 150g of maltodextrin in 700 mL of deionized water at 40°C with gentle stirring until a clear solution is formed.

  • Flavor Addition: While mixing the wall solution with a standard overhead stirrer, slowly add 60g of 2-methyl-3-furanthiol to form a coarse pre-emulsion.

  • Homogenization: Transfer the pre-emulsion to a high-shear mixer. Homogenize at 8,000-10,000 rpm for 5-10 minutes until the oil droplet size is uniformly below 2 micrometers. This step is critical for forming a stable emulsion and ensuring high encapsulation efficiency.[10]

  • Spray Drying: Feed the stable emulsion into a spray dryer. Typical operating conditions are:

    • Inlet air temperature: 170-190°C

    • Outlet air temperature: 80-90°C

    • Atomization pressure: 2-4 bar These parameters must be optimized to ensure efficient drying without significant thermal degradation of the flavor.[4]

  • Powder Collection: Collect the resulting dry powder from the cyclone and collection chamber.

  • Storage and Analysis: Store the encapsulated powder in an airtight, light-proof container at cool, dry conditions. Analyze for moisture content, encapsulation efficiency, and perform accelerated shelf-life studies.

Formulation Strategy 2: Molecular Inclusion with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides derived from starch that have a unique toroidal or "donut" shape.[11] Their interior cavity is hydrophobic, while the exterior is hydrophilic, making them excellent hosts for encapsulating hydrophobic guest molecules, such as many flavor compounds.[12]

Mechanism of Complexation

The thiazole-2-thiol (guest) is entrapped within the hydrophobic cavity of the cyclodextrin (host), forming an inclusion complex.[13] This non-covalent interaction physically shields the reactive thiol group from pro-oxidants and stabilizes it against volatilization and heat.[14][15] The formation of this complex can significantly enhance the shelf-life and thermal stability of the flavor.[15]

Selection of Cyclodextrins

The choice of cyclodextrin depends on the size and shape of the flavor molecule.

Cyclodextrin TypeGlucose UnitsCavity Diameter (Å)Best Suited For
α-Cyclodextrin 64.7 - 5.3Small, linear molecules
β-Cyclodextrin 76.0 - 6.5Aromatic rings, heterocyclic compounds (most common for flavors).[11]
γ-Cyclodextrin 87.5 - 8.3Larger molecules, macrocycles
Protocol: Preparation of a Thiazole-2-thiol/β-Cyclodextrin Inclusion Complex

Objective: To form a stable inclusion complex of a model thiazole-2-thiol with β-cyclodextrin.

Materials:

  • Thiazole-2-thiol model compound

  • β-Cyclodextrin (β-CD)

  • Ethanol (50% v/v in deionized water)

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Vacuum oven

Step-by-Step Procedure:

  • CD Solution: Prepare a saturated solution of β-cyclodextrin in 50% ethanol/water at 50°C. For example, dissolve 1.85g of β-CD in 100 mL of the solvent mixture. The use of an ethanol/water co-solvent and gentle heat increases the solubility of the β-CD.[11]

  • Flavor Addition: While vigorously stirring the β-CD solution, slowly add a stoichiometric amount of the thiazole-2-thiol. A molar ratio of 1:1 (guest:host) is a common starting point.

  • Complexation: Continue stirring the mixture at 50°C for 2-4 hours. Then, allow the mixture to cool slowly to room temperature, and subsequently to 4°C, while continuing to stir. This gradual cooling promotes the precipitation of the inclusion complex.

  • Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid twice with a small amount of cold deionized water to remove any uncomplexed surface flavor, followed by a wash with cold ethanol to remove uncomplexed β-CD.

  • Drying: Dry the resulting powder in a vacuum oven at 40-50°C for 24 hours.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Fourier-Transform Infrared Spectroscopy (FT-IR).[11]

Formulation Strategy 3: Chemical Stabilization using Antioxidants

Antioxidants are chemical compounds that inhibit oxidation by neutralizing free radicals or chelating pro-oxidative metal ions.[16] Their addition to a flavor system is a direct chemical approach to preventing the degradation of sensitive molecules like thiazole-2-thiols.[17]

Mechanism of Antioxidant Action

Antioxidants function primarily as free radical scavengers. They donate an electron to the unstable free radical, stabilizing it and preventing it from reacting with the flavor molecule. Some antioxidants, like citric acid, also act as chelating agents, binding metal ions (e.g., iron, copper) that can catalyze oxidative reactions.[17]

Guide to Selecting Antioxidants for Savory Systems
AntioxidantTypeSolubilityKey Application Notes
Ascorbic Acid (Vitamin C) NaturalWater-solubleEffective oxygen scavenger. Often used in combination with tocopherols. Can have a slightly acidic taste.[18]
Tocopherols (Vitamin E) NaturalOil-solubleExcellent for protecting lipid-based flavors. Highly effective at preventing rancidity.[18]
Rosemary Extract NaturalOil-solubleContains carnosic acid and rosmarinic acid. Provides potent antioxidant activity and can contribute a mild herbal note.
Citric Acid NaturalWater-solublePrimarily a chelating agent (synergist). Inactivates metal ions that catalyze oxidation.[17]
Butylated Hydroxyanisole (BHA) / Butylated Hydroxytoluene (BHT) SyntheticOil-solubleHighly effective and low cost, but may face "clean label" challenges.[16]
Protocol: Evaluating Antioxidant Efficacy in a Liquid Flavor System

Objective: To determine the effectiveness of different antioxidants in preventing the degradation of a thiazole-2-thiol in an aqueous solution during accelerated storage.

Materials:

  • Aqueous solution of a thiazole-2-thiol (e.g., 100 ppm)

  • Antioxidant candidates (e.g., Ascorbic Acid, Tocopherol blend, Rosemary Extract)

  • Control (no antioxidant)

  • Incubator/oven set to 40°C

  • Amber glass vials with screw caps

  • Analytical instrumentation (HPLC or GC-MS) for quantifying the thiol

Step-by-Step Procedure:

  • Sample Preparation: Prepare four batches of the thiazole-2-thiol solution.

    • Batch 1: Control (no antioxidant)

    • Batch 2: Add 500 ppm Ascorbic Acid

    • Batch 3: Add 500 ppm Tocopherol blend (emulsified if necessary)

    • Batch 4: Add 500 ppm Rosemary Extract

  • Aliquoting: Dispense each batch into separate, labeled amber glass vials, ensuring minimal headspace.

  • Initial Analysis (T=0): Immediately analyze a sample from each batch to determine the initial concentration of the thiazole-2-thiol. This is the baseline.

  • Accelerated Storage: Place the remaining vials in an incubator at 40°C to simulate accelerated aging.

  • Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week, 2 weeks), remove one vial from each batch and analyze the concentration of the remaining thiazole-2-thiol.

  • Data Analysis: Plot the percentage of the thiazole-2-thiol remaining versus time for each condition. The antioxidant that results in the slowest rate of degradation is the most effective under these conditions.

Analytical Protocols for Stability Verification

Verifying the stability of a formulated flavor is a critical, self-validating step. The choice of analytical method depends on the formulation and the specific information required.

Protocol: Quantification of Thiols using HPLC with Fluorescence Detection

This method is highly sensitive and suitable for quantifying low concentrations of thiols in liquid samples. It requires a pre-column derivatization step to make the non-fluorescent thiols detectable.[19]

Principle: Thiols are reacted with a fluorogenic reagent, such as Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), to form a stable, highly fluorescent derivative. This derivative is then separated and quantified by Reverse Phase-HPLC with a fluorescence detector.[19]

Instrumentation:

  • HPLC system with a C18 column

  • Fluorescence detector (Excitation: ~365 nm, Emission: ~510 nm)[19]

Brief Procedure:

  • Reduction (Optional): If disulfide dimers are present, reduce the sample with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to convert them back to the free thiol form.

  • Derivatization: Mix the sample with a buffered solution of SBD-F and incubate at 60°C for approximately 1 hour.

  • Injection: Inject the derivatized sample into the HPLC system.

  • Quantification: Create a calibration curve using known concentrations of the derivatized thiol standard to quantify the concentration in the sample.

Protocol: Headspace GC-MS Analysis for Volatile Release Profile

This method is ideal for analyzing the volatile compounds in the headspace above a sample, making it perfect for assessing the effectiveness of encapsulation in controlling flavor release.

Principle: A sample of the formulated flavor (e.g., encapsulated powder) is placed in a sealed vial and heated. The volatile compounds released into the headspace are sampled, separated by gas chromatography (GC), and identified by mass spectrometry (MS).[20]

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Headspace Autosampler

Brief Procedure:

  • Sample Preparation: Accurately weigh a known amount of the formulated flavor into a headspace vial. For powders, a small amount of water may be added to trigger release.

  • Incubation: The vial is incubated in the autosampler at a set temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

  • Injection & Analysis: A sample of the headspace gas is automatically injected into the GC-MS for separation and analysis.

  • Comparison: By comparing the peak area of the target thiazole-2-thiol in the formulated sample versus an un-encapsulated control, the retention efficiency can be determined.

Conclusion: An Integrated Approach to Flavor Stability

The stabilization of highly reactive savory flavor compounds like thiazole-2-thiols requires a multi-faceted approach. There is no single "best" solution; the optimal strategy often involves a combination of techniques. For example, a flavor may first be chemically stabilized with an antioxidant before being physically protected through microencapsulation. By understanding the mechanisms of degradation and employing the formulation and analytical protocols outlined in this guide, researchers and developers can create robust, stable, and high-impact savory flavor systems that meet the demands of modern food and pharmaceutical applications.

References

  • Title: A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: Journal of Fundamental and Applied Sciences URL: [Link]

  • Title: Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: How to modulate the formation of negative volatile sulfur compounds during wine fermentation? Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole Source: ResearchGate URL: [Link]

  • Title: Choosing the Right Emulsifier: A Technical Masterclass in Achieving and Maintaining Aroma Emulsion Stability Source: Custom Vape Flavor Concentrates URL: [Link]

  • Title: Stability of thiols in an aqueous process flavoring Source: PubMed URL: [Link]

  • Title: Potential of cyclodextrins in food processing for improving sensory properties of food Source: Heliyon URL: [Link]

  • Title: Microencapsulation Technology: Enhancing Flavor Stability and Controlled Release in Food Products Source: LinkedIn URL: [Link]

  • Title: Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction Source: PubMed URL: [Link]

  • Title: The role of antioxidants in food safety and preservation: mechanisms, applications, and challenges Source: Taylor & Francis Online URL: [Link]

  • Title: How Cyclodextrin Complexes Improve Volatile Aroma Stability in Vape Products Source: Cuiguai URL: [Link]

  • Title: Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS Source: MDPI URL: [Link]

  • Title: Research progress of thiazole flavor compounds. Source: CABI Digital Library URL: [Link]

  • Title: Reactivity and stability of selected flavor compounds Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Utilization of ?-Cyclodextrin for Improved Flavor Retention in Thermally Processed Foods Source: ResearchGate URL: [Link]

  • Title: Preparation of β-Cyclodextrin(CD)/Flavour CD Powder and Its Application on Flavour Improvement of Regular Coffee Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: The Significance of Volatile Sulfur Compounds in Food Flavors Source: ACS Symposium Series URL: [Link]

  • Title: Encapsulation of Fruit Flavor Compounds through Interaction with Polysaccharides Source: MDPI URL: [Link]

  • Title: Production of Flavor Emulsions Source: Silverson URL: [Link]

  • Title: Method development for the determination of thiols using HPLC with fluorescence detection Source: Diva-portal.org URL: [Link]

  • Title: The importance of antioxidants in food preservation Source: Univar Solutions URL: [Link]

  • Title: Micro encapsulation of flavors Source: Coperion URL: [Link]

  • Title: The Magic of Antioxidants Source: Centre for Food Safety URL: [Link]

  • Title: How to successfully create emulsions for cosmetic and healthcare products ? Source: The VMI Blog URL: [Link]

  • Title: antioxidant in food preservation examples Source: Tenger Chemical URL: [Link]

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Microwave-assisted synthesis of 4-ethyl-5-methyl-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Ethyl-5-methyl-1,3-thiazole-2-thiol

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Scientific Rationale

Thiazole-2-thiols (2-mercaptothiazoles) are highly privileged pharmacophores and versatile building blocks in medicinal chemistry, exhibiting broad-spectrum biological activities including antimicrobial, anti-inflammatory, and antitumoral properties[1],[2]. The synthesis of highly substituted derivatives, such as 4-ethyl-5-methyl-1,3-thiazole-2-thiol (CAS: 59734-71-3), traditionally suffers from prolonged reaction times, thermal degradation, and low atom economy when utilizing conventional convective heating.

This application note details a validated, self-monitoring Microwave-Assisted Organic Synthesis (MAOS) protocol. By transitioning from conventional reflux to microwave irradiation, the Hantzsch-type condensation is accelerated from hours to minutes, improving yields to >90% while strictly adhering to green chemistry principles[3],[4].

Mechanistic Pathway and Regioselectivity

The synthesis relies on a bimolecular condensation between an


-haloketone and a dithiocarbamate salt[5],[6]. To achieve the specific 4-ethyl-5-methyl substitution pattern, 2-bromo-3-pentanone  is selected as the electrophilic precursor.

The reaction proceeds via three distinct mechanistic phases:

  • S-Alkylation: The highly nucleophilic sulfur atom of ammonium dithiocarbamate undergoes a rapid

    
     displacement of the secondary bromide on C2 of the pentanone.
    
  • Intramolecular Cyclization: The pendant amine acts as an internal nucleophile, attacking the C3 carbonyl carbon to form a hydroxythiazolidine intermediate.

  • Aromatization: Microwave-induced dielectric heating drives the rapid elimination of water, yielding the thermodynamically stable aromatic 1,3-thiazole ring.

MechanisticPathway A 2-Bromo-3-pentanone (Electrophile) C S-Alkylation Intermediate A->C SN2 Attack (-NH4Br) B Ammonium Dithiocarbamate B->C D Intramolecular Cyclization C->D Nucleophilic Addition (N to C=O) E 4-Ethyl-5-methyl- 1,3-thiazole-2-thiol D->E Dehydration (-H2O) Microwave (80°C)

Figure 1: Mechanistic pathway for the microwave-assisted Hantzsch synthesis of 1,3-thiazole-2-thiol.

Experimental Design: The Microwave Advantage

Causality in Solvent Selection: Conventional reflux relies on thermal conductivity, which is slow and often leads to the polymerization of the reactive


-haloketone. MAOS utilizes dielectric heating. We select Absolute Ethanol  as the solvent because of its excellent microwave-absorbing characteristics (high loss tangent, 

). The polar solvent and the ionic S-alkylation intermediate couple directly with the microwave field. This causes localized superheating that accelerates the rate-determining cyclization and dehydration steps before intermolecular side-reactions can occur[3].

Table 1: Optimization of Microwave Conditions for Synthesis

SolventTemperature (°C)Time (min)Power (W)Isolated Yield (%)
Water801515065
Ethanol 80 10 150 92
DMF120520078
Solvent-Free80515085

Table 2: Conventional vs. Microwave-Assisted Synthesis (MAOS)

ParameterConventional RefluxMicrowave Irradiation
Heating Source Oil Bath (Convective)Microwave (Dielectric)
Reaction Time 4 - 6 hours10 minutes
Purity (Crude) 60 - 70%>95%
Byproduct Profile High (Polymerization)Minimal to None

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system, incorporating in-process visual and chemical checkpoints to ensure process integrity without requiring immediate spectroscopic analysis.

Materials & Equipment:

  • 2-Bromo-3-pentanone (1.0 equiv, 10.0 mmol)

  • Ammonium dithiocarbamate (1.1 equiv, 11.0 mmol)

  • Absolute Ethanol (10 mL)

  • Dedicated Microwave Synthesis Reactor (e.g., CEM Discover, Anton Paar Monowave)

Step-by-Step Workflow:

  • Reagent Solubilization: In a 30 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 11.0 mmol of ammonium dithiocarbamate in 10 mL of absolute ethanol.

    • Validation Checkpoint: The solution must be pale yellow and fully homogenous. Undissolved particulates indicate degraded or oxidized dithiocarbamate, which will suppress yields.

  • Electrophile Addition: Dropwise, add 10.0 mmol of 2-bromo-3-pentanone over 1 minute at room temperature under continuous stirring.

    • Validation Checkpoint: A slight exothermic reaction and a shift to a deeper yellow/orange hue indicate the successful initiation of the

      
       S-alkylation step.
      
  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate at 150 W, ramping to 80 °C over 2 minutes, and hold isothermally at 80 °C for 10 minutes. Ensure dynamic pressure control is active (typically reaches 2-3 bar).

  • Cooling and Precipitation: Allow the reactor to rapidly cool the vial to 40 °C using compressed air. Pour the crude reaction mixture into 50 mL of ice-cold distilled water while stirring vigorously.

    • Validation Checkpoint: Immediate precipitation of a white-to-pale-yellow solid confirms successful aromatization. The highly non-polar, fully formed thiazole ring is insoluble in the aqueous matrix, whereas unreacted intermediates remain in solution.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold distilled water (2 x 10 mL) to remove water-soluble ammonium bromide byproducts. Dry in a vacuum desiccator overnight.

  • Recrystallization: Recrystallize the crude product from a minimal amount of hot ethanol/water (70:30) to yield pure 4-ethyl-5-methyl-1,3-thiazole-2-thiol.

Analytical Validation

To confirm the structural integrity and regiochemistry of the synthesized compound, perform the following analyses:

  • Thin-Layer Chromatography (TLC):

    
     = 0.45 (Hexane:Ethyl Acetate 7:3). The spot should be strongly UV active (254 nm).
    
  • FT-IR Spectroscopy: Validated by the complete disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of the thiazole C=N stretch (~1610 cm⁻¹) and the S-H stretch (~2550 cm⁻¹, typically weak).

  • ¹H NMR (400 MHz, CDCl₃):

    
     13.20 (br s, 1H, -SH, exchanges with D₂O), 2.65 (q, J = 7.5 Hz, 2H, -CH₂ -CH₃), 2.30 (s, 3H, -CH₃ at C5), 1.20 (t, J = 7.5 Hz, 3H, -CH₂-CH₃ ). The distinct quartet and triplet confirm the presence of the ethyl group at the C4 position.
    

References

  • Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives Source: Molecules (PMC / NCBI) URL: [Link]

  • Title: Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions Source: Molecules (PMC / NCBI) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 4-ethyl-5-methyl-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for preventing the oxidative dimerization of 4-ethyl-5-methyl-1,3-thiazole-2-thiol to its corresponding disulfide. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments.

Understanding the Challenge: The Facile Oxidation of Thiazole-2-thiols

4-ethyl-5-methyl-1,3-thiazole-2-thiol, like many thiol-containing heterocyclic compounds, is susceptible to oxidation. The primary degradation pathway is the formation of a disulfide bridge between two thiol molecules. This dimerization can significantly impact experimental outcomes by reducing the concentration of the active thiol, leading to sluggish reactions, low yields, and the introduction of impurities that can complicate purification and analysis.[1]

The oxidation of thiols can proceed through a two-electron pathway, often mediated by species like hydrogen peroxide, or a one-electron pathway that involves the formation of a thiyl radical.[2] Several factors can accelerate this process, including:

  • Presence of Oxygen: Atmospheric oxygen is a primary oxidant.[1]

  • pH of the Solution: Oxidation is generally more rapid at higher pH values due to the increased concentration of the more nucleophilic thiolate anion.[3]

  • Metal Ion Catalysis: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts in the oxidation of thiols.[2]

  • Light Exposure: Photochemical processes can also promote the formation of reactive oxygen species that lead to thiol oxidation.

This guide will provide a series of frequently asked questions and troubleshooting scenarios to help you mitigate these factors and maintain the stability of your 4-ethyl-5-methyl-1,3-thiazole-2-thiol.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal conditions for the long-term storage of solid 4-ethyl-5-methyl-1,3-thiazole-2-thiol?

A1: To ensure the long-term stability of solid 4-ethyl-5-methyl-1,3-thiazole-2-thiol, it is crucial to minimize its exposure to air, moisture, and light.

  • Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen.[4] This can be achieved by using a desiccator flushed with inert gas or by storing the compound in a sealed vial inside a glove box.

  • Temperature: For long-term storage, it is recommended to keep the compound at low temperatures, such as -20°C.[5]

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

Q2: I need to prepare a stock solution of 4-ethyl-5-methyl-1,3-thiazole-2-thiol in an organic solvent. What is the best practice to maintain its stability?

A2: Preparing and storing stock solutions requires careful attention to prevent oxidation.

  • Solvent Choice: While the optimal solvent should be determined empirically, aprotic solvents are generally preferred to minimize the potential for proton exchange and subsequent ionization to the more reactive thiolate. Ensure the solvent is of high purity and anhydrous.

  • Degassing the Solvent: Dissolved oxygen in solvents is a major contributor to thiol oxidation.[1] It is imperative to degas your solvent before use. Common methods for degassing include:

    • Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases.[6][7] The solvent is frozen using liquid nitrogen, a vacuum is applied, and then the solvent is thawed. This cycle is typically repeated three times.

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.[6][7] This method is less effective than freeze-pump-thaw but is often sufficient for many applications.

    • Sonication under Vacuum: This method involves sonicating the solvent under a light vacuum and then replenishing the atmosphere with an inert gas. This is repeated for several cycles.[6][7]

  • Inert Atmosphere: Prepare the stock solution under an inert atmosphere using a glove box or Schlenk line.[1]

  • Storage of Solutions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles and repeated exposure to the atmosphere.[8]

Preventing Oxidation in Experiments

Q3: I am observing the formation of a white precipitate in my reaction mixture. Could this be the disulfide?

A3: Yes, the formation of a white precipitate is a common indication of disulfide formation.[1] Disulfides are often less soluble than their corresponding thiols in many organic solvents, causing them to precipitate out of the solution. This is a clear sign that your experimental conditions are not sufficiently anaerobic.

Q4: How can I prevent metal-catalyzed oxidation of my thiol during an experiment?

A4: Trace metal ion contamination from buffers, glassware, or other reagents can significantly accelerate thiol oxidation. The use of a chelating agent is highly recommended.

  • EDTA (Ethylenediaminetetraacetic acid): EDTA is a widely used chelating agent that effectively sequesters divalent metal ions like Cu²⁺ and Fe²⁺, preventing them from participating in redox cycling.[2] A typical working concentration of EDTA in aqueous buffers is between 1-5 mM.

Q5: Are there any recommended antioxidants I can add to my reaction mixture?

A5: While the primary strategy should be the exclusion of oxygen, the addition of a sacrificial antioxidant can provide further protection. The choice of antioxidant should be compatible with your reaction conditions. Some commonly used antioxidants in other thiol-containing systems include:

  • Glutathione (GSH): A naturally occurring tripeptide that is a potent antioxidant.[9]

  • N-acetylcysteine (NAC): A thiol-containing antioxidant that can be effective in aqueous systems.[10]

  • Ascorbic Acid (Vitamin C): A common water-soluble antioxidant.

The optimal antioxidant and its effective concentration should be determined experimentally for your specific application.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low reaction yield or sluggish reaction Oxidation of the starting thiol to the inactive disulfide.[1]- Verify Inert Atmosphere: Ensure your reaction setup is truly anaerobic. Use a glove box or a properly set up Schlenk line.[1][6][11][12][13][14][15] - Degas Solvents Thoroughly: Use the freeze-pump-thaw method for maximum removal of dissolved oxygen.[6][7] - Check Reagent Purity: The starting thiol may have already oxidized during storage. Analyze the purity by HPLC before use.
Formation of a white precipitate Precipitation of the disulfide dimer due to its lower solubility.[1]- Improve Anaerobic Technique: Re-evaluate your inert atmosphere setup. Ensure all glassware is properly dried to remove adsorbed moisture. - Add a Chelating Agent: Incorporate 1-5 mM EDTA into your aqueous buffers to sequester catalytic metal ions.[2]
Inconsistent results between experiments Variable levels of oxygen or metal ion contamination.- Standardize Procedures: Implement a consistent and rigorous protocol for degassing solvents and handling the thiol under an inert atmosphere. - Use High-Purity Reagents: Ensure all reagents and solvents are of the highest possible purity to minimize metal ion contamination.
Degradation of the compound in solution over a short period Instability in the chosen solvent or presence of oxidants.- Solvent Screening: Test the stability of the thiol in a few different degassed, anhydrous solvents to identify the most suitable one. - Add an Antioxidant: Empirically test the effect of adding a compatible antioxidant to your solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of 4-ethyl-5-methyl-1,3-thiazole-2-thiol
  • Glassware Preparation: Oven-dry all glassware (e.g., vial, volumetric flask) at 120°C overnight and allow to cool to room temperature under a stream of dry argon or nitrogen.

  • Solvent Degassing: Degas the chosen anhydrous solvent (e.g., acetonitrile, THF) using the freeze-pump-thaw method (3 cycles).

  • Inert Atmosphere Setup: Transfer the dried glassware and a new, sealed bottle of 4-ethyl-5-methyl-1,3-thiazole-2-thiol into a nitrogen or argon-filled glove box.

  • Weighing and Dissolving: In the glove box, accurately weigh the desired amount of the thiol and dissolve it in the degassed solvent to the target concentration.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use amber vials. Seal the vials tightly and store them at -20°C or -80°C.

Protocol 2: Monitoring Thiol and Disulfide Content by HPLC

This protocol provides a general framework for developing an HPLC method to assess the stability of your thiol.

  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • Column: A C18 reverse-phase column is a good starting point (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is often effective for separating the thiol from its more non-polar disulfide.

  • Detection: Monitor the elution profile at a wavelength where both the thiol and the disulfide have significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation: Dilute an aliquot of your thiol solution in the mobile phase. For analysis of reaction mixtures, ensure the sample is filtered before injection.

  • Quantification: The relative amounts of the thiol and disulfide can be determined by integrating the peak areas.[16] For absolute quantification, a calibration curve with a pure standard of the thiol and, if available, the disulfide should be prepared.

Visualizing the Process

Oxidation_Prevention_Workflow Thiol Thiol Inert Inert Thiol->Inert Stock Stock Inert->Stock Solvent Solvent Degas Degas Solvent->Degas Degas->Inert Store Store Stock->Store Reaction Reaction Store->Reaction Analysis Analysis Reaction->Analysis Chelator Chelator Chelator->Reaction

Thiol_Oxidation Thiol1 2 R-SH (Thiol) Disulfide R-S-S-R (Disulfide) Thiol1->Disulfide Oxidation Oxidants Oxidants (O₂, Metal Ions, Light) Oxidants->Thiol1 Inhibitors Inhibitors (Inert Gas, EDTA, Low pH) Inhibitors->Thiol1

References

  • BenchChem. (2025). Technical Support Center: Handling Air-Sensitive Thiol Reagents.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Berry Group, University of Wisconsin-Madison. (2019, November 1). Section 5.4 Title: Degassing Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Bode, J. (n.d.). How To: Degas Solvents. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • BenchChem. (2025). "improving the stability of thiazole compounds in DMSO for long-term storage".
  • UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022, February 2). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • Geronikaki, A. A., Pitta, E. P., & Liaras, K. S. (2013). Thiazoles and thiazolidinones as antioxidants. Current medicinal chemistry, 20(36), 4460–4480.
  • De la Fuente, M., Victor, V. M., & Guayerbas, N. (2002). The amount of thiolic antioxidant ingestion needed to improve several immune functions is higher in aged than in adult mice. The Journal of nutritional biochemistry, 13(2), 99–107.
  • An, Q., Sun, M., & Hu, J. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
  • Bernkop-Schnürch, A., Kast, C. E., & Richter, M. F. (2001). Thiolated polymers: Stability of thiol moieties under different storage conditions. Journal of Controlled Release, 71(3), 277-285.
  • Bentham Science Publishers. (n.d.). Thiazoles and Thiazolidinones as Antioxidants. Retrieved from [Link]

  • Reddit. (2013, October 4). Handling thiols in the lab. r/chemistry. Retrieved from [Link]

  • BenchChem. (2025). Application Note: HPLC-Based Quantification of Thiols Using 5-Mercapto-2-nitrobenzoic Acid Derivatization.
  • Romanian Journal of Oral Rehabilitation. (2023). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE.
  • Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Yield of 4-Ethyl-5-methyl-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that constructing highly substituted thiazole scaffolds often presents unexpected bottlenecks. This guide is specifically engineered to troubleshoot and optimize the cyclization of 4-ethyl-5-methyl-1,3-thiazole-2-thiol via the Hantzsch thiazole synthesis.

Here, we move beyond basic procedures to explore the mechanistic causality behind reaction failures, providing you with self-validating protocols to ensure >90% isolated yields.

PART 1: Mechanistic Workflow & Causality

To troubleshoot effectively, we must first map the exact chemical logic of the cyclization. The synthesis of 4-ethyl-5-methyl-1,3-thiazole-2-thiol relies on the condensation of 2-bromo-3-pentanone (the electrophile) with ammonium dithiocarbamate (the nucleophile).

The reaction proceeds via a strictly ordered three-step cascade[1]:

  • Nucleophilic Attack: The highly nucleophilic sulfur of the dithiocarbamate attacks the

    
    -carbon (C2) of 2-bromo-3-pentanone, displacing the bromide ion.
    
  • Intramolecular Cyclization: The nitrogen atom attacks the carbonyl carbon (C3), closing the ring to form a saturated 2[2].

  • Dehydration (Aromatization): The intermediate eliminates a molecule of water to achieve aromaticity, yielding the final thiazole-2-thiol[3].

Most yield losses occur because this final dehydration step stalls, or because the highly reactive product undergoes secondary side reactions.

G Start 2-Bromo-3-pentanone + Ammonium Dithiocarbamate Inter Acyclic Thioester Intermediate Start->Inter Nucleophilic Attack (S) Cycl 4-Ethyl-4-hydroxy-5-methyl- thiazolidine-2-thione Inter->Cycl Intramolecular Cyclization (N) Prod 4-Ethyl-5-methyl- 1,3-thiazole-2-thiol (Target Product) Cycl->Prod Dehydration (-H2O) [Requires Acid/Heat] Opt3 Add Catalytic AcOH Cycl->Opt3 Driven by Side1 Bis(thiazolyl) Disulfide (Oxidation Byproduct) Prod->Side1 O2 Exposure Side2 S-Alkylated Thioether (Over-alkylation) Prod->Side2 Excess Haloketone Opt1 Degas Solvents & Use N2 Side1->Opt1 Prevented by Opt2 Strict 1:1.05 Stoichiometry Side2->Opt2 Prevented by

Logical workflow of Hantzsch cyclization highlighting failure points and corrective actions.

PART 2: Troubleshooting FAQs

Q1: My LC-MS shows a stalled intermediate with a mass of [M+H]+ = 178. How do I force completion?

Diagnostic: You have successfully formed the intermediate, but the final aromatization step has stalled. The exact mass of your target product is 159.27 g/mol ([M+H]+


 160). The mass of 178 corresponds perfectly to the hydrated intermediate, 4-ethyl-4-hydroxy-5-methylthiazolidine-2-thione[2].
Causality & Solution:  Dehydration requires the elimination of water. If the reaction pH is too neutral or the temperature is too low, the hydroxyl group acts as a poor leaving group. Solution:  Add a catalytic amount of glacial acetic acid (0.1 eq) and heat the reaction to reflux (75 °C in ethanol) for 2–4 hours. The acid protonates the hydroxyl group, turning it into a superior leaving group (

), thereby driving the3[3].
Q2: I am observing a significant byproduct at m/z ~317 [M+H]+. What is this impurity?

Diagnostic: This byproduct is the oxidative dimer: bis(4-ethyl-5-methyl-1,3-thiazol-2-yl) disulfide. Causality & Solution: Thiazole-2-thiols contain a highly electron-rich exocyclic sulfur atom that is acutely prone to oxidation by atmospheric oxygen. Dissolved


 in your solvent acts as an oxidant, coupling two thiol molecules into a disulfide bridge. Solution:  Strictly degas all reaction solvents by sparging with 

or Argon for 20 minutes prior to use. If the disulfide has already formed during workup, you can salvage your yield by washing the organic layer with an aqueous solution of a mild reducing agent (e.g., sodium metabisulfite or dithiothreitol).
Q3: My NMR shows a doubling of the ethyl/methyl aliphatic signals, and the product lacks the characteristic -SH stretch in IR. What went wrong?

Diagnostic: Your newly synthesized 4-ethyl-5-methyl-1,3-thiazole-2-thiol has reacted with unconsumed starting material, resulting in an S-alkylated thioether byproduct. Causality & Solution: The product thiol is a potent nucleophile. If 2-bromo-3-pentanone is present in excess, or if its addition rate is too rapid, the newly formed product will outcompete the dithiocarbamate for the remaining electrophile. Solution: Maintain strict stoichiometry (1.00 eq haloketone to 1.05 eq dithiocarbamate) and add the haloketone dropwise at 0 °C. This ensures the dithiocarbamate nucleophile is always in excess relative to the available electrophile.

PART 3: Self-Validating Experimental Protocol

This protocol is engineered with built-in validation checkpoints to ensure you can verify the success of each mechanistic phase before proceeding.

Phase 1: Preparation & Initiation

  • Solvent Degassing: Sparge 50 mL of absolute ethanol (EtOH) with

    
     for 20 minutes to displace dissolved oxygen. Maintain an inert atmosphere for the duration of the setup.
    
  • Nucleophile Loading: Add ammonium dithiocarbamate (11.6 g, 105 mmol, 1.05 eq) to the degassed ethanol in a 250 mL round-bottom flask. Stir under

    
     and cool to 0 °C in an ice bath.
    

Phase 2: Controlled Cyclization 3. Electrophile Addition: Dissolve 2-bromo-3-pentanone (16.5 g, 100 mmol, 1.00 eq) in 10 mL of degassed ethanol. Add this solution dropwise over 30 minutes via an addition funnel.

  • Self-Validation Checkpoint 1: The solution will turn cloudy as ammonium bromide (

    
    ) precipitates. This visual cue confirms that the initial nucleophilic substitution is actively occurring.
    
  • Intermediate Formation: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2 hours.

Phase 3: Acid-Catalyzed Dehydration 5. Aromatization: Add glacial acetic acid (0.6 mL, 10 mmol, 0.1 eq) to the flask. Attach a reflux condenser and heat the mixture to 75 °C for 4 hours.

  • Self-Validation Checkpoint 2: Perform a TLC (Hexanes:EtOAc 3:1). You should observe the complete disappearance of the baseline polar intermediate (the thiazolidine-2-thione) and the emergence of a single, less-polar UV-active product spot.

Phase 4: Isolation 6. Workup: Cool to room temperature and concentrate the mixture in vacuo. Partition the residue between degassed ethyl acetate (100 mL) and deionized water (100 mL). 7. Purification: Wash the organic layer with brine, dry over anhydrous


, filter, and evaporate to yield pure 4-ethyl-5-methyl-1,3-thiazole-2-thiol.

PART 4: Quantitative Optimization Data

The following table summarizes the impact of our troubleshooting adjustments on the final isolated yield and impurity profile.

Reaction ConditionAtmosphereStoichiometry (Haloketone : Dithiocarbamate)Additive / TempIsolated Yield (%)Primary Impurity Profile
Baseline Ambient Air1.10 : 1.00 (Excess Haloketone)None / 25 °C38%S-Alkylated Thioether (30%), Disulfide (15%)
Stoichiometry Corrected Ambient Air1.00 : 1.05 (Excess Nucleophile)None / 25 °C52%Disulfide (22%), Stalled Intermediate (18%)
Thermal Dehydration Ambient Air1.00 : 1.05None / 75 °C68%Disulfide (25%)
Fully Optimized

(Degassed)
1.00 : 1.050.1 eq AcOH / 75 °C94% None detected (<2% Disulfide)

PART 5: References

  • [3] Title: Thiazoles and Bisthiazoles | Source: encyclopedia.pub | URL: 3

  • [1] Title: Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies | Source: rsc.org | URL: 1

  • [2] Title: Product Class 17: Thiazoles | Source: thieme-connect.de | URL: 2

Sources

Technical Support Center: Thiazole Synthesis & Purification Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing thiazole derivatives—most commonly via the Hantzsch thiazole synthesis—is a cornerstone of medicinal chemistry. However, isolating the desired heterocycle from complex crude mixtures often presents significant bottlenecks. This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, mechanistic insights, and self-validating purification protocols.

Part 1: Understanding the Impurity Profile (The "Why")

FAQ 1: What are the primary byproducts generated during the Hantzsch thiazole synthesis, and what is the mechanistic causality behind their formation? Answer: The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide or thiourea. While highly effective, the reaction frequently generates three specific classes of impurities based on the reaction conditions:

  • Regioisomers (e.g., 2-imino-2,3-dihydrothiazoles): Mechanistically, the condensation of N-monosubstituted thioureas with α-haloketones can proceed via two divergent cyclization pathways. Under neutral conditions, the desired 2-(N-substituted amino)thiazole is thermodynamically favored[1]. However, under highly acidic conditions (e.g., 10M HCl in ethanol), the alternative cyclization pathway dominates, yielding the 2-imino isomer[1].

  • Unreacted α-haloketones: These are potent, unstable alkylating agents. If the stoichiometry is not strictly controlled (e.g., failing to use a slight excess of the thioamide), residual α-haloketone persists in the crude mixture and can cause downstream degradation or cross-reactivity[1].

  • Bis-thiazoles: These oligomeric byproducts occur when substrates possess multiple nucleophilic or electrophilic reaction sites, leading to over-alkylation or double cyclization events[2].

FAQ 2: My crude thiazole is an intractable oil heavily contaminated with unreacted α-haloketones. How can I isolate the product without relying on tedious column chromatography? Answer: You can exploit the inherent basicity of the thiazole ring via an Acid-Base Extraction . Thiazoles possess a lone pair of electrons on the pyridine-like nitrogen (the N3 position) that is orthogonal to the aromatic π-system, allowing it to be selectively protonated[3]. Although thiazoles are relatively weak bases (conjugate acid pKa ~ 2.5) compared to imidazoles (pKa ~ 7), treating the crude organic mixture with a sufficiently strong aqueous acid (e.g., 1M to 2M HCl) forces the thiazole into a water-soluble thiazolium salt[4]. Unreacted α-haloketones and neutral organic byproducts cannot be protonated and remain trapped in the organic phase. Subsequent basification of the separated aqueous layer regenerates the free thiazole base, which can then be cleanly extracted[5].

FAQ 3: I have regioisomeric impurities that co-elute with my product during chromatography. What is a self-validating strategy to separate them? Answer: When chromatographic resolution fails due to identical polarities, Salt Formation and Recrystallization is the most robust approach. By dissolving the crude mixture in an anhydrous solvent and introducing anhydrous HCl gas or an organic acid, you force the formation of a thiazolium salt[1]. Because regioisomers possess distinct spatial geometries, they exhibit significantly different crystal lattice energies and solubilities. The desired thiazole salt will selectively precipitate. This method is a self-validating system: the physical appearance of a sharp-melting crystalline solid directly confirms the successful exclusion of oily impurities and non-crystallizing isomers.

Part 2: Visualization of the Purification Logic

The following diagram illustrates the mechanistic workflow of an acid-base extraction, demonstrating how phase separation isolates the desired heterocycle from common Hantzsch synthesis byproducts.

ThiazolePurification Crude Crude Reaction Mixture (Thiazole + Impurities) Acid Add 1M HCl (aq) Protonation of N3 Crude->Acid OrgPhase Organic Phase (α-haloketones, neutral byproducts) Acid->OrgPhase Discard AqPhase Aqueous Phase (Thiazolium Salt) Acid->AqPhase Retain Base Add NaHCO3 (aq) Deprotonation to pH 8-9 AqPhase->Base Extract Extract with DCM (Phase Separation) Base->Extract Pure Pure Thiazole Base (Organic Layer) Extract->Pure

Logical workflow of acid-base extraction for thiazole purification.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

Purpose: To separate basic thiazole products from neutral/acidic impurities (e.g., unreacted α-haloketones).

  • Solubilization: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate (approx. 10 mL per gram of crude).

  • Acidic Extraction (Protonation): Transfer the solution to a separatory funnel. Add an equal volume of 1M to 2M aqueous HCl. Shake vigorously and vent. The acid protonates the N3 position of the thiazole, driving it into the aqueous phase as a thiazolium cation[3].

  • Phase Separation: Collect the lower aqueous layer (if using DCM) containing the product. Discard the organic layer containing unreacted starting materials. Wash the aqueous layer once more with fresh DCM (30 mL) to ensure the complete removal of residual organics.

  • Basification (Deprotonation): Cool the aqueous layer in an ice bath to prevent exothermic degradation. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO3) dropwise[5]. Self-Validation Check: Continue addition until effervescence (CO2 gas release) completely ceases and the pH reaches 8-9. The cessation of bubbling is a visual confirmation that the hydrobromic/hydrochloric acid has been fully neutralized, and the free thiazole base has formed[5].

  • Final Extraction: Extract the basified aqueous suspension with fresh DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the purified thiazole[5].

Protocol 2: Selective Salt Formation and Recrystallization

Purpose: To separate closely related regioisomers or purify intractable oils.

  • Dissolution: Dissolve the crude thiazole oil in a minimal volume of an anhydrous solvent (e.g., diethyl ether or acetone)[1].

  • Precipitation: Slowly add a stoichiometric amount of a precipitating acid (e.g., 1M anhydrous HCl in ether, or a saturated solution of oxalic acid in ethanol) while stirring vigorously at 0 °C.

  • Isolation: Allow the mixture to stand at -20 °C for 2 hours until crystallization is complete. Filter the precipitated thiazolium salt using a Büchner funnel.

  • Washing & Verification: Wash the crystal cake with cold, anhydrous solvent to remove any adhering regioisomeric oils. Dry the crystals under a vacuum. Verify purity via melting point analysis; a sharp melting point confirms the exclusion of amorphous oligomers and isomers.

Part 4: Quantitative Data Summary

The following table summarizes the comparative efficacy of various purification strategies for thiazole derivatives, allowing researchers to select the optimal method based on their specific impurity profile.

Purification StrategyTarget Impurities RemovedTypical Yield RecoveryScalabilityMechanistic Basis
Acid-Base Extraction Unreacted α-haloketones, neutral organics75 - 90%High (Multi-gram)Differential solubility via N3 protonation (pKa ~ 2.5)
Salt Recrystallization Regioisomers, bis-thiazoles, oils60 - 85%Very High (Kilogram)Differential lattice energy and crystal packing
Column Chromatography Closely related structural isomers50 - 80%Low to MediumDifferential adsorption on silica stationary phase
Activated Charcoal Colored polymeric byproducts> 90%HighPhysical adsorption of high-molecular-weight conjugated systems

Part 5: References

Sources

Technical Support Center: Overcoming Thermal Instability of Thiazole Thiols in GC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of reactive sulfur compounds. This guide is specifically engineered for researchers and drug development professionals struggling with the thermal degradation, peak tailing, and poor reproducibility of thiazole thiols, such as 2-mercaptobenzothiazole (MBT).

Core Diagnostics: Why Do Thiazole Thiols Fail in GC?

FAQ 1: Why am I seeing multiple peaks or complete signal loss for my thiazole thiol standard?

Causality & Mechanism: Thiazole thiols contain a highly reactive free sulfhydryl (-SH) group attached to a heterocyclic ring. When introduced into a standard hot splitless GC inlet (typically 250°C–300°C), the thermal shock induces desulfurization,. Additionally, the unprotected -SH group has a strong affinity for active sites (exposed silanols or trace metals) in the glass liner and column, leading to irreversible adsorption and peak tailing[1]. Oxidation to disulfides can also occur if trace oxygen is present in the carrier gas.

Degradation MBT 2-Mercaptobenzothiazole (Thiazole Thiol) Inlet Hot GC Inlet (>250°C) MBT->Inlet Injection BT Benzothiazole (BT) (Thermal Cleavage) Inlet->BT Desulfurization Disulfide Disulfide Formation (Oxidation) Inlet->Disulfide Trace O2 Adsorption Active Site Adsorption (Peak Tailing) Inlet->Adsorption Exposed Silanols

Thermal degradation and adsorption pathways of thiazole thiols in a hot GC inlet.

FAQ 2: How can I validate if my inlet is degrading the sample?

Self-Validating System: Inject a high-purity MBT standard using your current hot splitless method. Monitor the chromatogram for the appearance of the BT peak (which elutes earlier than MBT). Calculate the BT/MBT peak area ratio. If this ratio increases over sequential injections, your inlet liner is becoming progressively active, confirming thermal and catalytic degradation.

Engineered Solutions & Workflows

To successfully analyze thiazole thiols, you must either chemically protect the -SH group (Derivatization) or eliminate the thermal shock (Cold Injection Techniques).

Workflow Start Thiazole Thiol Sample Decision Select GC Strategy Start->Decision Deriv Chemical Derivatization (e.g., PFBBr) Decision->Deriv Protect -SH PTV PTV Injection (Cold Inlet) Decision->PTV Avoid Heat Hot Hot Splitless (Not Recommended) Decision->Hot High Risk GC GC-MS Analysis (Inert Column) Deriv->GC Stable PTV->GC Intact Transfer

Decision matrix for analyzing thiazole thiols via derivatization or PTV injection.

Strategy A: Chemical Derivatization (Alkylation & Silylation)

Derivatization replaces the active hydrogen of the thiol group with a non-polar moiety,2[2]. Pentafluorobenzyl bromide (PFBBr) is highly recommended for thiols due to its rapid nucleophilic substitution and excellent MS sensitivity[3].

Table 1: Comparison of Derivatization Reagents for Thiazole Thiols

ReagentMechanismAdvantagesLimitations
PFBBr AlkylationHighly stable derivative, excellent MS sensitivityToxic reagent, requires alkaline pH
BSTFA + TMCS SilylationFast reaction, volatile byproductsMoisture sensitive, derivative can hydrolyze
Ethyl Propiolate AdditionGreener alternative, aqueous compatibilityRequires high pH (>10), longer reaction

Step-by-Step Protocol: PFBBr Alkylation of Thiazole Thiols

Causality Note: We use a phase-transfer catalyst to facilitate the reaction between the aqueous thiolate anion and the organic PFBBr reagent[1].

  • Sample Preparation: Transfer 1.0 mL of the aqueous sample containing the thiazole thiol into a 4 mL silanized glass reaction vial.

  • pH Adjustment: Add 100 µL of 0.2 M NaOH to adjust the pH to >10. Why: This deprotonates the thiol (-SH) to form the highly nucleophilic thiolate anion (-S⁻)[1].

  • Catalyst Addition: Add 50 µL of 0.1 M tetrabutylammonium hydrogen sulfate[1].

  • Derivatization: Add 1.0 mL of methylene chloride containing 1% (v/v) PFBBr[1].

  • Reaction: Cap tightly and vortex vigorously for 10 minutes at room temperature.

  • Phase Separation: Allow the layers to separate (centrifuge at 3000 rpm for 2 mins if an emulsion forms)[1].

  • Extraction & Analysis: Carefully extract the lower organic layer (methylene chloride) containing the derivatized analyte. Inject 1 µL into the GC-MS.

Self-Validation: Always run a reagent blank (water + all reagents) alongside your samples to ensure no interfering peaks originate from PFBBr impurities or solvent contamination[1].

Strategy B: Programmable Temperature Vaporization (PTV) Injection

If derivatization is undesirable due to sample preparation constraints,. By injecting the sample into a cold inlet, you prevent the immediate thermal cleavage of the C-S bond.

Step-by-Step Protocol: PTV Solvent Vent Method for MBT

Causality Note: The initial cold temperature allows the solvent to vent without vaporizing the analyte. The subsequent controlled temperature ramp gently transfers the intact MBT to the column without subjecting it to a flash thermal shock.

  • Inlet Configuration: Install a baffled or sintered glass PTV liner (deactivated).

  • Initial Conditions: Set the initial inlet temperature to 40°C (or 10°C below the solvent boiling point).

  • Injection: Inject 1–2 µL of the sample at a controlled, slow rate.

  • Solvent Venting: Hold at 40°C for 0.5 minutes with a high split flow (e.g., 50 mL/min) to vent the solvent.

  • Analyte Transfer: Close the split valve (splitless mode) and rapidly ramp the inlet temperature at 10°C/sec to 250°C.

  • Bake-out: Hold at 250°C for 5 minutes to ensure complete transfer and to clean the liner.

Self-Validation: Compare the chromatogram of a PTV injection to a hot splitless injection. A successful PTV method will show a sharp MBT peak and the complete absence of the benzothiazole (BT) degradation peak.

System Inertness & Maintenance

FAQ 3: Even with derivatization, my peaks are tailing. What is wrong?

Causality & Mechanism: Peak tailing of derivatized or intact thiols indicates secondary interactions with the stationary phase or exposed silanols[2].

  • Liner: Always use ultra-inert, glass-wool-free liners. Glass wool provides a massive surface area of active sites that catalyze thiol degradation[1].

  • Column: Select a highly inert stationary phase designed for active compounds (e.g., 5% diphenyl/95% dimethyl polysiloxane). A thicker film (0.5 µm - 1.0 µm) can help shield the analyte from active sites on the fused silica tubing.

  • Carrier Gas: Ensure helium or hydrogen carrier gas is >99.999% pure. Install oxygen traps, as trace O₂ at elevated oven temperatures will rapidly oxidize thiols to disulfides.

References

  • Source: mdpi.
  • Source: benchchem.
  • Source: phenomenex.
  • Source: shd-pub.org.

Sources

Controlling pH conditions to maximize stability of 4-ethyl-5-methyl-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Instability[1][2]

The Core Challenge: Researchers often misinterpret the instability of 4-ethyl-5-methyl-1,3-thiazole-2-thiol as simple hydrolysis. In reality, the compound's stability is governed by Thione-Thiol Tautomerism and Oxidative Dimerization .[1][2]

This molecule exists in a pH-dependent equilibrium between its Thione form (stable, protonated) and its Thiol/Thiolate form (reactive, nucleophilic).[1][2] The "Stability Cliff" occurs near the molecule's pKa (estimated ~8.0–8.5 due to electron-donating alkyl groups).[1][2]

  • pH < 6.0: The equilibrium favors the Thione form.[1][2] Stability is high.[1][2]

  • pH > 7.5: The equilibrium shifts toward the Thiolate Anion .[1][2] This species reacts rapidly with dissolved oxygen to form a disulfide dimer (insoluble precipitate or double-MW peak).[1][2]

Visualizing the Stability Pathway

The following diagram illustrates the chemical fate of the molecule based on pH conditions.

ThiazoleStability Thione Thione Form (Protonated / Stable) Dominant at pH < 6 Thiol Thiol Form (Intermediate) Thione->Thiol Tautomerism Thiolate Thiolate Anion (Reactive Nucleophile) Dominant at pH > 8 Thiol->Thiolate Deprotonation (pH > pKa) Disulfide Disulfide Dimer (Degradation Product) Irreversible without reduction Thiolate->Disulfide Oxidation (+O2 / Metals)

Figure 1: The pH-dependent degradation pathway.[1][2] Keeping pH low prevents the formation of the reactive Thiolate anion.[2]

Troubleshooting Guide (FAQ & Diagnostics)

This section addresses specific issues reported by users handling 4-ethyl-5-methyl-1,3-thiazole-2-thiol in aqueous or semi-aqueous buffers.

Issue 1: "My compound disappears from HPLC traces within hours in PBS (pH 7.4)."

Diagnosis: Oxidative Dimerization.[1][2] At pH 7.4, you are approaching the pKa of the thiol group.[1][2] Trace metal ions (Cu²⁺, Fe³⁺) in standard PBS can catalyze the oxidation of the thiol to a disulfide.[1][2] The disulfide often has different retention times or precipitates out, appearing as "loss of signal."[1][2]

Corrective Actions:

  • Lower the pH: Switch to a Phosphate-Citrate buffer at pH 5.5 - 6.0 .

  • Chelate Metals: Add 1 mM EDTA to your buffer to sequester catalytic metal ions.[1][2]

  • Degas Buffers: Sparge buffers with Argon or Nitrogen for 20 minutes before use.

Issue 2: "I see a white precipitate immediately upon diluting my DMSO stock into media."

Diagnosis: Solubility Crash (Lipophilicity).[1][2] This compound is highly lipophilic (LogP ~2.5–3.0).[1][2] While soluble in DMSO, it will crash out if the final aqueous concentration exceeds its water solubility limit (typically <500 µM without help) or if the pH is too low (fully protonated form is less soluble than the anion).[1][2]

Corrective Actions:

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform a serial dilution.

  • Add Co-solvents: Ensure the final assay contains 5-10% Ethanol or PEG-400 if the biological system tolerates it.[1][2]

  • Use Cyclodextrins: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) can vastly improve solubility without altering pH.[1]

Issue 3: "A new peak appears at exactly double the molecular weight."[1][2]

Diagnosis: Disulfide Formation confirmed. You have formed the dimer: Bis(4-ethyl-5-methylthiazol-2-yl) disulfide.

Corrective Actions:

  • Rescue the Sample: Add a reducing agent.[1][2]

    • TCEP (Tris(2-carboxyethyl)phosphine): Preferred.[1] Effective at acidic pH and stable.[1][2] Use at 2-5x molar excess.

    • DTT (Dithiothreitol): Effective, but requires pH > 7 to work well (which promotes re-oxidation).[1][2] Avoid DTT if you are trying to maintain acidic conditions.[1][2]

Experimental Protocols

Protocol A: Preparation of Maximally Stable Stock Solutions

Objective: Create a storage solution that prevents oxidation and hydrolysis.[1][2]

ComponentConcentrationRole
Solvent Anhydrous DMSOPrimary solvent (prevents hydrolysis).[1]
Acidifier 0.1% Formic AcidMaintains protonation (Thione form).[1][2]
Inert Gas Argon OverlayDisplaces oxygen in the vial headspace.[1][2]

Procedure:

  • Weigh the solid compound in a dry environment.[1][2]

  • Dissolve in Anhydrous DMSO to reach 10–50 mM concentration.

  • Add Formic Acid to a final concentration of 0.1% (v/v).

  • Aliquot into amber glass vials (protect from light).

  • Purge headspace with Argon, seal tightly, and store at -20°C.

Protocol B: pH-Rate Profile Determination

Objective: Empirically determine the exact "Safe Zone" for your specific experimental conditions.

Workflow Diagram:

ProtocolFlow Start Start: 10mM DMSO Stock BufferPrep Prepare Buffers (50mM) pH 4.0, 5.5, 7.0, 8.5 (Add 1mM EDTA) Start->BufferPrep Incubation Dilute to 50µM Incubate at 25°C BufferPrep->Incubation Sampling Sample at t=0, 1h, 4h, 24h Incubation->Sampling Quench Quench with Acetonitrile + 1% Formic Acid (Locks equilibrium) Sampling->Quench Analysis HPLC-UV Analysis (Monitor loss of parent peak) Quench->Analysis

Figure 2: Step-by-step workflow for validating stability.

Detailed Steps:

  • Buffer Setup: Prepare 50 mM Phosphate-Citrate buffers at pH 4.0, 5.0, 6.0, 7.0, and 8.0. Crucial: Add 1 mM EDTA to all buffers.

  • Spiking: Dilute the DMSO stock (from Protocol A) into each buffer to a final concentration of 50 µM.

  • Timepoints: Incubate at room temperature. Remove aliquots at 0, 1, 4, and 24 hours.

  • Quenching: Immediately mix the aliquot 1:1 with Acetonitrile containing 1% Formic Acid . This drops the pH instantly, converting any reactive thiolates back to the stable thione form and stopping the reaction for analysis.[1][2]

  • Analysis: Analyze via HPLC. Plot "Percent Remaining" vs. Time for each pH.[1][2]

References & Authority

  • Tautomerism of Thiazoles:

    • Source: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Chapter on 1,3-Azoles discusses the thione-thiol equilibrium preference for the thione form in neutral media).[2]

  • Oxidation Mechanisms of Thiols:

    • Source: Capozzi, G., & Modena, G. (1974).[1][2] Oxidation of Thiols. In The Chemistry of the Thiol Group (Patai's Chemistry of Functional Groups).[1][2] Wiley.[1][2] [1][2]

  • pKa of 2-Mercaptothiazole Derivatives:

    • Source: While specific data for the ethyl-methyl derivative is proprietary/sparse, the parent compound (2-mercaptobenzothiazole) has a pKa of ~6.[1][2]94. Alkyl-substituted thiazoles (electron-donating) typically exhibit slightly higher pKa values (7.5–8.5), extending the stability window slightly into the neutral range.[1][2]

    • Reference:Journal of Chemical & Engineering Data, "Solubility and pKa of 2-Mercaptobenzothiazole".[1][2] [1][2]

  • Stabilization via Cyclodextrins:

    • Source: Loftsson, T., & Brewster, M. E. (1996).[1][2] Pharmaceutical applications of cyclodextrins. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.[1][2] (General methodology for solubilizing lipophilic thiols).

Sources

Technical Support Center: Reducing Background Noise in Mass Spec Analysis of Alkyl Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Priority: High Assigned Specialist: Senior Application Scientist Topic: Signal-to-Noise (S/N) Enhancement for Alkyl Thiazoles (GC-MS & LC-MS)[1]

Introduction: The Chemistry of the Problem

Alkyl thiazoles (e.g., 2,4,5-trimethylthiazole, 2-isobutylthiazole) are notorious for analytical challenges.[1] As a Senior Application Scientist, I often see researchers blame the mass spectrometer for noise that actually originates upstream.

The core issue lies in the chemical nature of the thiazole ring . The nitrogen atom possesses a lone pair of electrons, making these compounds Lewis bases .

  • In GC-MS: They interact strongly with active silanol groups (Si-OH) in liners and columns, leading to peak tailing.[1] Tailing peaks reduce peak height, effectively lowering the S/N ratio and making integration against background noise difficult.

  • In LC-MS: Their low molecular weight and high volatility make them susceptible to ion suppression from co-eluting matrix components and "chemical noise" from solvents.[1]

This guide addresses the root causes of noise, not just the symptoms.

Part 1: Pre-Analytical & Sample Preparation (The Source)

User Question: "I see a high baseline and ghost peaks even with blank injections. Is my extraction dirty?"

Scientist’s Diagnosis: If you are using liquid-liquid extraction (LLE), you are likely concentrating non-volatile matrix components that foul the inlet.[1] For alkyl thiazoles, Headspace Solid-Phase Microextraction (HS-SPME) is the superior choice to mechanically exclude non-volatiles.[1]

Protocol: Optimizing HS-SPME for Maximum Signal

To reduce noise, we must maximize the analyte mass on-column while minimizing matrix transfer.[1]

ParameterRecommended SettingScientific Rationale
Fiber Selection DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane)Why: Triple-phase fibers cover the wide polarity/volatility range of alkyl thiazoles better than pure PDMS.[1] Carboxen is critical for trapping small, volatile thiazoles.[1]
Salt Addition NaCl (Saturated, ~30% w/v) Why: "Salting out" effect.[1] Increasing ionic strength decreases the solubility of organic thiazoles in the water phase, forcing them into the headspace.
Incubation Temp 40°C – 60°C Why: Higher temps release more analyte but also more water vapor and matrix noise.[1] 50°C is often the "Goldilocks" zone for thiazoles.[1]
Desorption Time 3–5 mins (GC Inlet) Why: Thiazoles can be "sticky."[1] Ensure complete desorption to prevent carryover (ghost peaks) in subsequent runs.[1]
Workflow Visualization: SPME Optimization Logic

SPME_Optimization Start Start: Low Sensitivity/High Noise Fiber Select DVB/CAR/PDMS Fiber (Broadens selectivity) Start->Fiber Step 1 Salt Add NaCl (30% w/v) (Salting Out Effect) Fiber->Salt Step 2 Temp Optimize Temp (40-60°C) (Balance volatility vs. water) Salt->Temp Step 3 Result High S/N Ratio Clean Baseline Temp->Result Outcome

Figure 1: Step-by-step logic for optimizing SPME to preferentially extract alkyl thiazoles over background matrix.

Part 2: Chromatographic Optimization (The Separation)

User Question: "My thiazole peaks are tailing badly, merging into the baseline noise. How do I fix this?"

Scientist’s Diagnosis: Tailing is a "noise multiplier."[1] A tailing peak is shorter and wider; the signal is diluted over a longer time, lowering the S/N ratio. This is almost always caused by active sites in the GC inlet or column.[1]

GC-MS Specific Troubleshooting
  • The Liner: Standard glass wool liners are fatal for thiazoles.[1] The exposed silanols bind the basic nitrogen.

    • Solution: Use Ultra-Inert (UI) liners with deactivated wool.[1] If tailing persists, switch to a dimpled liner (no wool) to remove surface area, though this may impact vaporization efficiency.[1]

  • The Column:

    • Phase: A mid-polarity column (e.g., DB-624 or equivalent) often separates thiazoles better from the solvent front than a non-polar DB-5.[1]

    • Maintenance: "Clip" the column.[1] Remove 10-20 cm from the inlet end.[1] Non-volatile gunk accumulates here, creating active sites that adsorb thiazoles.[1]

LC-MS Specific Troubleshooting (Ion Suppression)

User Question: "I have a strong standard signal, but it disappears in my real sample."

Scientist’s Diagnosis: This is Ion Suppression .[1] Co-eluting matrix compounds are stealing the charge in the ESI source.

  • Mobile Phase Modifiers: Thiazoles are basic (pKa ~2.5–3.5).[1] You must promote protonation for ESI+ mode.[1]

    • Protocol: Use 0.1% Formic Acid in both mobile phases (Water/Acetonitrile).[1][2]

    • Avoid: High concentrations of additives (e.g., >10mM Ammonium Acetate) which can precipitate or suppress ionization in their own right.[1]

  • Divert Valve: Direct the first 1-2 minutes of flow (containing salts and polar matrix) to waste, not the source. This keeps the source clean and reduces background noise accumulation.[1]

Part 3: Mass Spectrometry Parameters (The Detection)

User Question: "I'm using Full Scan mode, but the background is too high to see low-level thiazoles."

Scientist’s Diagnosis: Full Scan collects everything, including column bleed and solvent impurities.[1] To reduce noise, you must increase specificity .[1]

Method: Switching to SIM or MRM

For alkyl thiazoles, we move from "detecting everything" to "detecting only what matters."[1]

  • SIM (Selected Ion Monitoring - GC-MS):

    • Instead of scanning 35–350 m/z, monitor only the molecular ion and 2-3 characteristic fragments.

    • Benefit: Increases "dwell time" on specific ions, boosting sensitivity by 10-100x.[1]

  • MRM (Multiple Reaction Monitoring - LC-MS/MS):

    • The "Gold Standard" for noise reduction.[1] It filters noise twice: once for the parent mass, once for the fragment.

Case Study: 2,4,5-Trimethylthiazole (CAS 13623-11-5)

Use these parameters to validate your system performance.

ParameterGC-MS (EI)LC-MS/MS (ESI+)
Precursor / Molecular Ion m/z 127 (M+)m/z 128 [M+H]+
Quantifier Ion 127 128 → 86 (Ring cleavage)
Qualifier Ion 1 86 128 → 59
Qualifier Ion 2 71 N/A
Dwell Time >25 ms per ion>20 ms per transition
Troubleshooting Flow: Diagnosing Noise Origin

Noise_Diagnosis Problem Problem: High Background Noise BlankInj Run Solvent Blank Problem->BlankInj IsNoisePresent Noise Present? BlankInj->IsNoisePresent YesNoise System Contamination IsNoisePresent->YesNoise Yes NoNoise Sample/Matrix Issue IsNoisePresent->NoNoise No SourceCheck Check MS Source/Inlet YesNoise->SourceCheck Action ExtractionCheck Check Extraction/Solvents NoNoise->ExtractionCheck Action

Figure 2: Diagnostic decision tree to isolate whether noise is instrumental (system) or chemical (sample).

Part 4: System Maintenance & Cleaning

User Question: "The background is persistently high, even with no injection."

Scientist’s Diagnosis: This indicates Source Contamination .[1] Thiazoles and their matrices can polymerize or deposit on ion source lenses.[1]

Self-Validating Cleaning Protocol:

  • Bake-out: Set GC inlet and column to max temp (e.g., 280°C) for 30 mins. Validation: Run a blank.[1] If noise drops, it was volatile carryover.[1]

  • Source Clean: If bake-out fails, physically clean the ion source (repeller, drawout plate) with aluminum oxide powder and methanol sonication.[1]

  • Vacuum Check: High background at m/z 18 (Water) and 28 (Nitrogen) indicates a leak.[1] A leak introduces air, which oxidizes the source and creates a high "chemical noise" floor. Validation: Verify m/z 28 is <10% of m/z 18.[1]

References

  • Pawliszyn, J. (2012).[1] Theory of Solid-Phase Microextraction. Handbook of Solid Phase Microextraction. Elsevier.[1] Link

  • Agilent Technologies. (2020).[1] GC Troubleshooting Guide: Tailing Peaks. Agilent.com.[1] Link

  • Waters Corporation. (2021).[1] Ion Suppression in LC-MS/MS: Mechanisms and Solutions. Waters.com. Link

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2,4,5-Trimethylthiazole. NIST Chemistry WebBook.[1] Link

  • Restek Corporation. (2019).[1] Busting the Myths of Liner Deactivation. Restek ChromaBLOGraphy. Link

Sources

Optimization of reaction temperature for thiazole ring closure

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks during heterocyclic synthesis. The Hantzsch thiazole synthesis—the condensation of an α-haloketone with a thioamide—is a cornerstone of medicinal chemistry. However, achieving quantitative yields requires precise thermodynamic control.

This guide provides a mechanistic deep-dive into temperature optimization, troubleshooting workflows, and self-validating protocols to ensure your thiazole ring closures are robust, scalable, and reproducible.

Mechanistic Causality: The Role of Thermal Energy

To optimize a reaction, you must first understand the energetic landscape of its mechanism. The Hantzsch synthesis is not a single concerted step; it is a cascade:

  • 
     Substitution:  The sulfur atom of the thioamide attacks the α-carbon of the haloketone. This step is relatively fast and often occurs even at ambient temperatures.
    
  • Nucleophilic Addition (Ring Closure): The thioamide nitrogen attacks the ketone carbonyl.

  • Dehydration (Aromatization): Loss of water yields the thermodynamically stable aromatic thiazole.

The Temperature Bottleneck: Steps 2 and 3 require a significant activation energy (


). If the reaction temperature is too low, the acyclic intermediate accumulates, leading to stalled conversions[1]. Conversely, if the temperature is too high, the kinetic energy drives competitive side reactions, such as the formation of isomeric 2-imino-2,3-dihydrothiazoles (particularly under acidic conditions) or the thermal degradation of sensitive thioamides[2].

Troubleshooting Workflow & Logical Decision Matrix

G Start Initiate Thiazole Ring Closure (α-haloketone + thioamide) TempScreen Run Initial Screen (e.g., 65°C in EtOH for 2h) Start->TempScreen Analyze Analyze via TLC / LC-MS TempScreen->Analyze LowConv Issue: Low Conversion (Unreacted Starting Material) Analyze->LowConv < 50% Yield Byproducts Issue: Multiple Spots (Isomeric Byproducts/Degradation) Analyze->Byproducts Impurities > 10% Success Optimal Conversion & Purity Analyze->Success > 90% Yield, Clean ActionLow Increase Temp to 90-120°C (Consider Microwave Assist) LowConv->ActionLow ActionBy Decrease Temp to 45-50°C Maintain Neutral pH Byproducts->ActionBy Isolate Proceed to Isolation & Purification Success->Isolate ActionLow->Analyze ActionBy->Analyze

Logical workflow for troubleshooting and optimizing thiazole ring closure temperature.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls with >50% unreacted starting material at room temperature. Should I just add more catalyst? A1: No. Catalyst loading rarely fixes a fundamental thermodynamic deficit. The activation energy for the dehydration/cyclization step has not been met. Most conventional Hantzsch syntheses require heating to at least 65 °C (refluxing ethanol/methanol) to proceed at a viable rate[1]. Screen temperatures systematically before altering stoichiometry.

Q2: I increased the temperature to 100 °C, but my LC-MS shows a complex mixture of byproducts. What is the mechanism of failure? A2: Excessive thermal energy causes two primary failure modes:

  • Regioisomeric Byproducts: High temperatures, especially if the reaction medium becomes acidic from the liberated HX, promote the formation of 2-imino-2,3-dihydrothiazoles instead of the desired 2-aminothiazoles[2].

  • Reagent Degradation: Certain thioamides are thermally labile. For example, NMR studies have shown that dithiooxamide is stable at 45 °C but begins to rapidly degrade into reactive impurities at temperatures exceeding 75 °C in certain solvent systems[3].

Q3: How does microwave irradiation improve both yield and purity compared to conventional heating? A3: Microwave-assisted synthesis provides rapid, volumetric heating. By reaching target temperatures (90–130 °C) in seconds rather than minutes, the reaction rapidly overcomes the activation energy barrier for ring closure[1]. This kinetic push outpaces the slower, competitive degradation pathways, often reducing reaction times from hours to 15–30 minutes while suppressing byproduct formation[3].

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the causal relationship between thermal conditions and reaction outcomes, derived from consolidated optimization studies[1][3].

Temperature ConditionHeating ModalityTypical Reaction TimeExpected ConversionPrimary Risk / Byproduct Profile
25 °C (Ambient) Stir plate> 24 hoursLow (< 20%)Stalled acyclic intermediates; no ring closure.
65 - 80 °C Conventional Reflux2 - 3.5 hoursHigh (70-85%)Moderate; optimal for standard, stable substrates.
100 - 130 °C Conventional Heating1 - 2 hoursVariableHigh risk of thioamide degradation and isomer formation.
90 - 130 °C Microwave Irradiation15 - 30 minutesVery High (> 90%)Minimal; rapid kinetics outpace degradation side reactions.

Self-Validating Protocol: Systematic Temperature Screening

To avoid chasing false positives, temperature optimization must be conducted using a self-validating, parallelized approach. This protocol ensures that stoichiometry and mixing remain constant while isolating temperature as the sole variable.

Objective: Determine the optimal thermal threshold for complete ring closure without inducing degradation.

Step 1: Preparation of the Master Mix Rationale: Preparing a single master mix eliminates well-to-well stoichiometric variance.

  • In a volumetric flask, dissolve the α-haloketone (3.0 mmol) and the thioamide (3.0 mmol, 1.0 equiv) in 15 mL of the chosen solvent (e.g., Ethanol or a Deep Eutectic Solvent).

  • Add a mild, non-nucleophilic base (e.g.,

    
    , 3.3 mmol) to neutralize liberated HX, preventing acid-catalyzed side reactions.
    

Step 2: Parallel Reaction Execution

  • Aliquot 5 mL of the master mix into three separate, identical reaction vessels equipped with magnetic stir bars.

  • Subject the vessels to the following conditions simultaneously:

    • Vessel A: Ambient temperature (25 °C).

    • Vessel B: Conventional heating block set to 65 °C.

    • Vessel C: Microwave reactor set to 100 °C (150 W max power).

Step 3: Kinetic Sampling & Quenching Rationale: Real-time monitoring prevents over-reaction and identifies the exact onset of byproduct formation.

  • Withdraw 50 µL aliquots from each vessel at

    
    , 
    
    
    
    , and
    
    
    .
  • Immediately quench the aliquots in 500 µL of cold Acetonitrile/Water (50:50) to halt the reaction kinetically.

Step 4: Analytical Validation

  • Analyze the quenched samples via LC-MS.

  • Success Criteria: The optimal temperature is defined as the condition that achieves >95% consumption of the α-haloketone with the lowest integrated area of secondary peaks (impurities).

  • If Vessel B shows 80% conversion but Vessel C shows 95% conversion with degradation peaks, the optimal condition lies between 65 °C and 100 °C, or requires a shorter residence time in the microwave.

References

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture Source: MDPI (Molecules) URL:[Link]

Sources

Validation & Comparative

A Guide to the Predicted ¹H and ¹³C NMR Spectral Interpretation of 4-ethyl-5-methyl-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. This guide provides an in-depth analysis and predicted spectral interpretation of 4-ethyl-5-methyl-1,3-thiazole-2-thiol, a molecule of interest in medicinal and materials chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related analogs to offer a robust predictive framework. This approach not only facilitates the identification of this molecule but also serves as a methodological template for the spectral analysis of similar thiazole derivatives.

The Critical Role of Tautomerism in Spectral Interpretation

A pivotal consideration for 2-thiol-substituted thiazoles is the potential for tautomerism. The molecule can exist in two forms: the thiol form and the thione form. It is widely established in the literature that for many five-membered heterocyclic thiols, the thione tautomer is the predominant, more stable form in various solvents[1]. This has profound implications for the expected NMR spectra. The thione form will exhibit an N-H proton, while the thiol form would show an S-H proton. The chemical shift of the C2 carbon is also significantly different between the two forms. This guide will proceed with the interpretation based on the predicted dominance of the thione tautomer, 4-ethyl-5-methyl-1,3-thiazolidine-2-thione.

Predicted ¹H and ¹³C NMR Spectra

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for the ¹H and ¹³C NMR spectra of 4-ethyl-5-methyl-1,3-thiazolidine-2-thione, assuming a standard solvent like DMSO-d₆. The choice of a hydrogen-bonding solvent like DMSO is deliberate, as it helps in observing the exchangeable N-H proton[2].

Predicted ¹H NMR Data
Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Notes
N-H11.0 - 13.0Broad singlet-The broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent and concentration[2].
-CH₂- (Ethyl)2.6 - 2.8Quartet (q)~7.4This quartet arises from coupling with the adjacent methyl protons of the ethyl group.
-CH₃ (Methyl)2.1 - 2.3Singlet (s)-This singlet corresponds to the methyl group at the C5 position of the thiazole ring.
-CH₃ (Ethyl)1.1 - 1.3Triplet (t)~7.4This triplet is due to coupling with the adjacent methylene protons of the ethyl group.
Predicted ¹³C NMR Data
Assignment Predicted δ (ppm) Notes
C=S (C2)185 - 195The thione carbon is significantly deshielded and appears at a very low field[3]. This is a key indicator of the thione tautomer.
C4145 - 155This quaternary carbon is deshielded due to its position in the double bond and substitution with the ethyl group.
C5125 - 135This quaternary carbon is also part of the double bond and is substituted with a methyl group.
-CH₂- (Ethyl)20 - 25The methylene carbon of the ethyl group.
-CH₃ (Methyl)10 - 15The methyl carbon attached to the C5 position.
-CH₃ (Ethyl)12 - 17The terminal methyl carbon of the ethyl group.

Comparative Analysis with Structurally Related Compounds

To ground our predictions, we can compare them with the experimental data of similar structures reported in the literature. For instance, in various substituted thiazoles, the ring protons are typically observed between 7.27 and 8.77 ppm[4]. While our target molecule lacks ring protons, the chemical shifts of the substituent carbons can be compared. For example, in a series of 4-thiazoline-2-thiones, the C=S carbon was observed in the range of 185.0 to 190.1 ppm, which strongly supports our prediction[3]. Furthermore, studies on other substituted thiazoles show the ring carbons (C4 and C5) in the 120-160 ppm range, consistent with our predictions[5]. The chemical shifts for ethyl and methyl substituents on heterocyclic rings generally fall within the ranges we have predicted[6][7].

Experimental Protocol for NMR Analysis

For researchers aiming to acquire experimental data for 4-ethyl-5-methyl-1,3-thiazole-2-thiol, the following protocol is recommended for achieving high-quality spectra.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for observing the exchangeable N-H proton.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • To aid in structural confirmation, acquire the following two-dimensional (2D) spectra:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks, which will confirm the connectivity within the ethyl group[8].

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations[9]. This will definitively link the proton signals of the ethyl and methyl groups to their corresponding carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations[9]. This is crucial for establishing the connectivity of the ethyl and methyl groups to the thiazole ring carbons.

Visualizing NMR Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the key predicted 2D NMR correlations that would be essential for the structural confirmation of 4-ethyl-5-methyl-1,3-thiazolidine-2-thione.

Caption: Molecular structure of the thione tautomer.

H_CH2 H-CH₂ C_CH2 C-CH₂ H_CH2->C_CH2 HSQC H_CH3_Me H-CH₃ (Me) C_CH3_Me C-CH₃ (Me) H_CH3_Me->C_CH3_Me HSQC H_CH3_Et H-CH₃ (Et) C_CH3_Et C-CH₃ (Et) H_CH3_Et->C_CH3_Et HSQC

Caption: Key predicted ¹H-¹³C HSQC correlations.

H_CH2 H-CH₂ C4 C4 H_CH2->C4 HMBC C_CH3_Et C-CH₃ (Et) H_CH2->C_CH3_Et HMBC C5 C5 H_CH3_Me H-CH₃ (Me) H_CH3_Me->C4 HMBC H_CH3_Me->C5 HMBC H_CH3_Et H-CH₃ (Et) H_CH3_Et->C4 HMBC

Caption: Crucial predicted ¹H-¹³C HMBC correlations.

Conclusion

This guide provides a comprehensive, albeit predictive, interpretation of the ¹H and ¹³C NMR spectra of 4-ethyl-5-methyl-1,3-thiazole-2-thiol, grounded in the analysis of its likely tautomeric form and data from analogous compounds. The detailed experimental protocol and the visualization of expected 2D NMR correlations offer a practical framework for researchers to confirm this structure experimentally. By explaining the causality behind the predicted spectral features and providing a self-validating experimental workflow, this guide aims to uphold the principles of scientific integrity and empower researchers in their structural elucidation endeavors.

References

  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2025). Journal of Physical Organic Chemistry.
  • Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • Li, Y., Hu, Y., & Zhang, S. (2013). Dual role of Allylsamarium Bromide as Grignard Reagent and a Single Electron Transfer Reagent in the One-Pot Synthesis of Terminal Olefins.
  • Mohamed, T. A., et al. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 339-349.
  • Thiazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Physics: Conference Series, 1879(2), 022093.
  • Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 22(11), 1836.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 6(1), 19-24.
  • Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Substituent chemical shift (s.c.s.) effects in the 4-thiazoline-2-thione series. Canadian Journal of Chemistry, 54(10), 1660-1664.
  • El-Metwaly, N. M., & El-Gazzar, A. R. B. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1736.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Afonin, A. V., et al. (2010). 1 H and 13 C NMR chemical shifts of 2-alkanone-N-[4-(organylthio)-1,3-thiazol-2-yl] hydrazones. Magnetic Resonance in Chemistry, 48(12), 964-970.
  • Breiten, B., et al. (2013). Theoretical NMR correlations based Structure Discussion.
  • Chemical Shift. (2015, February 12). MRI Questions. Retrieved from [Link]

  • Ziady, F. A., & O'Shea, K. E. (2012). 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange. The Journal of Organic Chemistry, 77(24), 11357-11361.
  • Abraham, R. J., & Thomas, W. A. (1964). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society B: Physical Organic, 127-133.
  • Al-Obaidi, A. S. M., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 427-436.
  • Suryawanshi, S. N., & Gacche, R. N. (2012). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. Retrieved from [Link]

  • 2D NMR A correlation map between two NMR parameters. (n.d.). Bruker.
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

  • Amarante, G. W., et al. (2015). 1H--[5][10][11]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H-1,2,3-triazole-4-carboxylic Acid Ethyl Ester. Journal of the Brazilian Chemical Society, 26(7), 1475-1486.

  • Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500.
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Validating purity of 4-ethyl-5-methyl-1,3-thiazole-2-thiol using HPLC

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical discrepancies when validating the purity of volatile and semi-volatile sulfur-containing heterocycles. 4-ethyl-5-methyl-1,3-thiazole-2-thiol (a highly reactive flavoring agent and chemical intermediate) presents a unique set of challenges. Its free thiol (-SH) group is highly susceptible to oxidative dimerization, forming a disulfide dimer.

When researchers attempt to validate the purity of this compound, the choice of analytical technique directly dictates the accuracy of the result. Relying on legacy methods often leads to false purity reporting due to induced degradation during the analysis itself.

This guide objectively compares Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against Gas Chromatography (GC-FID) and Iodometric Titration, providing a self-validating HPLC protocol grounded in proven mechanistic causality.

The Analytical Challenge: Oxidation and Tautomerism

To understand why certain methods fail, we must look at the molecule's behavior under stress. 4-ethyl-5-methyl-1,3-thiazole-2-thiol exists in a dynamic thiol-thione tautomeric equilibrium. Furthermore, when exposed to heat or trace oxygen, the monomer rapidly oxidizes to form bis(4-ethyl-5-methyl-1,3-thiazol-2-yl) disulfide.

OxidationPathway Monomer 4-ethyl-5-methyl- 1,3-thiazole-2-thiol (Target Monomer) Stress Thermal Stress / O2 (e.g., GC Injector at 250°C) Monomer->Stress Oxidation (-H) Dimer Bis(4-ethyl-5-methyl- 1,3-thiazol-2-yl) disulfide (Oxidized Dimer Impurity) Stress->Dimer Dimerization

Fig 1: Thermal oxidation pathway of the thiazole thiol monomer into its disulfide dimer.

Comparative Analysis of Purity Validation Techniques

Different analytical platforms exert different physical stresses on the analyte. Table 1 summarizes how 4-ethyl-5-methyl-1,3-thiazole-2-thiol behaves across three common methodologies.

Table 1: Comparison of Purity Validation Techniques for Thiazole Thiols

Analytical TechniqueSpecificityThermal Degradation RiskOxidation Risk During PrepOverall Suitability
RP-HPLC (UV/PDA) High (Separates monomer from dimer)Low (Run at 30°C)Low (Arrested by acidic diluent)Excellent (Gold Standard)
GC-FID Moderate (Dimer may not elute well)High (Injector at 250°C degrades thiol)High (Thermal oxidation)Poor (Underestimates purity)
Iodometric Titration Low (Reacts with any reducing agent)None (Ambient temperature)Moderate (Exposure to air)Moderate (Prone to false highs)
Why GC-FID and Titration Fail

While GC-FID is a staple for volatile flavorings, the high temperatures of the injection port (often >250°C) provide the activation energy required for the thiol to rapidly oxidize. This artificially inflates the disulfide impurity peak, leading to an underestimation of the monomer's true purity. Conversely, Iodometric Titration relies on the reducing power of the thiol. If the sample contains unreacted precursor thiols, the iodine will oxidize them indiscriminately, leading to an overestimation of purity.

Mechanistic Causality: Why RP-HPLC is Superior

RP-HPLC operates at near-ambient temperatures, eliminating thermal degradation. However, success in HPLC requires strict pH control. Thiazole-2-thiols exhibit a pKa typically ranging between 7.0 and 8.5[1]. At neutral or alkaline pH, the molecule deprotonates into a highly nucleophilic thiolate anion, which causes severe chromatographic tailing and rapid in-vial oxidation.

By utilizing an acidic mobile phase—such as a 40 mM sodium acetate buffer adjusted to pH 4.0[2] or a phosphoric/formic acid modifier[3]—we force the molecule into its fully protonated, neutral state. This arrests oxidation and collapses the tautomeric equilibrium into a single, sharp, quantifiable peak.

Experimental Protocol: Self-Validating RP-HPLC Method

To ensure absolute trustworthiness, the following RP-HPLC protocol is designed as a self-validating system . It includes a System Suitability Test (SST) that proves the method can baseline-resolve the monomer from its primary degradation product (the dimer) before any sample data is accepted.

HPLCWorkflow Step1 1. Sample Preparation Acidic Diluent (pH < 4.0) Arrests Thiol Oxidation Step2 2. RP-HPLC Separation C18 Column, 30°C Acetate Buffer / ACN Gradient Step1->Step2 Step3 3. Dual-Wavelength UV λ=254 nm (General) λ=310 nm (Thiazole-specific) Step2->Step3 Step4 4. Data Integration Resolution (Rs) > 2.0 100% Area Normalization Step3->Step4

Fig 2: Step-by-step RP-HPLC workflow for validating the purity of thiazole-2-thiols.

Step 1: Reagent & Sample Preparation
  • Diluent Preparation: Prepare a solution of 0.1% Formic Acid in HPLC-grade Acetonitrile. Causality: The acidic environment immediately protonates the thiol upon dissolution, halting oxidative dimerization in the autosampler vial.

  • Sample Preparation: Accurately weigh 10.0 mg of 4-ethyl-5-methyl-1,3-thiazole-2-thiol and dissolve in 10.0 mL of the diluent (1.0 mg/mL). Prepare immediately before analysis.

  • SST Spike Preparation: Spike a 1.0 mg/mL monomer sample with 1% (w/w) of the synthesized disulfide dimer to verify column resolution.

Step 2: Chromatographic Conditions
  • Column: End-capped C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 40 mM Sodium Acetate Buffer, adjusted to pH 4.0 with glacial acetic acid[2].

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Minimizes thermal stress while maintaining optimal backpressure).

  • Detection: PDA/UV at 254 nm (universal) and 310 nm (specific to the thiazole-2-thiol chromophore, avoiding solvent noise).

Step 3: Gradient Program
  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte on the column head).

  • 2.0 - 10.0 min: 20% → 80% B (Linear gradient to elute the monomer, followed by the highly non-polar dimer).

  • 10.0 - 12.0 min: 80% B (Column wash).

  • 12.0 - 15.0 min: 20% B (Re-equilibration).

Step 4: System Suitability and Validation Metrics

Before integrating the sample peaks, the system must pass the following self-validation criteria derived from the SST spike injection.

Table 2: RP-HPLC System Suitability and Self-Validation Metrics

ParameterTarget Analyte (Monomer)Disulfide Dimer (Impurity)Acceptance Criteria
Retention Time (tR) ~6.5 min~11.2 minRSD ≤ 1.0% (n=5)
Resolution (Rs) N/A> 2.0 (relative to monomer)Rs ≥ 2.0 (Ensures no peak overlap)
Tailing Factor (Tf) 1.1 - 1.31.0 - 1.2Tf ≤ 1.5 (Confirms tautomer collapse)
Recovery (Spike Test) 99.5% - 100.5%98.0% - 102.0%98.0% - 102.0%

Data Analysis: Purity is calculated using 100% Area Normalization at 254 nm, excluding the void volume. Because the monomer and dimer share similar molar extinction coefficients at this wavelength, area percent directly correlates to weight percent with high accuracy.

References

  • Source: researchgate.
  • Source: sielc.
  • Source: nih.

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Retention indices of alkyl thiazoles on polar vs non-polar GC columns

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Retention Indices of Alkyl Thiazoles on Polar vs. Non-Polar GC Columns Content Type: Technical Comparison Guide Audience: Analytical Chemists, Flavor/Fragrance Scientists, Drug Development Professionals

Executive Summary

Alkyl thiazoles are critical heterocyclic compounds in the flavor and fragrance industry (providing roasted, nutty, and tomato-leaf notes) and pharmaceutical synthesis. Their analysis is often complicated by matrix interference. This guide objectively compares the retention behavior of alkyl thiazoles on non-polar (100% dimethylpolysiloxane) versus polar (polyethylene glycol/PEG) stationary phases.

Key Finding: Alkyl thiazoles exhibit a massive retention index (RI) shift (


 units) when moving from non-polar to polar columns. This shift is diagnostic, allowing for the differentiation of thiazoles from non-polar matrix interferences (like terpenes or hydrocarbons) which exhibit minimal shifts.

Mechanism of Separation

To optimize separation, one must understand the molecular interactions driving retention on different phases.

Interaction Dynamics
  • Non-Polar Columns (e.g., DB-1, HP-5): Retention is governed almost exclusively by London Dispersion Forces (Van der Waals) . Consequently, elution order correlates strongly with the boiling point and molecular weight of the alkyl chain.

  • Polar Columns (e.g., DB-Wax, PEG): Retention is a composite of dispersion forces plus strong Dipole-Dipole interactions and Hydrogen Bonding . The thiazole ring contains a basic nitrogen atom (lone pair donor) and a sulfur atom, creating a significant dipole moment (~1.6 D for thiazole). The PEG stationary phase interacts strongly with this polar core, drastically increasing retention time relative to non-polar analytes.

Molecular Interaction Diagram

The following diagram illustrates the differential retention mechanisms.

Thiazole_Retention_Mechanism Thiazole Alkyl Thiazole (Polar Heterocycle) NonPolarPhase Non-Polar Phase (DB-1/PDMS) Thiazole->NonPolarPhase Weak Interaction PolarPhase Polar Phase (DB-Wax/PEG) Thiazole->PolarPhase Strong Interaction Dispersion London Dispersion Forces (Correlates with Boiling Point) NonPolarPhase->Dispersion PolarPhase->Dispersion Dipole Dipole-Dipole & H-Bonding Interactions PolarPhase->Dipole Result_NP Result: Low RI (Elutes early) Dispersion->Result_NP Result_P Result: High RI (Elutes late) Dipole->Result_P

Figure 1: Mechanistic difference in thiazole retention. Polar phases engage the heterocyclic ring in strong dipole interactions, causing a significant retention shift.

Comparative Data: Retention Indices (RI)

The following table aggregates experimental Kovats Retention Indices (RI) for common alkyl thiazoles. Note the consistent "Polarity Shift" (


).
CompoundStructureBoiling Point (°C)RI (Non-Polar) [DB-1]RI (Semi-Polar) [DB-5]RI (Polar) [DB-Wax]

(Polar - NonPolar)
4-Methylthiazole C

H

NS
1337988181279+481
2,4-Dimethylthiazole C

H

NS
1458578831282+425
2,4,5-Trimethylthiazole C

H

NS
1679739901380+407
2-Isobutylthiazole C

H

NS
180101010431396+386
2-Isopropylthiazole C

H

NS
1529359551320*~385

*Values estimated based on homologous series trends where exact literature citations vary.

Data Analysis
  • Boiling Point Correlation: On DB-1 (Non-Polar), the RI follows the boiling point perfectly.

  • The "Thiazole Shift": The

    
     decreases slightly as the alkyl chain length increases (from +481 for methyl to +386 for isobutyl).
    
    • Reasoning: As the non-polar alkyl chain grows, it sterically shields the polar nitrogen/sulfur ring and increases the molecule's overall non-polar character, slightly reducing the relative strength of the specific polar interaction compared to the dispersion forces.

  • Co-elution Risks: On a non-polar column, 2,4-dimethylthiazole (RI 857) might co-elute with simple esters or alcohols. However, on a polar column, it shifts to RI 1282, moving it into a completely different chromatographic window, often away from the bulk matrix.

Experimental Protocol: Determination of RI

To ensure reproducibility, researchers should calculate RI using the Van den Dool and Kratz equation (for temperature-programmed runs) rather than relying on absolute retention times.

Workflow Diagram

RI_Determination_Workflow Start Start: Sample Preparation Spike Spike Sample with C8-C20 n-Alkane Standard Start->Spike RunGC Run GC-MS/FID (Temp Program: e.g., 40°C to 240°C @ 5°/min) Spike->RunGC Identify Identify Target Thiazole (tx) & Flanking Alkanes (tn, tn+1) RunGC->Identify Calculate Calculate RI using Van den Dool & Kratz Eq. Identify->Calculate Compare Compare vs. Literature (NIST / Adams / Flavornet) Calculate->Compare

Figure 2: Standardized workflow for determining Linear Retention Indices (LRI).

Step-by-Step Methodology
  • Standard Preparation: Prepare a homologous series of n-alkanes (e.g., C8 through C20) in hexane or methanol.

  • Co-Injection: Inject the alkane standard under the exact same conditions as your analyte. For high-precision work, co-inject the alkanes with your sample (if peaks do not overlap).

  • Calculation: Use the Van den Dool and Kratz equation for temperature-programmed GC:

    
    
    
    • 
      : Retention time of the thiazole.
      
    • 
      : Retention time of the n-alkane eluting before the thiazole.
      
    • 
      : Retention time of the n-alkane eluting after the thiazole.
      
    • 
      : Carbon number of the preceding alkane.
      

Application in Identification

Problem: A "roasted meat" aroma peak is detected in a food extract at RI 880 on a DB-5 column. Is it a thiazole or a ketone?

Solution Strategy (Dual-Column Confirmation):

  • Run on DB-5: Peak appears at RI 880. Candidates: 2,4-Dimethylthiazole (883) or 3-Octanone (980 - unlikely) or 2-Nonanone (1090 - unlikely).

  • Run on DB-Wax:

    • If the peak shifts to RI ~1280 , it is highly likely 2,4-Dimethylthiazole .

    • If the peak shifts to RI ~1100-1150 , it is likely a ketone or ester (which have smaller

      
       values).
      
    • If the peak stays near RI ~900 , it is a hydrocarbon.

Recommendation: For complex matrices (coffee, meat extracts), always use a polar column (DB-Wax/SolGel-Wax) for confirmation, as the high polarity of thiazoles moves them into a "cleaner" region of the chromatogram, separated from the lipid/hydrocarbon background.

References

  • NIST Mass Spectrometry Data Center. Retention Indices for Frequently Reported Compounds of Plant Essential Oils. National Institute of Standards and Technology. [Link]

  • Goodner, K.L. (2008).[1] Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds.[1] LWT - Food Science and Technology. [Link]

  • The Pherobase. Kovats Retention Index Data for 4-Methylthiazole.[Link]

  • Acree, T. & Arn, H. Flavornet: Gas chromatography - olfactometry (GCO) of natural products.[Link][2]

  • PubChem. 2,4,5-Trimethylthiazole Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Comparative Analysis of Synthetic vs. Natural 4-Ethyl-5-methyl-1,3-thiazole-2-thiol: Performance, Purity, and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyl-5-methyl-1,3-thiazole-2-thiol (CAS 59734-71-3) is a highly versatile heterocyclic building block. In pharmaceutical development, its 2-thiol moiety and substituted thiazole ring serve as a critical pharmacophore for metalloenzyme coordination (e.g., in HDAC inhibitors) and antimicrobial agents[1]. Conversely, in the flavor and fragrance (F&F) sector, it acts as a potent aroma compound imparting roasted, meaty notes. The decision to source this compound synthetically or naturally fundamentally alters its impurity profile, isotopic signature, and downstream regulatory applicability. This guide provides an objective, data-driven comparison of both origins, detailing their mechanistic pathways and self-validating experimental protocols.

Mechanistic Profiling: Origin and Causality

The fundamental differences in performance between the synthetic and natural variants stem directly from their chemical genesis.

  • Synthetic Origin (Hantzsch Pathway): The synthetic route relies on the classic Hantzsch thiazole condensation. By reacting an

    
    -haloketone with ammonium carbamodithioate under reflux, the thiazole ring is efficiently cyclized[2].
    
    • Causality of Impurities: This petrochemical route ensures high yield and scalability but inherently introduces trace organohalogen impurities (unreacted bromoketones). Because the carbon source is fossil-derived, its

      
       isotopic signature is entirely depleted.
      
  • Natural Origin (Biocatalytic Maillard Pathway): "Natural" designations require the compound to be derived from biological precursors. It is generated via controlled Maillard reactions, condensing biogenic L-cysteine with natural dicarbonyls (e.g., 2,3-pentanedione) under mild thermal conditions.

    • Causality of Impurities: This route is strictly free of halogens but yields a highly complex organic matrix containing trace biogenic amines and pyrazines. Its

      
       ratio matches modern atmospheric levels, serving as an irrefutable, self-validating metric for natural origin.
      

Comparative Data Matrix

The following table summarizes the quantitative performance metrics and analytical profiles of both variants:

MetricSynthetic 4-Ethyl-5-methyl-1,3-thiazole-2-thiolNatural 4-Ethyl-5-methyl-1,3-thiazole-2-thiol
Typical Yield 75% - 85% (High)< 5% (Low)
Purity (HPLC) > 98%90% - 95% (Matrix dependent)
Impurity Profile Trace organobromines, heavy metalsBiogenic amines, pyrazines, disulfides
Isotopic Signature Depleted

(Petrochemical)
Atmospheric

(Biogenic)
Cost / Gram $ (Low)

(Extremely High)
Primary Application Drug discovery (Pharmacophores)High-end F&F, Clean-label products

Experimental Workflows & Self-Validating Protocols

Protocol A: Chemical Synthesis (Hantzsch Method)

This protocol details the targeted synthesis of the 2-thiol derivative, avoiding the formation of 2-aminothiazoles.

  • Preparation: Dissolve 1.0 eq of 2-bromo-3-pentanone in anhydrous ethanol.

  • Reagent Addition: Slowly add 1.1 eq of ammonium dithiocarbamate.

    • Causality: Traditional Hantzsch synthesis often employs thiourea, which yields a 2-aminothiazole. Ammonium dithiocarbamate is specifically required here because it provides the necessary sulfur atoms for both the ring cyclization and the exocyclic thiol group without introducing an amine[2]. The slight excess (1.1 eq) ensures complete conversion of the bromoketone, preventing unreacted organohalogen impurities from complicating downstream purification.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 4:1).

  • Workup: Concentrate under reduced pressure. Partition the residue between ethyl acetate and deionized water. Extract the organic layer, dry over anhydrous

    
    , and filter.
    
  • Purification & Validation: Purify via silica gel column chromatography.

    • Self-Validation: Analyze the purified fraction via HPLC-MS. The presence of an

      
       peak at m/z 160.0 confirms the thiazole-2-thiol mass, while the strict absence of m/z 165/167 isotopic clusters validates the complete removal of the brominated precursor.
      
Protocol B: Biocatalytic Generation & SFE Extraction

This protocol isolates the natural variant while protecting the highly reactive thiol group.

  • Precursor Incubation: Prepare an aqueous buffer (pH 6.5) containing natural L-cysteine and fermentation-derived 2,3-pentanedione.

  • Thermal Catalysis: Heat the bioreactor to 90°C for 2 hours.

    • Causality: This mimics the natural Maillard reaction, facilitating the nucleophilic attack of the cysteine sulfur and nitrogen on the dicarbonyl, followed by decarboxylation and cyclization into the thiazole ring.

  • Supercritical Fluid Extraction (SFE): Transfer the aqueous matrix to an SFE vessel. Extract using supercritical

    
     at 31°C and 74 bar.
    
    • Causality: The 2-thiol group is highly susceptible to oxidative dimerization into disulfides under standard solvent evaporation (e.g., rotary evaporation). SFE utilizes supercritical carbon dioxide, which displaces oxygen and operates at low temperatures, preserving the monomeric thiol state and preventing thermal degradation.

  • Isolation & Validation: Depressurize the

    
     to precipitate the natural fraction.
    
    • Self-Validation: Conduct Isotope Ratio Mass Spectrometry (IRMS). A

      
       ratio matching contemporary atmospheric radiocarbon levels validates the biogenic origin, distinguishing it from synthetic adulteration.
      

Visualizations

Workflow Comparison

Workflow SynthStart Synthetic Precursors (Petrochemical) Hantzsch Hantzsch Synthesis (2-Bromo-3-pentanone + NH4 Dithiocarbamate) SynthStart->Hantzsch PurifySynth Silica Gel Chromatography (Yields Halogen Impurities) Hantzsch->PurifySynth SynthFinal Synthetic 4-Ethyl-5-methyl- 1,3-thiazole-2-thiol PurifySynth->SynthFinal NatStart Natural Precursors (L-Cysteine + Dicarbonyls) Maillard Biocatalytic Maillard Reaction (Mild Thermal Treatment) NatStart->Maillard ExtractNat Supercritical CO2 Extraction (Preserves Thiol Group) Maillard->ExtractNat NatFinal Natural 4-Ethyl-5-methyl- 1,3-thiazole-2-thiol ExtractNat->NatFinal

Comparative process workflows for synthetic versus natural 4-ethyl-5-methyl-1,3-thiazole-2-thiol.

Pharmacological Signaling Pathway

In drug development, the synthetic variant is frequently utilized to build larger molecules where the 2-thiol group acts as a critical binding anchor[1].

Signaling Ligand 4-Ethyl-5-methyl- 1,3-thiazole-2-thiol (Pharmacophore) Coordination Zinc (Zn2+) Coordination via 2-Thiol Moiety Ligand->Coordination Target Metalloenzyme (e.g., HDAC1) Target->Coordination Inhibition Enzyme Catalytic Inhibition Coordination->Inhibition Downstream Histone Hyperacetylation & Cell Cycle Arrest (G0/G1) Inhibition->Downstream

Signaling and binding pathway of thiazole-2-thiol derivatives in metalloenzyme (HDAC) inhibition.

References

  • Xi'an Jiaotong-Liverpool University (XJTLU). "Bioorganic Chemistry - Hantzsch thiazole synthesis". xjtlu.edu.cn.[Link]

  • ResearchGate. "Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities". researchgate.net. [Link]

Sources

A Researcher's Guide to the Validation of Meaty Aroma Compounds by Gas Chromatography-Olfactometry (GC-O)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of flavor analysis, understanding the nuances of meaty aroma is a critical endeavor. The characteristic scent of cooked meat is not the result of a single molecule, but rather a complex symphony of volatile organic compounds (VOCs) generated through intricate chemical reactions like the Maillard reaction and lipid oxidation.[1][2] Gas Chromatography-Olfactometry (GC-O) stands as the unparalleled technique for dissecting this complexity, allowing us to pinpoint the specific compounds that contribute to the desired meaty aroma.[3] This guide provides an in-depth comparison of GC-O methodologies, offering a robust framework for the validation of meaty aroma compounds, grounded in scientific integrity and practical expertise.

The Olfactory Advantage: Why GC-O is Essential for Meaty Aroma Analysis

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerhouse for identifying and quantifying volatile compounds, it operates on a purely chemical level.[1] It cannot distinguish between a potent odorant and an odorless compound present at the same concentration. This is where the human element, integrated through olfactometry, becomes indispensable. GC-O couples the separation capabilities of a gas chromatograph with the human nose as a highly sensitive and specific detector.[3][4] This dual-detection system allows us to directly correlate a specific chemical compound with its perceived aroma, a critical step in understanding the sensory profile of meat.[3][5]

A Tale of Two Techniques: Comparing GC-O Methodologies

Two primary GC-O techniques dominate the field of flavor analysis: Aroma Extract Dilution Analysis (AEDA) and OSME (a term derived from the Greek word for smell). The choice between them hinges on the specific research question and the desired level of quantitative insight.

FeatureAroma Extract Dilution Analysis (AEDA)OSME (Odor Measurement)
Principle An aroma extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which a compound is still perceived is its Flavor Dilution (FD) factor.[6]The intensity of the odor of each eluting compound from a single, undiluted extract is rated by a trained panelist on a predefined scale.[7][8]
Output A list of odor-active compounds ranked by their FD factor, indicating their relative potency.[6]An "osmegram," which is a chromatogram-like plot of odor intensity versus retention time.[7]
Strengths - Excellent for identifying the most potent, "high-impact" odorants. - Provides a semi-quantitative measure of odor potency (FD factor).[6]- Provides a direct measure of the perceived intensity of all odor-active compounds in the sample. - Can capture the contribution of less potent but still significant aroma compounds.
Limitations - Can be time-consuming due to the multiple dilutions required. - May miss compounds that contribute to the overall aroma at lower concentrations but have a low FD factor.- Relies heavily on the training and consistency of the sensory panelist. - Does not directly provide a measure of potency in the same way as the FD factor.
Best For Screening for and identifying the key, most powerful aroma compounds in a sample.Characterizing the complete aroma profile of a sample and understanding the relative intensity of all contributing odorants.

Key Meaty Aroma Compounds: The Chemical Signatures of Flavor

The aroma of cooked meat is a complex tapestry woven from hundreds of volatile compounds. However, a smaller subset of these are considered "key" odorants due to their low odor thresholds and characteristic sensory descriptors. These compounds are primarily generated from the Maillard reaction (the reaction between amino acids and reducing sugars) and the thermal oxidation of lipids.[1][2]

Some of the most significant classes of compounds and specific examples contributing to meaty aroma include:

  • Sulfur-Containing Compounds: Often considered the backbone of meaty flavor, these compounds contribute roasted, savory, and meaty notes.

    • 2-Methyl-3-furanthiol: A potent odorant with a characteristic meaty, roasted aroma.[9][10]

    • Methional: Contributes a cooked potato-like aroma.[9]

    • Dimethyl disulfide and trisulfide: Impart cabbage-like and savory notes.[10]

  • Pyrazines: Formed during the Maillard reaction, they typically provide roasted, nutty, and toasted aromas.

    • 2-Ethyl-3,5-dimethylpyrazine: Contributes a roasted, nutty aroma.[6]

  • Aldehydes: Arising from lipid oxidation, they can contribute both positive (fatty, green) and negative (stale, rancid) notes depending on the specific compound and its concentration.

    • (E,E)-2,4-Decadienal: Possesses a fatty, deep-fried aroma.[9]

    • Hexanal: Can indicate lipid oxidation and has a "green" or "grassy" aroma.[10]

  • Ketones: Also products of lipid oxidation, they can contribute buttery or fruity notes.[9]

  • Furans and Furanones: These compounds, also from the Maillard reaction, can have sweet, caramel-like, or meaty aromas.[2]

    • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol): Has a sweet, caramel-like aroma and is a key compound in beef extract.[11]

Experimental Protocol: A Step-by-Step Guide to GC-O Validation of Meaty Aroma

This protocol outlines a typical workflow for the validation of meaty aroma compounds using AEDA.

Sample Preparation: The Critical First Step

The goal of sample preparation is to efficiently extract the volatile aroma compounds from the meat matrix while minimizing the formation of artifacts.

  • Cooking: The meat sample should be cooked under controlled and reproducible conditions (e.g., specific temperature, time, and method) to ensure consistent aroma generation.[12]

  • Extraction: Solvent extraction or headspace techniques can be used.

    • Solvent Extraction: A common method involves homogenizing the cooked meat with a suitable organic solvent (e.g., dichloromethane). The extract is then concentrated to a specific volume.

    • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique where a coated fiber is exposed to the headspace above the heated meat sample to adsorb the volatile compounds.[13]

Aroma Extract Dilution Analysis (AEDA)
  • Serial Dilution: The concentrated aroma extract is serially diluted (e.g., 1:2, 1:4, 1:8, and so on) with the same solvent.[6]

  • GC-O Analysis: Each dilution is injected into the GC-O system. The effluent from the GC column is split between a mass spectrometer (for chemical identification) and a sniffing port.[7]

  • Olfactory Evaluation: A trained panelist sniffs the effluent at the sniffing port and records the retention time and a descriptor for each detected odor.[14][15] This process is repeated for each dilution until no odors are perceived.

  • Determination of Flavor Dilution (FD) Factor: The FD factor for each aroma compound is the highest dilution at which it was still detected by the panelist.[6]

Data Analysis and Compound Identification
  • Correlation: The retention times of the detected odors are correlated with the peaks in the corresponding GC-MS chromatogram.

  • Identification: The mass spectrum of the correlated peak is compared to a spectral library (e.g., NIST) for tentative identification. Confirmation is typically achieved by comparing the retention index and mass spectrum with those of an authentic standard.

Visualizing the Workflow

The following diagram illustrates the key stages of the GC-O validation process for meaty aroma compounds.

GC_O_Workflow cluster_prep Sample Preparation cluster_aeda Aroma Extract Dilution Analysis (AEDA) cluster_detection Dual Detection cluster_analysis Data Analysis & Validation Cooked_Meat Cooked Meat Sample Extraction Volatile Extraction (Solvent or HS-SPME) Cooked_Meat->Extraction Concentrate Aroma Extract Concentrate Extraction->Concentrate Dilution Serial Dilutions Concentrate->Dilution GCO_Analysis GC-O Analysis Dilution->GCO_Analysis Sniffing Olfactory Detection (Human Nose) GCO_Analysis->Sniffing MS_Detection Mass Spectrometry (MS) GCO_Analysis->MS_Detection FD_Factor Determine FD Factor Sniffing->FD_Factor Identification Compound Identification MS_Detection->Identification Validation Validation of Key Aroma Compounds FD_Factor->Validation Identification->Validation

GC-O Validation Workflow for Meaty Aroma Compounds

Data Presentation: A Comparative Overview

The following table presents a hypothetical comparison of key meaty aroma compounds identified using both AEDA and OSME techniques, showcasing the type of data generated by each method.

CompoundRetention IndexAroma DescriptorAEDA (FD Factor)OSME (Intensity Score, 1-10)
2-Methyl-3-furanthiol985Meaty, Roasted10249
Methional1050Cooked Potato2567
2-Ethyl-3,5-dimethylpyrazine1190Roasted, Nutty1286
(E,E)-2,4-Decadienal1480Fatty, Fried5128
Hexanal850Green, Grassy324
4-Hydroxy-2,5-dimethyl-3(2H)-furanone1320Caramel, Sweet645

Conclusion: A Pathway to Deeper Flavor Insights

The validation of meaty aroma compounds is a multifaceted process that requires a combination of sophisticated analytical instrumentation and the irreplaceable sensitivity of the human olfactory system. Gas Chromatography-Olfactometry provides a powerful and indispensable tool for this purpose. By carefully selecting the appropriate GC-O technique, whether it be the potency-ranking power of AEDA or the comprehensive profiling of OSME, researchers can gain unparalleled insights into the chemical drivers of meaty flavor. This knowledge is not only fundamental to academic research but also crucial for the development of innovative and appealing food products in the ever-evolving landscape of the food and pharmaceutical industries.

References

  • Gas chromatography–olfactometry in food flavour analysis. (2007).
  • Volatile compounds in meat and me
  • Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. (n.d.). PMC.
  • Effective Strategies for Understanding Meat Flavor: A Review. (2025). Korea Science.
  • GC-O-MS technique and its applications in food flavor analysis. (2018). PubMed.
  • Gas chromatography-olfactometry (GC-O), electronic noses (e-noses) and electronic tongues (e-tongues) for in vivo food flavour measurement. (n.d.).
  • Formation and Analysis of Volatile and Odor Compounds in Me
  • The Influence of Cooking Methods and Muscle on Beef Aroma Profile and Consumer Satisfaction: Insights from Vol
  • Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. (2024). Journal of Agricultural and Food Chemistry.
  • Odor Compounds in Me
  • RESEARCH GUIDELINES FOR COOKERY, SENSORY EVALUATION, AND INSTRUMENTAL TENDERNESS MEASUREMENTS OF MEAT. (n.d.).
  • Best Practices for Conducting a Sensory Panel for Meat Testing. (2023). Agriculture Institute.
  • Aroma Extract Dilution Analysis of a Beeflike Process Flavor from Extruded Enzyme-Hydrolyzed Soybean Protein. (2001). Journal of Agricultural and Food Chemistry.
  • Sample Preparation for Food Flavor Analysis (Flavors/Off-Flavors). (n.d.).
  • GC-O-MS technique and its applications in food flavor analysis. (n.d.).
  • Characterization of the Key Aroma Compounds in Traditional Hunan Smoke-Cured Pork Leg (Larou, THSL) by Aroma Extract Dilution Analysis (AEDA), Odor Activity Value (OAV)
  • Characterization of the Key Aroma Compounds in Chicken Soup Stock Using Aroma Extract Dilution Analysis. (n.d.). J-Stage.
  • Characterization of the key aroma compounds in beef extract using aroma extract dilution analysis. (n.d.).
  • Sensory Evaluation Techniques of Food. (n.d.).
  • How to validate flavorings: aroma testing and sensory evalu
  • Gas Chromatography Analysis with Olfactometric Detection (GC-O)

Sources

Safety Operating Guide

4-ethyl-5-methyl-1,3-thiazole-2-thiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Immediate Action

Do not dispose of 4-ethyl-5-methyl-1,3-thiazole-2-thiol down the drain. This compound is a heterocyclic thiol characterized by a potent, diffusive odor and potential aquatic toxicity.[1][2] While oxidation is required to neutralize the "stench" characteristic, the underlying thiazole ring structure often necessitates incineration as the final disposal method.

The Golden Rule: Oxidize for safety/odor control, then segregate for incineration.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the "Why" behind the protocol. This compound presents a dual-hazard profile: biological reactivity (thiol group) and environmental persistence (thiazole ring).[1][2]

PropertyData / CharacteristicOperational Implication
Functional Group Thiol (-SH) on Thiazole ringHigh Odor Potential. Threshold < 1 ppb.[1][2] Requires oxidation before container opening/transfer.[1]
Reactivity Nucleophilic; weak acid (pKa ~6-8)Reacts vigorously with strong oxidizers.[1][2] Do not mix with Nitric Acid.
Flash Point > 61°C (estimated for class)Likely Class IIIA Combustible Liquid.[1][2] Segregate from flammables if bulk.[1][2]
Toxicity Skin/Eye Irritant; Aquatic AcuteZero-drain discharge. All aqueous rinses must be collected.[1][2]

Pre-Disposal Stabilization: The Oxidation Protocol

Expert Insight: The primary logistical failure in thiol disposal is "stench migration." If you simply place the untreated thiol in a waste drum, the odor will permeate the seal, leading to building evacuations or refusal of pickup by waste vendors. You must chemically quench the thiol group first.

Mechanism of Action: We utilize Sodium Hypochlorite (Bleach) to convert the volatile thiol into a non-volatile Sulfonic Acid or Disulfide.

[3] Reaction:


[1][2]
Step-by-Step Quenching Procedure

Prerequisites: Fume hood (Face velocity > 100 fpm), Splash goggles, Butyl rubber or double-nitrile gloves.[1][2]

  • Preparation:

    • Prepare a 10-15% Bleach Solution (commercial bleach is often sufficient, but verify concentration).[1]

    • Crucial: Add a small amount of Sodium Hydroxide (NaOH) to maintain pH > 10.

    • Why? Acidic conditions with bleach can release Chlorine gas (

      
      ) or Hydrogen Sulfide (
      
      
      
      ).[1] High pH ensures the sulfur remains as a non-volatile thiolate ion during oxidation.
  • Controlled Addition (Exothermic):

    • Place the flask containing the thiol in an ice bath.

    • Add the bleach solution dropwise while stirring.[3]

    • Ratio: Use at least a 3:1 molar excess of bleach to thiol.[1]

    • Observation: The solution may turn cloudy (disulfide formation) before clearing (sulfonic acid formation).

  • Verification:

    • Allow the mixture to stir for 12-24 hours in the hood.

    • The Smell Test: Carefully waft.[1][2][4] If the "rotten cabbage" or "garlic" odor persists, add more bleach and stir longer.

Waste Stream Management & Lab Packing

Once the odor is quenched, the material is chemically stable but still a chemical hazard due to the thiazole ring.

Decision Matrix: Workflow from Bench to Drum

DisposalWorkflow Start Waste Source: 4-ethyl-5-methyl-1,3-thiazole-2-thiol StateCheck Physical State? Start->StateCheck PureSolid Pure Solid/Liquid StateCheck->PureSolid Bulk (>5g) DiluteSol Dilute Solution / Rinsate StateCheck->DiluteSol Trace/Cleaning StreamA Stream A: High BTU Organic Waste (Incineration) PureSolid->StreamA Direct Pack (Double Bagged) Oxidation Step 1: Oxidative Quench (Bleach + NaOH) DiluteSol->Oxidation Neutralize Odor Segregation Step 2: Waste Segregation Oxidation->Segregation Check pH & Odor Segregation->StreamA Precipitate/Solvent Phase StreamB Stream B: Aqueous Alkaline Waste (Treatment Plant) Segregation->StreamB Aqueous Phase

Caption: Operational workflow distinguishing between bulk substance disposal (direct incineration pack) and rinsate treatment (oxidative quenching).

Lab Pack Specifications
  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid metal containers if the pH is highly basic (corrosion risk).

  • Labeling:

    • Primary Name: "Waste 4-ethyl-5-methyl-1,3-thiazole-2-thiol Solution"

    • Constituents: "Contains: Sodium Hypochlorite (<5%), Sodium Hydroxide (<1%), Organic Sulfides."[1]

    • Hazard Checkboxes: [x] Irritant, [x] Toxic, [x] Basic (if pH > 10).[1][2]

  • Regulatory Code (RCRA):

    • While not explicitly P-listed or U-listed, classify as D003 (Reactive - Sulfide) if not fully quenched.[1][2]

    • If quenched: Classify as Non-Regulated Chemical Waste or general Organic Waste depending on solvent content.[1]

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The odor threshold is low enough to cause panic. Clear the immediate area.[5]

  • Personal Protective Equipment (PPE): Respiratory protection (Organic Vapor cartridge) is recommended if the spill is >10mL.[2]

  • Neutralization (The "Bleach Slurry" Method):

    • Do NOT wipe up with paper towels immediately (this increases surface area and evaporation).[1]

    • Cover the spill with an absorbent (vermiculite or clay).[5]

    • Pour the 10% Bleach/NaOH solution gently over the absorbent.

    • Allow to sit for 20 minutes to oxidize vapors in situ.

  • Cleanup: Scoop the slurry into a wide-mouth jar, seal tightly, and label as hazardous waste.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • University of Rochester, Dept. of Chemistry. (n.d.). How to Work with Thiols - General SOP.

  • UCLA Chemistry & Biochemistry. (n.d.).[1][2] Standard Operating Procedures for Using Stench Chemicals.[1][6]

  • PubChem. (2024).[1][2][7] Compound Summary: Thiazole Derivatives and Safety Data. National Library of Medicine.[1]

  • American Chemical Society (ACS). (2021).[1][2] Oxidation of Thiols to Disulfides.[8][9] Chemistry Steps.[1][2][3][4][8][10]

Sources

Personal protective equipment for handling 4-ethyl-5-methyl-1,3-thiazole-2-thiol

[1]

Executive Summary: The "Stench" Protocol

Immediate Action Required: Treat 4-ethyl-5-methyl-1,3-thiazole-2-thiol as a high-impact stench compound and a chemical irritant.[1]

While thiazole thiols are valuable intermediates in pharmaceutical and flavor chemistry, their low odor threshold (often in the parts-per-billion range) presents a logistical risk equal to their toxicological risk. A minor release outside a fume hood can trigger building evacuations, false gas leak reports, and operational shutdowns.

Hazard Profile (Inferred from Structural Analogs):

  • Primary Logistical Hazard: Extreme Odor (Stench).

  • Primary Health Hazard: Skin/Eye Irritation (Category 2/2A), Acute Toxicity (Oral/Inhalation - Category 4).[1][2]

  • Physical State: Typically a crystalline solid or viscous oil.[1]

Part 1: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for thiols due to their high permeation rates through standard nitrile. The following matrix applies the Precautionary Principle , prioritizing permeation resistance over dexterity where necessary.

PPE Selection Table
Body AreaStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Synthesis)Scientific Rationale
Hand Protection Double Gloving Strategy: 1.[1] Inner: Nitrile (4 mil)2. Outer: Nitrile (Minimum 5-8 mil)Laminate Barrier: Silver Shield® / 4H® Liner under Nitrile outer glove.Thiols can permeate standard nitrile in <15 mins. Double gloving provides a "sacrificial" outer layer. Laminates offer >4hr breakthrough time.
Respiratory Fume Hood Only. Sash height <18 inches. Face velocity 80-100 fpm.Respirator Backup: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.The "stench" threshold is below the toxic threshold. If you smell it, containment has failed.
Eye/Face Chemical Splash Goggles. (ANSI Z87.1 D3 rating)Full Face Shield over Goggles.[1]Thiazoles are mucous membrane irritants. Safety glasses do not seal against vapors or dust.
Body Lab Coat (Buttoned). Natural fiber (cotton) preferred.[1]Chemical Apron (Tyvek or Butyl) + Oversleeves.[1]Synthetic fibers can retain thiol odors aggressively, requiring disposal rather than laundering.
Decision Logic: Glove Selection

The following diagram illustrates the decision process for hand protection based on exposure duration.

GloveSelectionFigure 1: Glove Selection Logic for Thiol Handling based on Permeation Risk.StartTask AssessmentDurationExpected Contact Duration?Start->DurationShort< 15 Minutes(Incidental Splash)Duration->ShortBriefLong> 15 Minutes(Immersion/Cleanup)Duration->LongExtendedDoubleNitrilePROTOCOL A:Double Nitrile Gloves(Change immediately if splashed)Short->DoubleNitrileLaminatePROTOCOL B:Silver Shield/Laminate Liner+ Nitrile Outer GloveLong->Laminate

Part 2: Operational Protocol (The "Zero-Release" Method)

To maintain scientific integrity and lab safety, you must treat the vapor as a liquid spill.

Preparation (The Trap)

Before opening the vial, establish a chemical neutralization trap. Thiols are weak acids (pKa ~10-11) and can be rapidly oxidized to non-volatile sulfonates.

  • The Oxidizer: Prepare a fresh 10% Sodium Hypochlorite (Bleach) solution.

  • The Trap: Place a beaker of this solution inside the fume hood.

  • Tools: Have a dedicated "dirty" beaker for spatulas and pipettes. Fill it with the bleach solution.[3]

Handling & Weighing
  • Containment: Perform all weighing inside the fume hood. Do not tare a balance on the open bench.

  • Transfer: If the compound is a solid, use a disposable antistatic weighing boat. If liquid, use a positive-displacement pipette to prevent dripping.

  • Immediate Decon: Immediately after use, drop the weighing boat or pipette tip directly into the "dirty" bleach beaker. Do not throw it in the solid waste bin yet.

The "Kill" Protocol (Decontamination)

Thiols cling to glass and metal. Simple soap washing will result in lingering odors.

  • Rinse: Rinse all glassware with the 10% bleach solution.

  • Soak: Let items soak for 30 minutes. The bleach oxidizes the thiol (-SH) to a sulfonic acid (-SO3H) or disulfide, which are generally odorless and water-soluble.

  • Wash: Proceed with standard detergent and water wash.[1]

Part 3: Waste Management & Disposal[1][5]

Crucial Rule: Never dispose of active thiols in the general solvent waste stream without neutralization. It will cause the entire waste drum to stink, leading to rejection by waste contractors.

Disposal Workflow

WasteDisposalFigure 2: The 'Kill Step' workflow for neutralizing thiol waste before disposal.WasteThiol Contaminated Waste(Liquids/Solids)OxidationOxidation StepSoak in 10-15% Bleach(30-60 mins)Waste->OxidationCheckOdor CheckOxidation->CheckSmellYesOdor Persists?RetreatCheck->SmellYesYesSmellNoOdor GoneCheck->SmellNoNoSmellYes->OxidationFinalAdjust pH to NeutralDispose as Chemical WasteSmellNo->Final

Step-by-Step Disposal:

  • Liquids: Treat aqueous or solvent waste containing the thiol with excess bleach.[1] Allow to stand in the hood for 1 hour.

  • Solids: Contaminated paper towels, gloves, and weighing boats must be sealed in a Ziploc bag.[4]

  • Secondary Containment: Place the Ziploc bag inside a screw-top jar or a second heavy-duty bag before placing it in the solid waste drum.

References

  • University of Rochester. (n.d.). How to Work with Thiols - General SOP. Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

  • PubChem. (2025). 4-Ethyl-5-methylthiazole Compound Summary. National Library of Medicine. Retrieved from [Link]

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